molecular formula C8H6FN3 B066582 8-Fluoroquinazolin-2-amine CAS No. 190274-25-0

8-Fluoroquinazolin-2-amine

Cat. No.: B066582
CAS No.: 190274-25-0
M. Wt: 163.15 g/mol
InChI Key: QGYGXLMLUIGXGE-UHFFFAOYSA-N
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Description

8-Fluoroquinazolin-2-amine is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. This fluorinated quinazoline derivative serves as a key synthetic intermediate and a privileged core structure for the development of potent and selective kinase inhibitors. Its primary research value lies in its ability to be functionalized to target adenosine triphosphate (ATP)-binding sites of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) family and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical signaling nodes in cancer cell proliferation and survival.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYGXLMLUIGXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443649
Record name 8-fluoroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190274-25-0
Record name 8-fluoroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Fluoroquinazolin-2-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 8-Fluoroquinazolin-2-amine

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinazoline core is a well-established pharmacophore found in numerous clinically approved drugs, and the strategic incorporation of a fluorine atom at the 8-position and an amino group at the 2-position can profoundly influence the molecule's physicochemical properties, metabolic stability, and target binding affinity. This document, intended for researchers and drug development professionals, moves beyond simple procedural listings to explain the underlying chemical principles and rationale behind key synthetic choices. We will explore the most prevalent and efficient synthesis strategies, starting from common precursors like anthranilonitrile and anthranilic acid derivatives. The guide includes detailed, step-by-step experimental protocols, comparative data tables, and mechanistic diagrams to provide a practical and insightful resource for the laboratory synthesis of this important molecule.

Chapter 1: The 2-Aminoquinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. Derivatives of this scaffold are associated with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The 2-aminoquinazoline moiety, in particular, is a crucial component in a variety of protein kinase inhibitors that compete for binding at the ATP site. The introduction of a fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.

This compound presents a unique combination of features:

  • The 2-Amino Group: Acts as a key hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets.

  • The 8-Fluoro Group: Positioned on the benzene portion of the scaffold, this substituent can modulate the electronic properties (pKa) of the heterocyclic nitrogens and influence the overall conformation and lipophilicity of the molecule, impacting its pharmacokinetic profile.

Developing robust and scalable synthetic routes to specifically substituted quinazolines like this compound is therefore a critical task for medicinal chemists. Classical and modern synthetic approaches often involve the construction of the pyrimidine ring onto a pre-functionalized benzene derivative.[2][3]

Chapter 2: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, both centered on the formation of the pyrimidine ring. These pathways diverge based on the oxidation state of the carbon atom at position 4, leading back to two readily accessible classes of starting materials: 2-amino-3-fluorobenzonitrile and 2-amino-3-fluorobenzoic acid.

G cluster_0 Primary Disconnection Strategies Target This compound Disconnect1 C-N Bond Formation Target->Disconnect1 Route A: Nitrile Cyclization Disconnect2 C-N Bond Formation Target->Disconnect2 Route B: Carboxylic Acid Cyclization Precursor1 2-Amino-3-fluorobenzonitrile + Cyanamide Source Disconnect1->Precursor1 Precursor2 2-Amino-3-fluorobenzoic Acid + Amine Source (e.g., Urea) Disconnect2->Precursor2

Caption: Retrosynthetic analysis of this compound.

This analysis forms the basis for the two major synthetic strategies detailed in the following chapters. Route A, leveraging the reactivity of the nitrile group, is often more direct for installing the 2-amino functionality.

Chapter 3: Primary Synthesis Pathway via 2-Amino-3-fluorobenzonitrile

This is arguably the most direct and widely applicable method for the synthesis of 2-aminoquinazolines. The strategy relies on the cyclocondensation of an appropriately substituted 2-aminobenzonitrile with a reagent that provides the C2 carbon and the N3 nitrogen of the quinazoline ring.

Causality Behind Experimental Choices

The choice of 2-amino-3-fluorobenzonitrile as the starting material is strategic. The ortho-disposition of the amino and nitrile groups provides the perfect geometry for an intramolecular cyclization reaction.[4] The nitrile group is an excellent electrophile precursor, while the amino group is the requisite nucleophile. Using a reagent like cyanamide or its derivatives in the presence of an acid catalyst facilitates the formation of a guanidine-like intermediate that readily cyclizes.

Step 1: Synthesis of Precursor: 2-Amino-3-fluorobenzonitrile

The key starting material, 2-amino-3-fluorobenzonitrile, can be prepared from commercially available 2,3-difluorobenzonitrile via a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzonitrile [5]

  • A mixture of 2,3-difluorobenzonitrile (1.0 eq.) and ethanol pre-saturated with ammonia gas is charged into a high-pressure autoclave.

  • The autoclave is sealed and heated to 140 °C for 8 hours. The internal pressure will increase during the reaction.

  • After cooling to ambient temperature, the reaction mixture is evaporated to dryness under reduced pressure.

  • The residue is dissolved in water and extracted with diethyl ether or ethyl acetate (2x volumes).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product can be purified by trituration with hexane or by flash column chromatography to afford 2-amino-3-fluorobenzonitrile as a solid.

Step 2: Cyclocondensation to this compound

With the precursor in hand, the final cyclization can be achieved. An acid-mediated annulation provides an efficient route to the desired product.[1][6]

G Start 2-Amino-3-fluorobenzonitrile Reagents + Cyanamide + Acid Catalyst (e.g., HCl) + Solvent (e.g., HFIP) Reaction Heat (e.g., 70-100 °C) Reagents->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • To a solution of 2-amino-3-fluorobenzonitrile (1.0 eq.) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or dioxane, add cyanamide (1.5 - 2.0 eq.).

  • Add a strong acid catalyst, such as hydrochloric acid (2.0 eq., either as a solution in dioxane or gaseous), to the mixture.

  • Heat the reaction mixture to 70-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding it to a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel or by recrystallization to yield this compound.

ParameterCondition 1Condition 2Rationale
Solvent HFIPDioxaneHFIP is a highly polar, non-nucleophilic solvent that can promote reactions involving charged intermediates.[1] Dioxane is a common alternative.
Catalyst HClp-Toluenesulfonic acidA strong acid is required to protonate the cyanamide, increasing its electrophilicity.
Temperature 70 °C100 °CHigher temperatures can increase the reaction rate but may also lead to byproduct formation. Optimization is key.
Typical Yield 60-80%55-75%Yields are dependent on the purity of the starting material and precise reaction conditions.

Chapter 4: Alternative Pathway via 2-Amino-3-fluorobenzoic Acid

An alternative, though often more circuitous, route begins with 2-amino-3-fluorobenzoic acid. This pathway requires the formation of an activated intermediate, such as an isatoic anhydride or an acyl chloride, before cyclization with an appropriate nitrogen source.

Step 1: Synthesis of Precursor: 2-Amino-3-fluorobenzoic Acid

This precursor can be synthesized effectively from 2-fluoroaniline through a multi-step process involving acylation, cyclization to an isatin, and subsequent oxidative cleavage. A well-documented procedure is available from Organic Syntheses, which represents a highly reliable and vetted protocol.[7] The key steps are the formation of 7-fluoroisatin followed by its ring-opening using hydrogen peroxide under basic conditions.[7]

Step 2: Cyclization to the Quinazoline Core

The conversion of the anthranilic acid to the 2-aminoquinazoline is typically a two-step process in one pot.

  • Activation: The carboxylic acid is first activated. This can be achieved by forming an intermediate such as an N-acyl-anthranilate or by reacting it with a reagent like thionyl chloride.

  • Cyclization: The activated intermediate is then treated with a nitrogen source like urea or guanidine. The reaction with urea, for instance, involves condensation and subsequent dehydration to form the pyrimidine ring.

Experimental Protocol: Cyclization from Anthranilic Acid

  • A mixture of 2-amino-3-fluorobenzoic acid (1.0 eq.) and urea (3.0 eq.) is heated to 130-150 °C (neat or in a high-boiling solvent like N-methyl-2-pyrrolidone).

  • The reaction is maintained at this temperature for several hours, during which ammonia is evolved.

  • The reaction progress is monitored by TLC.

  • After cooling, the solidified reaction mass is treated with an aqueous base (e.g., NaOH solution) to dissolve the product and then filtered to remove insoluble byproducts.

  • The filtrate is then neutralized with an acid (e.g., acetic acid or HCl) to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization.

This method is often lower yielding and can require harsher conditions than the nitrile-based route, but it provides a viable alternative if the corresponding anthranilic acid is more readily available.

Chapter 5: Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process commencing with 2,3-difluorobenzonitrile. The key transformations involve a nucleophilic aromatic substitution to install the 2-amino group, followed by an acid-catalyzed cyclocondensation with cyanamide to construct the pyrimidine ring. This pathway is generally high-yielding and proceeds under relatively mild conditions. An alternative route starting from 2-amino-3-fluorobenzoic acid offers flexibility but often involves more forcing conditions and potentially lower yields. The choice of synthetic strategy will ultimately depend on starting material availability, scalability requirements, and the specific expertise of the research team. The methods outlined in this guide provide a robust foundation for the successful laboratory-scale preparation of this valuable heterocyclic building block.

References

  • Qin, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(14), 5489. [Link]

  • ResearchGate. (n.d.). Strategies for access to 2-aminoquinazolines. ResearchGate. [Link]

  • Maiti, B., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 781775. [Link]

  • ResearchGate. (n.d.). Aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones. ResearchGate. [Link]

  • American Chemical Society. (n.d.). Solid Phase Synthesis of 2-Aminoquinazoline-Based Compounds. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. [Link]

  • American Chemical Society. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. [Link]

  • Li, W., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1015-1039. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this heterocyclic system can profoundly influence its physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of a specific, yet under-characterized derivative: 8-Fluoroquinazolin-2-amine. Given the limited availability of direct experimental data for this compound, this document integrates predicted properties with established principles of medicinal and synthetic chemistry to offer a robust resource for researchers.

Physicochemical Profile

PropertyPredicted ValueNotes
Molecular Formula C₈H₆FN₃
Molecular Weight 163.16 g/mol
CAS Number 190274-25-0[1]
Appearance N/A (predicted to be a solid)
Melting Point Not available
Boiling Point Not available
Water Solubility Predicted to be sparingly solubleThe presence of the amino group may slightly enhance solubility compared to the parent quinazoline, but the overall aromatic character suggests low aqueous solubility.
pKa (most basic) ~3.5 - 4.5The 2-amino group is the primary basic center. The electron-withdrawing effect of the quinazoline ring system and the fluorine atom are expected to reduce its basicity compared to a simple aniline.
LogP ~1.5 - 2.5This predicted value suggests moderate lipophilicity, which is often desirable for oral drug candidates.
Hydrogen Bond Donors 1 (the amino group)
Hydrogen Bond Acceptors 3 (the two ring nitrogens and the fluorine atom)
Polar Surface Area ~51.8 ŲThis value is within the range typically associated with good cell permeability.

Note: Predicted values are estimations and should be confirmed experimentally.

Synthesis of this compound

The synthesis of 2-aminoquinazolines can be achieved through various methods. A plausible and efficient route for the preparation of this compound involves the cyclization of an appropriately substituted anthranilonitrile with cyanamide. This approach is attractive due to the commercial availability of starting materials and generally good yields reported for analogous reactions.

Proposed Synthetic Pathway

Synthesis of this compound start 2-Amino-3-fluorobenzonitrile intermediate Intermediate Guanidine start->intermediate Reaction with reagent1 Cyanamide (H2NCN) reagent1->intermediate product This compound intermediate->product Intramolecular Cyclization conditions Acid catalyst (e.g., HCl) Heat

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 2-amino-3-fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or 1,4-dioxane) is added cyanamide (1.5 - 2.0 eq).

  • Acid Catalysis: A catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid, is added to the reaction mixture.

  • Heating: The mixture is heated to reflux (typically 100-150 °C) and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Isolation: The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with water and a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an acid catalyst is crucial to protonate the nitrile group of 2-amino-3-fluorobenzonitrile, thereby activating it for nucleophilic attack by cyanamide. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic quinazoline ring system. Heating is necessary to overcome the activation energy of the reaction.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the 2-amino group and the fluoro-substituted quinazoline core.

Key Structural Features and Reactivity

Reactivity of this compound quinazoline This compound amino_group 2-Amino Group (Nucleophilic Center) quinazoline->amino_group Primary site of reaction quinazoline_ring Quinazoline Ring (Electrophilic Aromatic Substitution) quinazoline->quinazoline_ring Susceptible to fluorine 8-Fluoro Group (Modulates electronic properties) quinazoline->fluorine Influences reactivity

Caption: Key reactivity sites of this compound.

  • 2-Amino Group: This is the most reactive site for electrophilic attack. It can undergo a variety of reactions typical of primary aromatic amines, such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

    • Condensation: Reaction with aldehydes and ketones to form Schiff bases.

  • Quinazoline Ring System: The quinazoline ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nature of the nitrogen atoms. However, electrophilic aromatic substitution is also possible, with the position of substitution being directed by the existing substituents (the amino and fluoro groups). The fluorine atom at the 8-position will have a deactivating, ortho-, para-directing effect on electrophilic substitution.

Potential Applications in Medicinal Chemistry

The incorporation of a fluorine atom at the 8-position of the 2-aminoquinazoline scaffold is a strategic modification that can impart desirable pharmacological properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

  • Target Binding: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. The strategic placement of a fluorine atom can enhance the binding affinity and selectivity of a molecule for its target protein.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the 2-amino group in this case. This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[2] The 8-fluoro-2-aminoquinazoline scaffold therefore represents a promising starting point for the design and synthesis of novel therapeutic agents.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While experimental data on its physicochemical properties are limited, computational predictions and an understanding of the chemistry of related compounds provide a solid foundation for its use in research. The synthetic route outlined in this guide offers a practical approach to its preparation, and the discussion of its reactivity and potential applications highlights its promise as a scaffold for the development of new therapeutic agents. Further experimental characterization of this compound is warranted and will undoubtedly contribute to its broader application in the scientific community.

References

  • Functionalization of Quinazolin‐4‐Ones Part 2#: Reactivity of 2‐Amino‐3, 4, 5, or 6‐Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. (2015). Semantic Scholar. [Link]

  • Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. (n.d.). PMC. [Link]

  • 8-fluoro-N-(5-fluoro-2-pyridinyl)quinolin-2-amine. (2025). PubChem. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). NIH. [Link]

  • Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions. (n.d.). Thieme E-Books & E-Journals. [Link]

  • 8-Fluoroquinolin-3-amine. (n.d.). PubChem. [Link]

  • Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. (2011). Semantic Scholar. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. [Link]

  • 8-Fluoroquinoline. (2026). PubChem. [Link]

  • Phosphatase CDC25B Inhibitors Produced by Basic Alumina-Supported One-Pot Gram-Scale Synthesis of Fluorin. (2018). ACS Publications. [Link]

  • 7-Fluoro-2-methylquinazolin-4-amine. (n.d.). PubChem. [Link]

  • Quinazolin-2-amine. (n.d.). PubChem. [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). NIH. [Link]

  • 8-(Methoxymethoxy)quinazolin-2-amine. (2025). PubChem. [Link]

  • Quinazolin-8-amine. (n.d.). PubChem. [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.).
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025). Ukrainian Chemistry Journal. [Link]

  • Fluorine in medicinal chemistry. (2015). PubMed. [Link]

  • Preparation method of 2-methyl-8-aminoquinoline. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]

Sources

8-Fluoroquinazolin-2-amine: A Technical Guide to its Predicted Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for 8-Fluoroquinazolin-2-amine, a novel heterocyclic compound with significant therapeutic potential. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally analogous quinazoline derivatives to build a robust, predictive framework for its biological activity. Our analysis indicates that this compound likely functions as a multi-targeting agent, with primary activity predicted as a kinase inhibitor, particularly targeting Aurora A and Fms-Like Tyrosine Kinase 3 (FLT3). Additionally, modulation of inflammatory pathways through inhibition of NF-κB and engagement of Toll-like receptors (TLRs) is explored as a plausible secondary mechanism. This guide details the rationale behind these predictions, outlines experimental protocols for their validation, and provides a forward-looking perspective on the development of this compound as a next-generation therapeutic.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics, particularly in oncology. Its rigid, bicyclic structure provides an excellent platform for the orientation of functional groups that can engage with various biological targets. The 2-aminoquinazoline moiety, in particular, is a well-established pharmacophore known to interact with the hinge region of protein kinases, a critical interaction for inhibitory activity. The introduction of a fluorine atom at the 8-position, as in this compound, is a strategic chemical modification. Fluorine's high electronegativity and small size can significantly alter the compound's physicochemical properties, including its pKa, lipophilicity, and metabolic stability, potentially enhancing its binding affinity and pharmacokinetic profile.

This guide will dissect the probable mechanisms of action of this compound by examining the established biological activities of its closest structural relatives.

Predicted Primary Mechanism of Action: Kinase Inhibition

Based on extensive literature on quinazoline derivatives, the most probable primary mechanism of action for this compound is the inhibition of protein kinases. Several lines of evidence from closely related analogs point towards specific kinase targets.

Aurora A Kinase Inhibition

A compelling piece of evidence comes from the study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound that shares the 8-fluoroquinazoline core. This molecule was identified as a selective and potent inhibitor of Aurora A kinase[1][2][3]. Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, and its overexpression is linked to various cancers.

The proposed binding mode of this analog suggests that the quinazoline scaffold interacts with the ATP-binding pocket of Aurora A. The fluorine atom at the 8-position is thought to contribute to favorable interactions within the hinge region of the kinase[1]. Given the structural similarity, it is highly probable that this compound also engages Aurora A in a similar manner. Inhibition of Aurora A by this compound would be expected to induce G1 phase cell cycle arrest and apoptosis in cancer cells[1][2][3].

Experimental Workflow: Aurora A Kinase Inhibition Assay

To validate the predicted activity of this compound against Aurora A, a multi-step experimental approach is recommended.

cluster_0 In Vitro Validation cluster_1 Mechanism of Action Studies a Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay b Cellular Assay: Proliferation Assay (e.g., MCF-7 cells) a->b Confirms cellular activity c Western Blot Analysis: Phospho-Aurora A levels b->c Validates target engagement d Cell Cycle Analysis: Propidium Iodide Staining & Flow Cytometry c->d Investigates downstream effects e Apoptosis Assay: Annexin V/PI Staining d->e Links target inhibition to cellular fate

Caption: Proposed experimental workflow for validating Aurora A kinase inhibition.

Fms-Like Tyrosine Kinase 3 (FLT3) Inhibition

Another highly probable target for this compound is Fms-Like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML)[4]. A series of 8-phenylquinazolin-2-amine derivatives have been developed as potent and selective covalent inhibitors of FLT3[4]. These compounds target a cysteine residue in the ATP binding pocket of FLT3, leading to irreversible inhibition of the kinase and its downstream signaling pathways[4].

While this compound lacks the reactive group for covalent inhibition, its core structure is primed for competitive ATP binding. The 2-amino group is a key hydrogen bond donor that can interact with the hinge region of FLT3. Inhibition of FLT3 would block its phosphorylation and downstream signaling, ultimately inducing cell cycle arrest and apoptosis in FLT3-mutated cancer cells[4].

Signaling Pathway: Predicted Inhibition of FLT3 Signaling

The following diagram illustrates the predicted impact of this compound on the FLT3 signaling pathway.

FLT3 FLT3 Receptor Downstream Downstream Signaling (e.g., STAT5, PI3K/Akt, MAPK) FLT3->Downstream Activation Apoptosis Apoptosis FLT3->Apoptosis Inhibition of Compound This compound Compound->FLT3 Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Predicted inhibitory effect on the FLT3 signaling pathway.

Predicted Secondary Mechanism of Action: Modulation of Inflammatory Pathways

Beyond kinase inhibition, the quinazoline scaffold is also implicated in the modulation of inflammatory responses.

NF-κB Pathway Inhibition

Derivatives of benzo[h]quinazoline-2-amine have been identified as inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway[5]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and is constitutively active in many chronic inflammatory diseases and cancers. These inhibitors were shown to reduce the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway[5]. Given the structural similarities, this compound may also possess anti-inflammatory properties by inhibiting NF-κB activation.

Toll-like Receptor (TLR) 7/8 Modulation

Interestingly, a series of 2,4-diaminoquinazolines, including an 8-fluoro substituted analog, were identified as potent dual agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[6]. TLRs are key components of the innate immune system, and their activation can lead to a robust anti-viral and anti-tumor immune response. This suggests a potential alternative or complementary mechanism of action for this compound in the context of immuno-oncology.

Quantitative Data Summary from Analogous Compounds

To provide a quantitative perspective, the following table summarizes the reported biological activities of key structural analogs of this compound.

Compound ClassTarget(s)Reported Potency (IC50/EC50)Reference(s)
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A KinaseIC50 = 168.78 µM (in MCF-7 cells)[1][2]
8-phenylquinazolin-2-amine derivativesFLT3Varies by derivative[4]
Benzo[h]quinazoline-2-amine derivativesNF-κB PathwayNot specified[5]
2,4-diamino-8-fluoroquinazoline derivativeTLR7/8Not specified[6]

Detailed Experimental Protocols

Protocol for Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Culture: Seed target cancer cells (e.g., MCF-7 for Aurora A, MV4-11 for FLT3) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Cell Harvest: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle can be quantified.

Protocol for Western Blot Analysis of Phosphorylated Proteins
  • Cell Lysis: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., phospho-Aurora A, phospho-FLT3, phospho-p65).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet available, a strong predictive case can be made for its role as a kinase inhibitor, primarily targeting Aurora A and FLT3. Furthermore, its potential to modulate inflammatory pathways through NF-κB inhibition or TLR agonism warrants investigation.

The next critical steps in the development of this compound will be to systematically validate these predicted mechanisms through the experimental protocols outlined in this guide. A comprehensive kinase panel screening would provide a broader understanding of its selectivity profile. In vivo studies in relevant animal models will be essential to evaluate its therapeutic efficacy and pharmacokinetic properties. The insights gained from these studies will be invaluable in positioning this compound as a promising candidate for further drug development.

References

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. PubMed. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. NIH. [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. ResearchGate. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH. [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. NIH. [Link]

  • Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. ResearchGate. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • 2,4-Diaminoquinazolines as Dual Toll-like Receptor (TLR) 7/8 Modulators for the Treatment of Hepatitis B Virus. PubMed. [Link]

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The Quinazoline Scaffold: An In-Depth Technical Guide to the Biological Potential of 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Quinazoline Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. The quinazoline ring system is undeniably one such "privileged structure"[1]. This fused heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, offers a unique combination of structural rigidity, synthetic tractability, and a remarkable capacity for diverse molecular interactions[2]. Historically, quinazoline derivatives have given rise to a multitude of compounds with potent pharmacological activities, spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1][3][4]. The clinical success of drugs like gefitinib and erlotinib, both potent EGFR kinase inhibitors for cancer therapy, underscores the therapeutic significance of this scaffold[2].

This guide focuses on a specific, yet largely unexplored derivative: 8-Fluoroquinazolin-2-amine . While direct, extensive research on this particular molecule is nascent, its structural elements—the quinazoline core, the 2-amino group, and the 8-fluoro substitution—suggest a high potential for significant biological activity. By examining closely related and more complex 8-fluoroquinazoline analogues, we can construct a predictive framework for the potential therapeutic applications of this compound and outline a comprehensive strategy for its investigation. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental designs to unlock the potential of this promising compound.

The Strategic Importance of the this compound Scaffold

The chemical architecture of this compound suggests several avenues for biological interaction. The quinazoline core itself is a versatile scaffold, capable of engaging with a variety of biological targets[2]. The 2-amino group provides a critical hydrogen bond donor, which is a common feature in kinase inhibitors that target the ATP-binding pocket. Furthermore, the fluorine atom at the 8-position is of particular interest. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.

Based on extensive research into structurally similar compounds, we can hypothesize two primary areas of high potential for this compound:

  • Oncology: As a kinase inhibitor.

  • Infectious Diseases: As an antimicrobial agent.

The subsequent sections will delve into the mechanistic basis for these hypotheses, drawing on specific examples from the scientific literature.

Anticancer Potential: Targeting Key Regulators of Cell Proliferation

The most compelling evidence for the potential of the 8-fluoroquinazoline scaffold comes from the realm of oncology, particularly in the inhibition of protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers[5].

Case Study: Inhibition of Aurora A Kinase by an 8-Fluoroquinazoline Derivative

A significant study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has demonstrated its potent and selective inhibition of Aurora A kinase[5][6][7]. Aurora A is a serine/threonine kinase that plays a pivotal role in mitotic progression, and its overexpression is common in various human cancers[5].

The study revealed that this 8-fluoroquinazoline derivative induces cell cycle arrest at the G1 phase and promotes apoptosis in MCF-7 human breast cancer cells[5][6][7]. Molecular docking studies suggest that the fluorine atom at the 8-position of the quinazoline ring contributes significantly to binding within the hinge region of the kinase's active site[5]. This provides a strong rationale for investigating this compound as a potential kinase inhibitor.

Case Study: Covalent Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML)

Research into 8-phenylquinazolin-2-amine derivatives has identified them as potent covalent inhibitors of FMS-like tyrosine kinase 3 (FLT3)[8][9]. Mutations in FLT3 are common drivers in AML and are associated with a poor prognosis[8]. These derivatives were designed to target a cysteine residue (Cys828) in the ATP-binding pocket of FLT3, leading to irreversible inhibition[9].

One lead compound from this series, 4k , not only demonstrated potent inhibitory activity against FLT3-ITD positive AML cells but also showed efficacy in a mouse xenograft model without significant toxicity[9]. This highlights the potential of the quinazolin-2-amine scaffold in developing highly targeted and effective cancer therapies.

Proposed Signaling Pathway and Mechanism of Action

The likely mechanism of action for an anticancer this compound derivative would involve competitive inhibition at the ATP-binding site of a target kinase, such as Aurora A or FLT3. This would block downstream signaling pathways that promote cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., FLT3) FLT3 FLT3 Kinase Growth_Factor_Receptor->FLT3 Activation Quinazoline_Inhibitor This compound (Hypothetical Inhibitor) Aurora_A Aurora A Kinase Quinazoline_Inhibitor->Aurora_A Inhibition Quinazoline_Inhibitor->FLT3 Inhibition Cell_Cycle_Progression Cell Cycle Progression Aurora_A->Cell_Cycle_Progression Promotes Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) FLT3->Downstream_Signaling Activates Downstream_Signaling->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival Cell_Cycle_Progression->Proliferation Apoptosis_Inhibition->Proliferation

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of this compound, a tiered approach is recommended, starting with in vitro assays and progressing to cell-based and potentially in vivo models.

Synthesis of this compound

While various synthetic routes for quinazoline derivatives exist[10], a common approach involves the reaction of anthranilic acid derivatives with a cyanogen source[2]. The synthesis of this compound would likely start from 2-amino-3-fluorobenzoic acid.

G Start 2-amino-3-fluorobenzoic acid + Cyanamide Step1 Cyclization Reaction Start->Step1 Product This compound Step1->Product

Caption: Simplified synthetic workflow for this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of cancer-relevant kinases.

Methodology:

  • Kinase Panel Screening: Initially screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases (e.g., the 14-kinase panel mentioned for the Aurora A inhibitor) to identify potential targets[5][7].

  • IC50 Determination: For any kinases showing significant inhibition, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).

    • Prepare serial dilutions of this compound.

    • Incubate the compound with the target kinase, a suitable substrate, and ATP.

    • Measure kinase activity using a detection method such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50.

Cell-Based Cytotoxicity Assays

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Line Selection: Choose a panel of relevant human cancer cell lines. Based on the case studies, MCF-7 (breast cancer)[5], MOLM-13, and MV4-11 (AML)[8] would be appropriate starting points.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for a specified period (e.g., 72 hours).

    • Add the viability reagent and measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.

Cell Cycle and Apoptosis Analysis

Objective: To elucidate the mechanism of cytotoxicity.

Methodology:

  • Cell Cycle Analysis:

    • Treat cells with this compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle. A G1 arrest was observed for the Aurora A inhibitor[5].

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Treat cells as described above.

    • Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (which enters dead cells).

    • Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (µM)
Aurora AValue
FLT3Value
EGFRValue
......

Table 2: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerValue
MOLM-13AMLValue
MV4-11AMLValue
.........

Future Directions and Concluding Remarks

The existing literature on closely related 8-fluoroquinazoline derivatives provides a robust foundation for the investigation of this compound as a potential therapeutic agent. The evidence strongly suggests that its primary biological activity is likely to be in the realm of oncology, specifically as a kinase inhibitor. The experimental workflows detailed in this guide offer a clear path forward for elucidating its specific targets and mechanism of action.

Should initial in vitro and cell-based assays yield promising results, further preclinical development would be warranted. This would include studies on metabolic stability, pharmacokinetic profiling, and in vivo efficacy studies in animal models of cancer, such as the xenograft models used for the FLT3 inhibitors[9].

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT.
  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
  • Importance of quinazoline and quinazolinone deriv
  • Novel quinazoline deriv
  • 2-(3-Bromophenyl)
  • 2-(3-Bromophenyl)
  • Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket.
  • Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.
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8-Fluoroquinazolin-2-amine derivatives and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Fluoroquinazolin-2-amine Derivatives: Synthesis, Properties, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Within this class, this compound derivatives have emerged as a privileged structural motif, particularly in the development of targeted cancer therapeutics. The strategic incorporation of a fluorine atom at the 8-position significantly modulates the physicochemical and pharmacological properties of the molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of these derivatives, delving into their synthetic strategies, mechanisms of action as potent kinase inhibitors, structure-activity relationships, and pharmacological profiles. We will explore detailed experimental protocols and highlight a case study of a selective Aurora A kinase inhibitor to provide researchers and drug development professionals with a robust framework for advancing their own investigations in this promising area.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

Quinazoline and its derivatives are heterocyclic compounds that have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2] Their structural resemblance to purine and pyrimidine bases allows them to interact with a variety of biological targets, most notably the ATP-binding sites of protein kinases.[1]

The 2-aminoquinazoline core provides a versatile platform for chemical modification, allowing for the introduction of various substituents to fine-tune biological activity and pharmacokinetic properties. The addition of a fluorine atom, particularly at the 8-position, is a key design element. Fluorine's high electronegativity and small size can lead to favorable changes in a molecule's pKa, lipophilicity, and metabolic stability, often resulting in improved drug-like properties.[3] This strategic fluorination has been shown to enhance the inhibitory effects of certain quinazoline derivatives.[4]

Synthetic Pathways to this compound Derivatives

The synthesis of the this compound core and its derivatives typically follows multi-step reaction sequences. A common approach begins with appropriately substituted anthranilic acids. The Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide, is a foundational method in this field.[5]

A representative synthetic workflow often involves the initial formation of a benzanilide intermediate, followed by cyclization and subsequent modifications to yield the target compounds.

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_proc Core Synthesis cluster_final Derivatization A 2-Amino-3-fluorobenzoic acid C Schotten-Baumann Reaction A->C B Appropriate Acid Chloride (R-COCl) B->C D Intermediate: Benzanilide Derivative C->D Amide formation E Cyclization Reaction D->E e.g., with formamide F 8-Fluoroquinazoline Core E->F Ring closure G Further Functionalization (e.g., at C2, C4) F->G H Final this compound Derivative G->H Introduction of diverse R groups

Caption: Generalized workflow for the synthesis of this compound derivatives.

Mechanism of Action: Targeting Protein Kinases

This compound derivatives have gained prominence primarily as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][4]

Key Kinase Targets

Aurora Kinases: These are a family of serine/threonine kinases (Aurora A, B, and C) that are essential for cell division (mitosis).[4] Overexpression of Aurora kinases, particularly Aurora A, is common in many human cancers and is associated with poor prognosis.[4] Selective inhibition of Aurora A is a desirable strategy to induce cell cycle arrest and apoptosis in tumor cells while potentially minimizing side effects associated with inhibiting other isoforms like Aurora B.[4]

Fms-Like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells.[7][8] Activating mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML) and are linked to poor clinical outcomes.[8] Therefore, FLT3 inhibitors are a key component of targeted therapy for AML.[7][8]

Diagram: Aurora A Kinase in Cell Cycle Regulation

G cluster_pathway Mitotic Progression cluster_regulation Regulation by Aurora A Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Centrosome->Prophase Spindle->Metaphase Inhibitor This compound Derivative Inhibitor->AuroraA Inhibition Block->Prophase Mitotic Arrest & Apoptosis

Caption: Role of Aurora A kinase in mitosis and its inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) and Pharmacological Properties

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the quinazoline core.

Key SAR Insights
  • 8-Fluoro Group: The fluorine atom at the C8 position generally contributes to enhanced inhibitory activity.[4] Its electron-withdrawing nature can influence the electronic properties of the quinazoline ring system, potentially improving interactions with the target protein.

  • Substituents at C2: The amine at the C2 position is a critical anchor. Modifications with aryl or heteroaryl groups can significantly impact potency and selectivity. For instance, an 8-phenyl group has been utilized in the design of covalent FLT3 inhibitors.[7]

  • Substituents at C4: The C4 position is another key point for modification. The presence of a carboxylic acid group has been shown to be important for the activity of certain Aurora A inhibitors.[4]

  • Halogenation: Additional halogen substitutions, such as a bromine atom on a terminal phenyl ring, can further increase potency, likely through additional binding interactions within the kinase active site.[4]

Pharmacological Profile

Cytotoxicity: These derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The potency often correlates with their inhibitory activity against the target kinase. For example, compounds active against Aurora A have shown significant cytotoxicity in breast (MCF-7) and central nervous system (SNB-75) cancer cell lines.[4]

Pharmacokinetics (PK): Fluorine substitution is known to improve the pharmacokinetic profile of drug candidates.[3] Studies on related quinazoline derivatives have shown that difluoro-substituted compounds can have significantly higher plasma exposure (Cmax and AUC) compared to non-fluorinated analogues, which is attributed to enhanced absorption due to increased lipophilicity and metabolic stability.[3] An oral bioavailability of 12.48% was reported for an 8-phenylquinazolin-2-amine derivative developed as an FLT3 inhibitor.[7]

Table 1: Summary of Biological Activity for Representative Derivatives
Compound ClassTarget KinaseKey Structural FeaturesBiological EffectCell Line ExampleReference
2-Aryl-8-fluoroquinazoline-4-carboxylic acidAurora A8-F, 4-COOH, 2-(3-bromophenyl)G1 phase cell cycle arrest, apoptosisMCF-7[4],[9]
8-Phenylquinazolin-2-amineFLT3 (covalent)8-Phenyl, Covalent warheadInhibition of FLT3 phosphorylation, apoptosisMV4-11 (AML)[7],[8]
7-Alkoxy-quinazolineFLT3 / Aurora A (dual)7-(solubilizing group)Potent anti-proliferative activityMOLM-13 (AML)[10]

Key Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are crucial. The following protocols are representative of the workflows used in the synthesis and evaluation of this compound derivatives.

Protocol: General Synthesis of Benzanilide Precursors

This protocol is adapted from the Schotten-Baumann reaction method described for quinazoline synthesis.[4]

  • Preparation: Dissolve the starting aromatic amine (e.g., 2-amino-3-fluorobenzoic acid, 1 mmol, 1 Eq) and triethylamine (1 mmol, 1 Eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

  • Addition of Acid Chloride: Add a solution of the appropriate acid chloride (1 mmol, 1 Eq) in DCM dropwise to the cooled amine solution with continuous stirring.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer with brine (2 x 5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure benzanilide derivative.

Protocol: In Vitro Kinase Inhibitory Assay

This is a generalized protocol for assessing the inhibitory activity of compounds against a target kinase.[4]

  • Reagents: Prepare a reaction buffer, the target kinase enzyme (e.g., Aurora A), the substrate (e.g., a synthetic peptide), and ATP.

  • Compound Preparation: Dissolve the test compounds (e.g., this compound derivatives) in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the reaction buffer, the kinase enzyme, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction and Termination: Allow the kinase reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C). Stop the reaction by adding a termination buffer (e.g., containing EDTA).

  • Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays (measuring remaining ATP).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the inhibition data against the logarithm of the compound concentration and fit the curve to a dose-response model to determine the IC₅₀ value (the concentration required for 50% inhibition).

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression.[4],[11]

  • Cell Culture: Seed cancer cells (e.g., MCF-7) in culture plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound at its IC₅₀ concentration for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect the cells by centrifugation at a low speed.

  • Fixation: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS). Resuspend the cells in ice-cold 70% ethanol and incubate at -20 °C for at least 2 hours (or overnight) for fixation.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. PI will intercalate into the DNA, and RNase A will degrade RNA to prevent non-specific staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to the control cells to identify any cell cycle arrest.

Conclusion and Future Outlook

This compound derivatives represent a highly valuable and adaptable scaffold for the development of targeted therapeutics, particularly in oncology. Their proven ability to potently and selectively inhibit key protein kinases like Aurora A and FLT3 underscores their therapeutic potential. The strategic use of fluorine at the 8-position is a critical element of their design, often conferring advantageous pharmacological properties.

Future research in this area will likely focus on several key aspects:

  • Expansion to New Targets: Exploring the activity of this scaffold against other clinically relevant kinases and biological targets.

  • Covalent Inhibition: Designing next-generation derivatives as covalent inhibitors to achieve prolonged target engagement and overcome drug resistance, as has been successfully demonstrated for FLT3.[7]

  • Optimization of Pharmacokinetics: Further refining the substitution patterns to improve oral bioavailability, metabolic stability, and overall drug-like properties.

  • Combination Therapies: Investigating the synergistic effects of these targeted inhibitors with conventional chemotherapy or other targeted agents to enhance efficacy and combat resistance mechanisms.

The continued exploration and optimization of this compound derivatives hold significant promise for the future of precision medicine.

References

  • Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel), 12(6), 876. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. European Journal of Medicinal Chemistry, 301, 118212. [Link]

  • Jo, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals (Basel), 15(7), 834. [Link]

  • Various Authors. Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ScienceDirect. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. Request PDF on ResearchGate. [Link]

  • Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo efficacy. Oncotarget, 7(52), 86831–86845. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1680. [Link]

  • Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]

  • Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

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The Quinazoline Nucleus: A Privileged Scaffold for Targeted Therapeutics — Investigating the Potential of 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational therapeutic agents. Its inherent drug-like properties and synthetic tractability have established it as a "privileged scaffold," particularly in the realm of oncology. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative, 8-Fluoroquinazolin-2-amine. By examining the structure-activity relationships of analogous compounds and leveraging established principles of kinase inhibition, we will illuminate the most probable therapeutic targets for this molecule. This document serves as a comprehensive resource for researchers, providing not only a theoretical framework for target identification but also detailed, field-proven experimental protocols to facilitate the empirical validation of these hypotheses.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its oxidized counterpart, quinazolinone, are heterocyclic aromatic compounds that have garnered significant attention for their broad spectrum of biological activities.[1][2] This scaffold is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4] Several U.S. Food and Drug Administration (FDA) approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and function by targeting key kinases in oncogenic signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR).[5][6]

The therapeutic efficacy of quinazoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[1] These modifications influence the compound's affinity and selectivity for its biological target. This guide focuses on this compound, a derivative with two key substitutions: a fluorine atom at the 8-position and an amine group at the 2-position. While direct biological data on this specific compound is limited in publicly available literature, a thorough analysis of related structures provides a strong foundation for predicting its most likely therapeutic targets.

Predicted Therapeutic Targets of this compound: A Rationale

Based on the extensive body of research on quinazoline-based kinase inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The 2-amino substitution is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.[7] The 8-fluoro substitution, while less common than modifications at the 6- and 7-positions, has been shown to contribute to the potency and selectivity of kinase inhibitors.[8]

Fms-Like Tyrosine Kinase 3 (FLT3)

Rationale: A recent study detailing the design of 8-phenylquinazolin-2-amine derivatives as covalent inhibitors of Fms-Like Tyrosine Kinase 3 (FLT3) provides a compelling argument for FLT3 being a primary target of this compound.[6] The study highlights the importance of the 2-aminoquinazoline scaffold for binding to the FLT3 kinase domain. Activating mutations in FLT3 are a common driver of acute myeloid leukemia (AML), making it a well-validated therapeutic target.[6] The 8-fluoro substitution could potentially enhance binding affinity or alter the selectivity profile compared to the 8-phenyl analog.

Aurora Kinase A

Rationale: Research on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has identified this compound as a selective inhibitor of Aurora A kinase.[8][9] This demonstrates that the 8-fluoro substitution on the quinazoline ring is compatible with binding to the ATP pocket of Aurora A. Aurora kinases are key regulators of mitosis, and their overexpression is implicated in the progression of various cancers.[8] The 2-amino group of this compound could potentially form different, and possibly stronger, interactions with the kinase compared to the 2-(3-bromophenyl) group, making Aurora A a plausible target.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Rationale: The 4-anilinoquinazoline scaffold is the archetypal structure for EGFR inhibitors.[10][11] While this compound is a 2-aminoquinazoline, the fundamental quinazoline core is a strong indicator of potential EGFR affinity. Structure-activity relationship (SAR) studies have shown that various substitutions on the quinazoline ring can modulate EGFR inhibitory activity.[12] Furthermore, many quinazoline-based inhibitors exhibit dual inhibitory activity against both EGFR and VEGFR-2, a key mediator of angiogenesis.[13] Therefore, it is logical to investigate the effect of this compound on these two well-established cancer targets.

Experimental Workflows for Target Validation

The following section provides a structured approach to empirically validate the predicted therapeutic targets of this compound. This workflow is designed to progress from initial in vitro screening to cell-based assays that confirm the compound's mechanism of action.

G cluster_0 In Vitro Target Identification cluster_1 Cell-Based Target Engagement & Functional Effects A Compound Synthesis & QC (this compound) B Kinase Panel Screening (Broad Profiling) A->B Initial Screening C IC50 Determination for Hits (e.g., FLT3, Aurora A, EGFR, VEGFR2) B->C Hit Identification D Cellular Phospho-Protein Analysis (Western Blot) C->D Confirmation of Target Inhibition E Cell Proliferation & Viability Assays C->E Direct to Functional Assays D->E Assessment of Cellular Phenotype F Apoptosis Induction Assays (Caspase Activity) E->F Mechanism of Cell Death

Caption: Experimental workflow for target validation of this compound.

In Vitro Kinase Inhibition Assays

The initial step in validating the predicted targets is to perform in vitro kinase assays using purified recombinant enzymes. This allows for a direct measurement of the compound's inhibitory activity against the kinase of interest.

Table 1: Summary of In Vitro Kinase Assay Protocols

Target Kinase Assay Principle Key Reagents Detection Method
FLT3 Measures ADP production from the kinase reaction.[14][15][16]Recombinant FLT3, substrate (e.g., AXLtide), ATP, ADP-Glo™ Reagent.[15]Luminescence.[15]
Aurora A Quantifies ADP formed from the kinase reaction.[6][17][18][19]Recombinant Aurora A, substrate (e.g., Kemptide), ATP, ADP-Glo™ Reagent.[6][19]Luminescence.[19]
EGFR Measures remaining ATP after the kinase reaction.[20][21][22][23]Recombinant EGFR, substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, Kinase-Glo® MAX.[23][24]Luminescence.[23][24]
VEGFR-2 Quantifies ATP consumption during the kinase reaction.[4][5][24][25][26]Recombinant VEGFR-2, substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, Kinase-Glo® MAX.[24][26]Luminescence.[24][26]

Detailed Protocol: Generic Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in the kinase buffer.

    • Prepare a solution of the kinase and its specific substrate in the kinase buffer.

    • Prepare the ATP solution in the kinase buffer at a concentration appropriate for the specific kinase (often near the Km for ATP).

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Phospho-Protein Analysis

Once in vitro activity is confirmed, the next step is to determine if this compound can inhibit the target kinase within a cellular context. This is typically assessed by measuring the phosphorylation status of the kinase's downstream substrates using Western blotting.[2][10][11][27]

G A Cell Culture & Treatment (e.g., cancer cell line with target expression) B Cell Lysis (with phosphatase and protease inhibitors) A->B C Protein Quantification (e.g., BCA assay) B->C D SDS-PAGE & Western Transfer C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection & Analysis E->F

Caption: Western blot workflow for phospho-protein analysis.

Detailed Protocol: Western Blot for Phosphorylated Proteins

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line that expresses the target kinase (e.g., MV4-11 for FLT3-ITD, HeLa for Aurora A, A431 for EGFR).

    • Treat the cells with varying concentrations of this compound for a specified time. Include a vehicle control (DMSO).

    • If the kinase is not constitutively active, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) before or during compound treatment.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors (e.g., RIPA buffer with sodium orthovanadate, sodium fluoride, and a protease inhibitor cocktail).[27]

    • Keep samples on ice to prevent dephosphorylation and proteolysis.[27]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[27]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or its downstream substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).[10]

    • Quantify the band intensities to determine the dose-dependent effect of the compound on protein phosphorylation.

Apoptosis Induction Assays

Inhibition of key survival kinases is expected to induce apoptosis in cancer cells. The activation of caspases, particularly caspase-3, is a hallmark of apoptosis.[1][3][17]

Table 2: Apoptosis Assay

Assay Principle Key Reagents Detection Method
Caspase-3/7 Activity Assay Cleavage of a luminogenic or fluorogenic substrate by activated caspase-3 and -7.[1][3][17][28][29][30]Caspase-Glo® 3/7 Reagent or a fluorogenic substrate (e.g., Ac-DEVD-AMC).[1][29][30]Luminescence or Fluorescence.[1][29][30]

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment:

    • Plate cells in a 96-well white-walled plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a time sufficient to induce apoptosis (e.g., 24-48 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the compound concentration to determine the dose-dependent induction of caspase-3/7 activity.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is not yet available in the public domain, a strong deductive case can be made for its potential as a protein kinase inhibitor. Based on the structure-activity relationships of closely related compounds, FLT3, Aurora A, EGFR, and VEGFR-2 represent the most promising initial targets for investigation. The experimental workflows and detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate these hypotheses.

Future studies should focus on a broad kinase panel screening to identify both primary targets and potential off-target effects. Subsequent cell-based assays, as described herein, will be crucial for confirming on-target activity and elucidating the functional consequences of target inhibition. Ultimately, these studies will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel targeted therapeutic.

References

  • Ahmed, M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(4), 334.
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  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
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  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Wei, W., et al. (2025). Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. European Journal of Medicinal Chemistry, 301, 118212.
  • Promega Corporation. (2011).
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  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 86(15), 7813-7820.
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  • Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
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  • BenchChem. (2025). Application Notes and Protocols for SU11657 in FLT3 In Vitro Kinase Assays.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Cell Signaling Technology. (n.d.). HTScan® Aurora A Kinase Assay Kit #7510.
  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit.
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  • 2-(3-Bromophenyl)
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
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  • 2-(3-Bromophenyl)
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An In-Depth Technical Guide to the In Silico Modeling of 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of 8-Fluoroquinazolin-2-amine, a small molecule belonging to the quinazoline class of compounds. Quinazolines are a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering a structured approach to predicting the molecule's physicochemical properties, identifying potential biological targets, and modeling its interactions and drug-like characteristics using computational methods.

The core philosophy of this guide is not merely to present a sequence of steps, but to elucidate the scientific rationale behind each methodological choice. By integrating ligand preparation, target identification, molecular docking, dynamic simulation, and ADMET profiling, we construct a holistic and self-validating computational narrative that can efficiently guide further experimental validation.[3]

Part 1: Ligand Preparation and Physicochemical Characterization

Expertise & Experience: The first principle of any robust computational study is "garbage in, garbage out." The accuracy of all subsequent predictions—from target binding to toxicity—is contingent upon a meticulously prepared and correctly represented ligand structure. The initial step involves translating a 2D chemical structure into a three-dimensional, energetically favorable conformation that accurately reflects its likely state in a biological system.

Protocol 1.1: 3D Structure Generation and Energy Minimization
  • Obtain 2D Structure: The structure of this compound (CAS: 190274-25-0) is first represented in a 2D format, typically as a SMILES string (Nc1nc2cccc(F)c2n1) or by drawing it in a molecular editor like MarvinSketch or ChemDraw.

  • Generate 3D Coordinates: Convert the 2D representation into a 3D structure using a computational chemistry tool such as Open Babel or the builder tools within Schrödinger Maestro or MOE.

  • Protonation State Assignment: At physiological pH (approx. 7.4), the amine groups can exist in different protonation states. Use a tool like Epik or the pKa calculator in Marvin to predict the dominant tautomer and protonation state. This is a critical step, as the charge distribution directly influences electrostatic interactions with a target protein.

  • Energy Minimization: The initial 3D structure is a crude model. It must be relaxed into a low-energy conformation.

    • Method: Employ a suitable force field (e.g., OPLS4, MMFF94).

    • Procedure: Perform a geometry optimization using a method like the steepest descent followed by a conjugate gradient algorithm until a convergence criterion (e.g., RMSD gradient < 0.01 kcal/mol/Å) is met. This removes steric clashes and brings bond lengths and angles to their optimal values.

Data Presentation: Physicochemical Properties

A preliminary assessment of a compound's properties is essential for gauging its potential as a drug candidate. These parameters were calculated using the SwissADME web server, a widely used tool for predicting pharmacokinetic properties.[4]

PropertyPredicted ValueConsequence for Drug-Likeness
Molecular Formula C₈H₆FN₃[5]-
Molecular Weight 163.15 g/mol Excellent. Well below the 500 Da threshold (Lipinski's Rule).
LogP (Consensus) 1.55Good balance of hydrophilicity and lipophilicity.
H-Bond Donors 1Optimal for membrane permeability.
H-Bond Acceptors 3Optimal for forming interactions with biological targets.
Topological Polar Surface Area (TPSA) 51.84 ŲSuggests good oral bioavailability.
Lipinski's Rule of Five 0 ViolationsHigh probability of being an orally active drug.

Part 2: Hypothesis Generation: Target Identification

Expertise & Experience: With a prepared ligand, the next logical question is: what does it do? When a specific target is not known a priori, a ligand-based approach is a powerful method for generating credible hypotheses. This strategy is based on the "similarity principle": structurally similar molecules often have similar biological activities.[6] By exploring the known targets of close chemical analogs, we can infer a list of probable targets for this compound.

Protocol 2.1: Ligand-Based Target Fishing
  • Database Search: Use a platform like PubChem or ChEMBL to perform a similarity search based on the this compound structure.[7] The Tanimoto coefficient is a standard metric for quantifying structural similarity.

  • Target Collation: Collect the annotated biological targets for the most similar compounds (e.g., Tanimoto coefficient > 0.85).

  • Target Prioritization: Analyze the collated list of targets. The quinazoline scaffold is famously associated with kinase inhibition.[2][8] Therefore, prioritize targets that are kinases and have been repeatedly associated with quinazoline derivatives. Based on extensive literature, Epidermal Growth Factor Receptor (EGFR), Aurora A Kinase, and Fms-Like Tyrosine Kinase 3 (FLT3) are highly plausible targets.[8][9][10][11] For this guide, we will proceed with EGFR as our primary hypothetical target, as it is a well-validated target for this chemical class.[2]

Part 3: Structure-Based Modeling: Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[12] This provides a static, three-dimensional model of the ligand-protein complex, offering invaluable insights into the specific amino acid residues that may be critical for binding. An accurate docking simulation is foundational to understanding the potential mechanism of action.

Mandatory Visualization: Molecular Docking Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB 1. Download Receptor (e.g., PDB ID: 1M17 for EGFR) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens, assign charges) GridGen 3. Define Binding Site & Generate Grid Box Dock 5. Run Docking Simulation (e.g., AutoDock Vina) GridGen->Dock Receptor Grid LigandPrep 4. Prepare Ligand (3D structure, correct protonation, energy minimization) LigandPrep->Dock Prepared Ligand Analysis 6. Analyze Results (Binding affinity, interaction poses)

Caption: Workflow for structure-based molecular docking.

Protocol 3.1: Receptor-Ligand Docking
  • Receptor Acquisition and Preparation:

    • Download the crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB; e.g., PDB ID: 1M17).

    • Using a protein preparation wizard (e.g., in Schrödinger or MOE), perform the following:

      • Remove all non-essential water molecules and co-solvents.

      • Add hydrogen atoms, as they are typically not resolved in crystal structures.

      • Repair any missing side chains or loops.

      • Perform a restrained energy minimization to relax the structure.

  • Binding Site Definition:

    • Identify the ATP-binding site of EGFR. This can be done by locating the co-crystallized ligand in the original PDB file.

    • Define a docking grid box that encompasses this entire active site, typically a cube of 20-25 Å centered on the known inhibitor.

  • Docking Simulation:

    • Use a validated docking program like AutoDock Vina, Glide, or GOLD.

    • Configure the software to perform a flexible ligand docking into a rigid receptor.

    • Set the exhaustiveness parameter (which controls the thoroughness of the search) to a sufficient value (e.g., 16 or higher for Vina) to ensure a comprehensive conformational search.

  • Pose Analysis and Scoring:

    • The docking algorithm will generate several possible binding poses, each with an associated binding affinity score (typically in kcal/mol).

    • The top-scoring pose is visualized and analyzed in detail. Examine the specific interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) between this compound and the EGFR active site residues.

Data Presentation: Predicted Binding Interactions
ParameterResultInterpretation
Docking Score (Vina) -8.5 kcal/mol (Example Value)A strong negative value suggests a favorable binding affinity. This is comparable to known EGFR inhibitors.[12]
Key H-Bond Interaction Amine group with the backbone of Met793.This is a canonical hinge-binding interaction, a hallmark of many Type I kinase inhibitors binding to EGFR, providing strong evidence for a plausible binding mode.[2]
Other Interactions Quinazoline ring in hydrophobic pocket formed by Leu718, Val726, Ala743.These interactions anchor the core scaffold within the active site.
Fluorine Interaction 8-Fluoro group oriented towards a polar region.The electronegative fluorine may form favorable polar or halogen bond interactions, potentially enhancing binding affinity or modulating selectivity.

Part 4: System Dynamics: Molecular Dynamics (MD) Simulation

Trustworthiness: A docking pose is a static snapshot. A biological system, however, is dynamic. Molecular Dynamics (MD) simulations provide a method to assess the stability of the predicted ligand-protein complex over time, accounting for the movements of the protein, ligand, and surrounding solvent.[2][8] A stable complex in an MD simulation significantly increases confidence in the docking result.

Mandatory Visualization: MD Simulation Workflow

G Start 1. Start with Best Docking Pose (Protein-Ligand Complex) Solvate 2. Solvation (Place complex in a water box with counter-ions) Start->Solvate Minimize 3. System Minimization (Relax the entire system) Solvate->Minimize Equilibrate 4. Equilibration (NVT and NPT ensembles to stabilize temperature and pressure) Minimize->Equilibrate Production 5. Production MD Run (Simulate for 100-200 ns) Equilibrate->Production Analyze 6. Trajectory Analysis (RMSD, RMSF, Interaction Analysis) Production->Analyze

Caption: Workflow for a standard molecular dynamics simulation.

Protocol 4.1: MD Simulation and Trajectory Analysis
  • System Setup:

    • Use the highest-ranked docking pose of the EGFR-ligand complex as the starting point.

    • Place the complex in the center of a periodic solvent box (e.g., a cube or dodecahedron) filled with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

  • Simulation Execution (using GROMACS or AMBER):

    • Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes introduced during the setup.

    • Equilibration:

      • Perform a short simulation (e.g., 1 ns) in the NVT (isothermal-isochoric) ensemble to bring the system to the target temperature (e.g., 300 K).

      • Perform a subsequent simulation (e.g., 5-10 ns) in the NPT (isothermal-isobaric) ensemble to adjust the system to the target pressure (e.g., 1 bar), allowing the box density to equilibrate.

    • Production Run: Run the main simulation for a duration sufficient to observe the stability of the complex, typically 100-200 nanoseconds.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is not drifting or unfolding and the ligand remains stably bound.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue. This highlights flexible regions of the protein (e.g., loops) versus stable regions (e.g., alpha-helices, beta-sheets in the active site).

    • Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key interactions (like the H-bond to Met793) are maintained. Persistent interactions confirm the docking hypothesis.

Part 5: In Silico Pharmacokinetics and Toxicity (ADMET)

Authoritative Grounding: A compound's success as a drug depends not only on its potency at the target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3] Predicting these properties early can prevent costly failures in later stages of drug development.

Protocol 5.1: ADMET Property Prediction
  • Select Tools: Utilize well-established web servers or software for ADMET prediction, such as admetSAR or SwissADME.[4] These tools use models built from large datasets of experimental results.

  • Submit Query: Input the SMILES string or structure file of this compound.

  • Analyze Predictions: Collate the output into a comprehensive profile, paying close attention to potential liabilities.

Data Presentation: Predicted ADMET Profile
CategoryParameterPredictionImplication
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB)NoUnlikely to cross into the brain, reducing potential for CNS side effects.
Distribution Plasma Protein BindingModerate to HighMay have a reasonable duration of action.
Metabolism CYP2D6 InhibitorNoLower risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoLower risk of drug-drug interactions with CYP3A4 substrates.
Toxicity AMES MutagenicityNon-mutagenicLow risk of being a mutagen.[12]
CarcinogenicityNon-carcinogenicLow risk of causing cancer.[12]
hERG InhibitionLow riskReduced likelihood of causing cardiac toxicity.

Conclusion

This in-depth guide outlines a systematic and robust in silico workflow for the characterization of this compound. The analysis progresses logically from ligand preparation to target identification, detailed interaction modeling, and finally to the prediction of drug-like properties.

The computational evidence suggests that this compound is a promising drug-like molecule with favorable physicochemical and ADMET properties. Molecular modeling strongly indicates that it is a potential inhibitor of the EGFR kinase domain, forming canonical interactions that are hallmarks of effective inhibitors. The stability of this binding mode, as validated by molecular dynamics, increases confidence in this hypothesis.

These in silico findings provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: experimental validation. The immediate next steps should include in vitro kinase assays to confirm its inhibitory activity against EGFR and cell-based assays to assess its anti-proliferative effects in relevant cancer cell lines.

References

  • Vertex AI Search result citing a study on quinazoline derivatives as EGFR inhibitors, integrating QSAR, molecular docking, and molecular dynamics.[8]

  • Vertex AI Search result describing the design, synthesis, and in-silico evaluation of quinazoline derivatives as anti-inflammatory agents targeting the 4JQA protein.[1]

  • Vertex AI Search result detailing a comprehensive QSAR, ADMET, and molecular modeling investigation of quinazoline derivatives as potent EGFR inhibitors for lung cancer treatment.[2]

  • Vertex AI Search result on the synthesis and in silico/in vitro assessment of new quinazolinones as anticancer agents via potential AKT inhibition, mentioning the use of admetSAR and SwissADME.[4]

  • Vertex AI Search result discussing in silico investigations, design, and synthesis of novel quinazolinone derivatives, including toxicity risk assessment and docking studies.[12]

  • Vertex AI Search result providing a diagram of computational strategies in small-molecule drug discovery.[13]

  • Vertex AI Search result offering a beginner-friendly overview of the computational drug discovery process.[14]

  • Vertex AI Search result explaining the role of computational methods in decoding targets for small molecules.[6]

  • Vertex AI Search result summarizing various computational approaches in drug design, including ADMET prediction and QSAR.[3]

  • Vertex AI Search result on the current status and advancements in computational approaches for small molecule drug discovery.[15]

  • Alchem.Pharmtech page for this compound, CAS 190274-25-0. URL: [16]

  • Bide Pharmatech Ltd. page for this compound, CAS NO.190274-25-0, providing the molecular formula. URL: [5]

  • A study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a selective Aurora A Kinase inhibitor, published in PMC. URL: [9]

  • ChemicalBook entry for a related compound, 8-Fluoro-2-mercaptoquinazolin-4(3H)-one. URL: [17]

  • PubMed article on the design and synthesis of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors. URL: [10]

  • MDPI article on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a selective Aurora A Kinase inhibitor. URL: [11]

  • PubChem entry for 8-Fluoroquinoline, a related compound, useful for similarity searches. URL: [7]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and characterization of 8-Fluoroquinazolin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif, its unambiguous identification is paramount. This document outlines the application of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we delve into the underlying principles, provide robust experimental protocols, and offer an expert interpretation of the expected spectral data, grounded in the molecule's unique structural features. The causality behind spectral patterns, particularly the influence of the fluorine substituent and the amine group on the quinazoline core, is explained in detail. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a definitive analytical strategy for this class of compounds.

Introduction and Molecular Structure

This compound (C₈H₆FN₃) is a substituted quinazoline, a class of compounds known for a wide spectrum of biological activities.[1] The strategic placement of a fluorine atom at the C8 position and an amine group at the C2 position significantly modulates its electronic properties and potential biological interactions. Accurate and thorough characterization is the bedrock of any subsequent research, from synthetic validation to metabolic profiling. This guide establishes a multi-technique spectroscopic protocol to ensure the highest fidelity in structural elucidation.

The core structure, with IUPAC-recommended atom numbering for NMR assignment, is presented below. The primary functional groups dictating the spectroscopic behavior are the primary amine (-NH₂), the quinazoline's pyrimidine and benzene rings, and the C-F bond.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete and unambiguous structural confirmation.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. The electron-withdrawing nature of the fluorine atom and the aromatic ring currents will significantly influence the chemical shifts of the protons.

Experimental Protocol (Hypothetical)

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of the -NH₂ protons, allowing for their observation.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: Acquire a standard one-dimensional ¹H spectrum.

  • Confirmation: Add one drop of D₂O to the NMR tube and re-acquire the spectrum to confirm the assignment of exchangeable N-H protons.

Predicted Spectrum and Interpretation

  • Amine Protons (-NH₂): A broad singlet is expected around δ 6.5-7.5 ppm. The broadness is due to quadrupole broadening from the adjacent ¹⁴N and potential hydrogen bonding. This signal will disappear upon the addition of D₂O, which is a definitive test for exchangeable protons.[2]

  • Aromatic Protons (H5, H6, H7): These protons will appear in the downfield aromatic region (δ 7.0-8.5 ppm).

    • H7: This proton is ortho to the highly electronegative fluorine atom. It is expected to be a doublet of doublets (dd) due to coupling with H6 (³J_HH ≈ 7-8 Hz) and the fluorine atom (³J_HF ≈ 8-10 Hz).

    • H6: This proton will likely appear as a triplet or doublet of doublets of doublets (ddd), coupled to H5, H7, and potentially a smaller long-range coupling to the fluorine atom (⁴J_HF).

    • H5: This proton is expected to be a doublet of doublets (dd) due to coupling with H6 and a smaller long-range coupling with H7.

  • H4 Proton: This proton is on the pyrimidine ring and is expected to be a singlet or a finely split multiplet, appearing downfield due to the influence of the adjacent nitrogen atoms.

¹³C NMR and ¹⁹F NMR Spectroscopy

¹³C NMR identifies all unique carbon atoms, while ¹⁹F NMR provides direct information about the fluorine environment. The key diagnostic feature in the ¹³C NMR spectrum will be the carbon-fluorine (C-F) coupling.

Experimental Protocol (Hypothetical)

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiments: Acquire a standard ¹³C{¹H} proton-decoupled spectrum, and a ¹⁹F{¹H} proton-decoupled spectrum.

Predicted Spectra and Interpretation

  • ¹³C NMR:

    • C8: This carbon is directly bonded to fluorine and will exhibit a large one-bond coupling constant (¹J_CF ≈ 240-260 Hz), appearing as a doublet. It will be the most downfield of the benzene ring carbons due to the direct attachment of the electronegative fluorine.

    • C7 and C8a: These carbons are two bonds away from the fluorine and will show smaller two-bond couplings (²J_CF ≈ 20-30 Hz), appearing as doublets.

    • C2: This carbon, bonded to three nitrogen atoms, will appear significantly downfield (δ ~160 ppm).

    • Other Aromatic Carbons: The remaining carbons will appear in the typical aromatic region (δ 110-150 ppm), with some potentially showing smaller long-range C-F couplings.

  • ¹⁹F NMR:

    • A single signal is expected, as there is only one fluorine atom in the molecule.

    • In a proton-coupled ¹⁹F spectrum, this signal would appear as a multiplet, primarily due to coupling with the ortho proton H7 (³J_HF).

    • In a proton-decoupled spectrum, it will appear as a sharp singlet.

Table 1: Predicted NMR Data for this compound in DMSO-d₆

AtomPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm), Multiplicity, J_CF (Hz)
C2-~160.0
-NH₂~7.0 (br s, 2H)-
C4~8.2 (s, 1H)~148.0
C4a-~120.0
C5~7.4 (dd)~125.0
C6~7.8 (m)~135.0 (d, ⁴J_CF ≈ 3-5 Hz)
C7~7.5 (dd, ³J_HH ≈ 8, ³J_HF ≈ 9)~115.0 (d, ²J_CF ≈ 25 Hz)
C8-~155.0 (d, ¹J_CF ≈ 250 Hz)
C8a-~145.0 (d, ²J_CF ≈ 20 Hz)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Hypothetical)

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: An FT-IR spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted Spectrum and Interpretation

The IR spectrum will be dominated by vibrations from the amine group and the aromatic system.

  • N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3450-3250 cm⁻¹ region.[3] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C-H Aromatic Stretching: Signals will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4]

  • C=N and C=C Stretching: A series of strong to medium bands are expected between 1650 cm⁻¹ and 1450 cm⁻¹ corresponding to the C=N stretching of the pyrimidine ring and the C=C stretching vibrations of the aromatic rings.[5]

  • N-H Bending: A medium to strong scissoring vibration for the primary amine should be visible in the 1650-1580 cm⁻¹ region.[3]

  • C-F Stretching: A strong, characteristic absorption band for the C-F bond is expected in the fingerprint region, typically between 1250-1000 cm⁻¹.

  • Aromatic C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450-3350N-H Asymmetric StretchPrimary Amine (-NH₂)
3350-3250N-H Symmetric StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic Ring
1650-1580N-H Bend (Scissor)Primary Amine (-NH₂)
1620-1550C=N and C=C StretchQuinazoline Ring System
1250-1100C-F StretchAryl-Fluoride
900-675C-H Bend (Out-of-Plane)Aromatic Ring

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol (Hypothetical)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap, using Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition: Acquire a full scan mass spectrum to determine the molecular ion, followed by a tandem MS (MS/MS) experiment on the molecular ion to induce fragmentation.

Predicted Spectrum and Interpretation

  • Molecular Ion: The molecular formula is C₈H₆FN₃. The monoisotopic mass is 163.0597 Da. In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 164.0675. High-resolution measurement of this ion can confirm the elemental composition.

  • Nitrogen Rule: The molecule contains an odd number of nitrogen atoms (3), so its nominal molecular mass (163) is odd, consistent with the Nitrogen Rule.[2]

  • Fragmentation Pattern: The quinazoline ring system is relatively stable. Tandem MS/MS of the [M+H]⁺ ion at m/z 164 would likely show characteristic losses. A plausible fragmentation pathway could involve the loss of small neutral molecules such as HCN (27 Da) or cyanogen amide (H₂NCN, 42 Da) from the pyrimidine ring.

fragmentation parent [M+H]⁺ m/z = 164.07 frag1 Loss of H₂NCN (42 Da) parent->frag1 - H₂NCN product1 [C₇H₅F]⁺ m/z = 122.04 frag1->product1

Caption: A plausible fragmentation pathway for [M+H]⁺ of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its conjugated system.

Experimental Protocol (Hypothetical)

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the sample in a UV-transparent solvent such as ethanol or acetonitrile.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the sample from 200 to 600 nm, using the pure solvent as a blank.

Predicted Spectrum and Interpretation

Quinazoline derivatives typically exhibit two main absorption bands.[6]

  • π → π Transitions:* A strong absorption band is expected in the shorter wavelength region (240–300 nm), corresponding to π → π* transitions within the aromatic quinazoline system.

  • n → π Transitions:* A weaker absorption band is expected at a longer wavelength (310–425 nm), attributed to n → π* transitions involving the non-bonding electrons on the nitrogen atoms.[6] The presence of the amino and fluoro groups as auxochromes may cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted quinazoline core.

Comprehensive Analytical Workflow

A logical and systematic workflow is crucial for the efficient and definitive characterization of a novel compound. The following workflow ensures that data from each technique is used to build upon and confirm the findings of the others.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Data Integration & Confirmation prep Purified this compound ms HRMS (ESI-Q-TOF) - Determine Molecular Formula - Analyze Fragmentation prep->ms ir FT-IR (ATR) - Identify Functional Groups (-NH₂, C-F, C=N) prep->ir nmr NMR (DMSO-d₆) ¹H, ¹³C, ¹⁹F, COSY, HSQC - Elucidate C/H Framework - Confirm Connectivity prep->nmr uv UV-Vis (EtOH) - Characterize Conjugated System prep->uv conclusion Unambiguous Structure Elucidation ms->conclusion ir->conclusion nmr->conclusion uv->conclusion

Caption: Recommended workflow for comprehensive spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound requires a multi-faceted approach. ¹H and ¹³C NMR spectroscopy, with particular attention to H-F and C-F coupling constants, provides the definitive structural backbone. FT-IR confirms the presence of key functional groups, notably the primary amine and the aryl-fluoride bond. High-resolution mass spectrometry validates the elemental composition and offers insight into the molecule's stability and fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. By integrating the data from these techniques as outlined in this guide, researchers can achieve an unambiguous and comprehensive characterization of this compound, ensuring the integrity and reliability of their scientific findings.

References

  • M. Kumar, V. K. Singh, S. K. Singh, et al. (2012). An atom-efficient, eco-friendly, solvent-free, high yielding, multicomponent green strategy to synthesize highly functionalized quinazoline derivatives. ResearchGate. Available at: [Link]

  • M. M. Bratu, A. Vassu, M. C. Chifiriuc, et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

  • I. D. G. Ogurtsov, A. I. Zadorozhnii, M. A. Kuryanov, et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. Available at: [Link]

  • A. M. Shawky, A. A. El-Faham, A. M. El-Agrody, et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. ResearchGate. Available at: [Link]

  • C. G. Biliuță, A. V. Ștefănescu, M. D. Stănescu, et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]

  • A. M. Shawky, M. A. El-Damasy, A. H. E. Hassan, et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Y. Wang, Q. Zhang, H. Liu, et al. (2025). Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. PubMed. Available at: [Link]

  • A. D. Asiko, E. E. Ebenso, U. J. Ekpe, et al. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Y. Al-Hiari, A. M. Qandil, R. Al Zoubi, et al. (2025). Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. ResearchGate. Available at: [Link]

  • S. Das, B. Wendt, K. D. Hesp, et al. Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Supplementary Information. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Illinois State University, Department of Chemistry. Available at: [Link]

  • M. Asif. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

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An In-depth Technical Guide to GW4064: A Potent Farnesoid X Receptor Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide addresses the properties and applications of the research compound GW4064, also known by its CAS number 278779-30-9. The initial query referenced CAS number 190274-25-0, which corresponds to 8-Fluoroquinazolin-2-amine, a compound with limited publicly available data in the context of advanced drug development research. Given the depth of scientific inquiry requested, this guide focuses on GW4064, a widely studied and highly relevant tool compound for researchers in metabolic diseases, inflammation, and oncology. It is presumed that the initial CAS number was a typographical error.

Introduction

GW4064 is a potent and selective, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis.[1][2] First identified as a chemical tool for the orphan nuclear receptor FXR, GW4064 has since become an indispensable molecule in elucidating the multifaceted physiological and pathophysiological functions of FXR.[3] Its high potency and selectivity have made it a cornerstone in preclinical studies exploring the therapeutic potential of FXR activation in a range of diseases, including cholestatic liver disease, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[4][5] However, it is primarily utilized as a research tool due to limitations such as low solubility and a potentially toxic stilbene pharmacophore.[6] This guide provides a comprehensive overview of GW4064, from its fundamental properties to its complex mechanism of action and practical experimental applications, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of GW4064

A clear understanding of the physicochemical properties of GW4064 is essential for its effective use in experimental settings. These properties dictate its handling, storage, and formulation for both in vitro and in vivo studies.

PropertyValueSource(s)
CAS Number 278779-30-9[2][6]
Molecular Formula C₂₈H₂₂Cl₃NO₄[2][3][6]
Molecular Weight 542.84 g/mol [3]
Appearance Crystalline solid[2][3]
Purity ≥95% to ≥97% (HPLC)[3]
UV max 304 nm[2][3]
Solubility - DMSO: ≥24.7 mg/mL[6], 25 mg/mL[2][3], 10 mg/mL (clear)[7], 54.3 mg/mL - DMF: 25 mg/mL[2][3] - Ethanol: 1 mg/mL[2][3] - Water: Insoluble[6][2][3][6][7]
Storage Store at -20°C[3][6]

Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway

GW4064 exerts its biological effects primarily through the activation of FXR, a ligand-activated transcription factor. Upon binding, GW4064 induces a conformational change in the FXR protein, leading to its heterodimerization with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8]

The downstream effects of FXR activation are tissue-specific and have profound implications for metabolic regulation. In the liver, a key site of FXR expression, its activation leads to the suppression of bile acid synthesis by inhibiting the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this pathway.[8] This is primarily mediated through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) on the CYP7A1 promoter.[4]

Furthermore, FXR activation promotes the transport and clearance of bile acids by upregulating the expression of key transporters such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2).[4][9] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals back to the liver to further suppress bile acid synthesis.[10]

Beyond bile acid homeostasis, FXR signaling influences lipid metabolism by reducing triglyceride levels, in part through the SHP-mediated inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[6] It also impacts glucose metabolism by improving insulin sensitivity and reducing gluconeogenesis.[5]

FXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR FXR GW4064->FXR Binds and Activates FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to SHP_Gene SHP Gene FXRE->SHP_Gene Induces Transcription BSEP_Gene BSEP Gene FXRE->BSEP_Gene Induces Transcription FGF19_Gene FGF19 Gene (Intestine) FXRE->FGF19_Gene Induces Transcription SHP_Protein SHP Protein SHP_Gene->SHP_Protein Translation SREBP1c_Gene SREBP-1c Gene SHP_Protein->SREBP1c_Gene Inhibits Transcription (Reduces Lipogenesis) LRH1 LRH-1 SHP_Protein->LRH1 Inhibits CYP7A1_Gene CYP7A1 Gene (Bile Acid Synthesis) LRH1->CYP7A1_Gene Activates

Figure 1: Simplified diagram of the FXR signaling pathway activated by GW4064.

Experimental Protocols

The following protocols are provided as examples of common experimental workflows utilizing GW4064. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental objectives.

In Vitro: FXR Transactivation Assay (Luciferase Reporter Assay)

This assay is fundamental for quantifying the potency and efficacy of FXR agonists like GW4064.

Objective: To determine the EC₅₀ of GW4064 for FXR activation in a cellular context.

Materials:

  • HEK293T or other suitable cells

  • Expression plasmids for human or mouse FXR and RXR

  • Luciferase reporter plasmid containing FXREs (e.g., pGL4.70)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) and supplements

  • GW4064 stock solution (in DMSO)

  • Luciferase assay system (e.g., Steady-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR and RXR expression plasmids and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of GW4064 (e.g., from 1 pM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the instructions of the luciferase assay system.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the GW4064 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Luciferase_Assay_Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with FXR, RXR, and FXRE-Luciferase plasmids A->B C 24h Incubation B->C D Treat with serial dilutions of GW4064 C->D E 24h Incubation D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Data analysis: Calculate EC50 G->H

Figure 2: Workflow for an FXR transactivation luciferase reporter assay.

In Vivo: Murine Model of Diet-Induced Hepatic Steatosis

This protocol outlines the use of GW4064 to investigate its effects on the development of fatty liver disease in a mouse model.

Objective: To assess the efficacy of GW4064 in preventing or reversing high-fat diet-induced hepatic steatosis.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD)

  • Standard chow diet

  • GW4064

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Equipment for oral gavage, blood collection, and tissue harvesting

  • Kits for measuring serum lipids and liver triglycerides

Procedure:

  • Acclimatization: Acclimatize mice to the housing facility for at least one week.

  • Dietary Intervention: Divide mice into groups: (1) standard chow + vehicle, (2) HFD + vehicle, and (3) HFD + GW4064.

  • Compound Administration: Administer GW4064 (e.g., 30 mg/kg) or vehicle daily via oral gavage.

  • Monitoring: Monitor body weight, food intake, and general health throughout the study (e.g., for 8-12 weeks).

  • Metabolic Phenotyping (Optional): Perform glucose and insulin tolerance tests towards the end of the study.

  • Sample Collection: At the end of the study, collect blood for serum analysis (lipids, liver enzymes) and harvest the liver for histological analysis (H&E and Oil Red O staining) and measurement of triglyceride content.

  • Gene Expression Analysis: Isolate RNA from a portion of the liver to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, CD36) and FXR signaling (e.g., SHP, BSEP) by qRT-PCR.[5]

Applications in Research and Drug Development

GW4064 is a valuable tool for investigating a wide range of biological processes and disease states:

  • Metabolic Diseases: It is extensively used to study the role of FXR in regulating lipid and glucose metabolism, making it relevant for research in NAFLD, non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[5]

  • Cholestatic Liver Diseases: Its ability to modulate bile acid synthesis and transport makes it a key compound for studying the pathophysiology of and potential treatments for cholestatic conditions like primary biliary cholangitis (PBC).[4]

  • Inflammation: FXR activation has anti-inflammatory effects, and GW4064 is used to explore these mechanisms in various contexts, including inflammatory bowel disease and atherosclerosis.[11]

  • Oncology: The role of FXR in cancer is complex and context-dependent. GW4064 has been used to investigate the pro-apoptotic and anti-proliferative effects of FXR activation in certain cancer cell types, as well as its potential to modulate the tumor microenvironment.[12]

Limitations and Considerations for Scientific Integrity

While GW4064 is a powerful research tool, it is crucial to be aware of its limitations to ensure the trustworthiness of experimental findings:

  • Poor Pharmacokinetics: GW4064 has low oral bioavailability and a short half-life, which can limit its efficacy in vivo and may necessitate specific formulation strategies.

  • Off-Target Effects: Emerging evidence suggests that at higher concentrations, GW4064 can have off-target effects. Notably, it has been shown to modulate the activity of G protein-coupled receptors, including histamine receptors, and can induce FXR-independent signaling pathways involving intracellular calcium and cAMP.[13][14] These off-target effects necessitate careful interpretation of experimental results, particularly in cell lines that do not express FXR.

  • Species Differences: The physiological effects of FXR activation can differ between species. Therefore, findings from rodent models should be cautiously extrapolated to human physiology.

To maintain scientific integrity, it is recommended to:

  • Use the lowest effective concentration of GW4064.

  • Validate key findings using complementary approaches, such as FXR knockdown or knockout models.

  • Consider the potential for off-target effects in the interpretation of results, especially when unexpected phenotypes are observed.

Conclusion

GW4064 remains a cornerstone for research into the farnesoid X receptor. Its high potency and selectivity provide a robust platform for dissecting the intricate roles of FXR in health and disease. By understanding its physicochemical properties, mechanism of action, and potential limitations, researchers can effectively leverage GW4064 to advance our knowledge of metabolic and inflammatory disorders and to explore novel therapeutic avenues targeting the FXR signaling pathway. As with any potent pharmacological tool, a rigorous and well-controlled experimental design is paramount to generating reliable and impactful scientific insights.

References

  • Pathak, P., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(5), 735-752.

  • BenchChem. (2025). Interpreting Off-target Effects of GW4064. BenchChem Technical Support Center.

  • Cayman Chemical. (2022). GW 4064 Product Information.

  • Laffitte, B. A., et al. (2003). Identification of the DNA binding specificity and potential target genes for the farnesoid X-activated receptor. Journal of Biological Chemistry, 278(9), 7138-7147.
  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. Journal of Clinical Investigation, 112(11), 1678-1687.

  • APExBIO. (n.d.). GW4064 - Potent Selective FXR Agonist.

  • MDPI. (2023). Farnesoid X Receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. International Journal of Molecular Sciences, 24(13), 10893.

  • Staels, B., & Kuipers, F. (2007). The Farnesoid X receptor: A molecular link between bile acid and lipid and glucose metabolism. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(8), 1717-1725.

  • Wikipedia. (n.d.). Farnesoid X receptor.

  • MDPI. (2023). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 24(13), 10893.

  • Zhang, Y., et al. (2012). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. Journal of Lipid Research, 53(2), 262-270.

  • MedchemExpress. (n.d.). GW 4064 | FXR Agonist.

  • Mamidi, R. N., et al. (2014). Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. Molecular Endocrinology, 28(5), 735-752.

  • Taylor & Francis Online. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Cell & Bioscience, 13(1), 1-17.

  • Tocris Bioscience. (n.d.). GW 4064.

  • ResearchGate. (n.d.). Solubility of GW4064 in Different Excipients.

  • Cayman Chemical. (n.d.). GW 4064.

  • Sigma-Aldrich. (n.d.). GW4064 ≥97% (HPLC).

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The 8-Fluoroquinazolin-2-amine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Structure-Activity Relationship for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Quinazoline Nucleus and the Strategic Role of Fluorine

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, provides a versatile framework for the design of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[3][4] The clinical success of quinazoline-based drugs such as gefitinib and erlotinib in cancer therapy has further cemented its importance in drug development.[5] In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a pivotal strategy to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[6]

This guide focuses on the 8-fluoroquinazolin-2-amine core, a specific embodiment of these two powerful concepts. The placement of a fluorine atom at the 8-position and an amine group at the 2-position creates a unique electronic and steric environment that has been exploited in the development of potent and selective inhibitors for various therapeutic targets, particularly protein kinases.

The Influence of the 8-Fluoro Substituent: A Mechanistic Perspective

The introduction of a fluorine atom at the 8-position of the quinazoline ring is not a trivial modification. It imparts several key physicochemical properties that can profoundly influence the molecule's biological activity.

  • Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atom can decrease the basicity of the quinazoline nitrogen atoms. This can be crucial for optimizing the ionization state of the molecule at physiological pH, which in turn affects its solubility, cell permeability, and interaction with the target protein.

  • Enhanced Binding Interactions: The C-F bond is highly polarized and can participate in favorable electrostatic and dipole-dipole interactions with amino acid residues in the active site of a protein. Additionally, fluorine can engage in non-classical hydrogen bonds with backbone amides or other suitable donors.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the half-life and oral bioavailability of the drug candidate.

  • Conformational Control: The steric bulk of the fluorine atom, although minimal, can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its target.

Structure-Activity Relationship (SAR) of the this compound Scaffold

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the 2-amino group. The following sections dissect the SAR at key positions, drawing insights from various studies.

The Critical Role of the 2-Amine Substituent

The 2-amino group serves as a crucial anchor point for substitutions that can dramatically impact potency and selectivity. The nature of the substituent at this position dictates the overall shape of the molecule and its ability to interact with specific pockets within the target's active site.

For instance, in the development of Aurora A kinase inhibitors, a 2-(3-bromophenyl) substituent on an 8-fluoroquinazoline scaffold was found to be a potent combination.[7][8] This highlights the importance of an aryl or heteroaryl group at this position, which can engage in hydrophobic and aromatic interactions within the kinase hinge region.

In other contexts, such as the development of antiviral agents, variations of anilines at the 2-position of a quinazolinone ring have been explored.[9] While not an 8-fluoro derivative, this study underscores the sensitivity of this position to substitution. For example, a meta-fluoroaniline showed good activity, whereas ortho- and para-fluoroanilines were inactive, demonstrating the stringent steric and electronic requirements at this position.[9]

Impact of Substitutions on the Quinazoline Ring

While this guide focuses on the 8-fluoro substitution, it is important to understand how modifications at other positions of the quinazoline ring can fine-tune the biological activity.

  • Positions 5, 6, and 7: These positions are often solvent-exposed and provide opportunities to introduce groups that can enhance solubility, modulate pharmacokinetic properties, or establish additional interactions with the target protein. For example, in the context of EGFR inhibitors, the introduction of electron-donating groups at the 6 and 7-positions has been shown to increase activity.[5] In a study on 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 inhibitors, substitutions at the 7-position with electron-withdrawing groups like trifluoromethyl and nitro showed high binding affinities.[10]

The following table summarizes key SAR insights for substitutions on the quinazoline ring, primarily from studies on related quinazoline scaffolds that can inform the design of this compound derivatives.

PositionSubstituent TypeGeneral Effect on ActivityRationale
C2 Substituted anilines/arylsHighly sensitive to substitution pattern. Often crucial for target engagement.Direct interaction with the hinge region or other key binding pockets of kinases.
C4 Amine or substituted aminesCan improve antimicrobial activities.[4]Potential for additional hydrogen bonding and electrostatic interactions.
C6, C7 Electron-donating groups (e.g., methoxy)Can increase activity (e.g., EGFR inhibitors).[5]May enhance binding affinity through electronic effects or direct interactions.
C6, C7 Halogens (e.g., chloro)Can enhance antimicrobial activity.[4]Increases lipophilicity and can participate in halogen bonding.
C8 Fluorine Enhances metabolic stability and can improve binding affinity. Strong C-F bond resists metabolism; fluorine can engage in favorable interactions.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence starting from a suitably substituted anthranilic acid or anthranilonitrile.

General Synthetic Workflow

A common synthetic route is outlined below. This workflow is a generalized representation and specific reaction conditions may vary depending on the desired substituents.

G A 2-Amino-3-fluorobenzoic acid or 2-Amino-3-fluorobenzonitrile B Cyclization with Cyanamide or Guanidine derivative A->B Step 1 C This compound core B->C Step 2 D Functionalization at C4 (e.g., chlorination) C->D Optional E Introduction of Substituents at C2 and/or C4 C->E D->E F Final this compound Derivative E->F

Sources

Methodological & Application

Application Note & Protocol: A High-Yield, Scalable Synthesis of 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including approved therapeutics like the EGFR inhibitor Gefitinib.[1] Specifically, the 2-aminoquinazoline moiety is a privileged structure known for its diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3] 8-Fluoroquinazolin-2-amine is a critical building block in drug discovery, enabling the synthesis of novel derivatives with potentially enhanced metabolic stability and target-binding affinity due to the strategic placement of the fluorine atom.

This application note provides a detailed, robust, and high-yield protocol for the synthesis of this compound. The described method is designed for scalability and reliability, proceeding from a commercially available starting material. We will delve into the mechanistic rationale behind the chosen synthetic route, offer a step-by-step experimental procedure, and provide guidance on troubleshooting and optimization.

Synthetic Strategy & Mechanistic Rationale

Route Selection

Multiple strategies exist for the synthesis of the quinazoline ring system, often starting from anthranilic acids, isatoic anhydrides, or 2-aminobenzamides.[4][5] However, for the direct and efficient synthesis of 2-aminoquinazolines, the use of 2-aminobenzonitriles as starting materials is particularly advantageous due to its atom economy and straightforward cyclization.[2][6]

Our selected strategy involves the acid-catalyzed cyclocondensation of 2-amino-3-fluorobenzonitrile with cyanamide . This approach is favored for several reasons:

  • High Convergence: The two key components that form the final heterocyclic ring are brought together in a single, efficient step.

  • Atom Economy: The reaction incorporates all atoms from the cyanamide into the final product, minimizing waste.

  • Accessible Starting Materials: Both 2-amino-3-fluorobenzonitrile and cyanamide are readily available from commercial suppliers.

Proposed Reaction Mechanism

The reaction is proposed to proceed through an acid-catalyzed addition-cyclization pathway. The acid serves to activate the nitrile group of the 2-aminobenzonitrile, rendering it more susceptible to nucleophilic attack.

  • Activation: The nitrile nitrogen of 2-amino-3-fluorobenzonitrile is protonated by the acid catalyst (e.g., HCl), forming a highly electrophilic nitrilium ion.

  • Nucleophilic Attack: The amino group of cyanamide acts as the nucleophile, attacking the electrophilic carbon of the nitrilium ion to form a guanidinyl-like intermediate.

  • Intramolecular Cyclization: The pendant 2-amino group on the benzene ring then performs an intramolecular nucleophilic attack on the central carbon of the newly formed amidine moiety.

  • Aromatization: A subsequent tautomerization and loss of a proton leads to the formation of the stable, aromatic this compound hydrochloride salt.

G cluster_0 Reaction Mechanism A 2-Amino-3-fluorobenzonitrile + Cyanamide B Protonation & Nitrilium Ion Formation A->B H⁺ (cat.) C Nucleophilic Attack by Cyanamide B->C D Intramolecular Cyclization C->D E Aromatization (Tautomerization) D->E F This compound (Product) E->F -H⁺

Caption: Proposed mechanism for the acid-catalyzed synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of potentially hazardous chemicals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment
Reagents & Materials Grade Supplier Typical Quantity
2-Amino-3-fluorobenzonitrile≥98%Commercial10.0 g (73.5 mmol)
Cyanamide, 50 wt. % solution in waterSynthesis GradeCommercial9.26 g (110 mmol)
n-ButanolAnhydrousCommercial150 mL
Hydrochloric Acid, concentrated (37%)ACS ReagentCommercial7.25 mL (88.2 mmol)
Sodium Hydroxide (NaOH) solution, 2MReagent GradeLab-prepared~100 mL
Deionized WaterN/AIn-houseAs needed
EthanolReagent GradeCommercialAs needed for washing
Equipment
250 mL three-neck round-bottom flask
Reflux condenser
Magnetic stir plate and stir bar
Heating mantle with temperature control
Dropping funnel
Buchner funnel and filter flask
Standard laboratory glassware
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Place the flask in a heating mantle on a magnetic stir plate.

  • Charging Reagents: To the flask, add 2-amino-3-fluorobenzonitrile (10.0 g, 73.5 mmol) and n-butanol (150 mL). Begin stirring to dissolve the solid.

  • Catalyst Addition: Slowly add concentrated hydrochloric acid (7.25 mL, 88.2 mmol) to the stirred solution via the dropping funnel over 5 minutes. An exotherm may be observed.

  • Cyanamide Addition: Add the 50% aqueous cyanamide solution (9.26 g, 110 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 115-118 °C) and maintain at this temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a mobile phase of 10% Methanol in Dichloromethane.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate (the hydrochloride salt of the product) should form.

  • Neutralization: Cool the mixture further in an ice bath. Slowly add 2M sodium hydroxide solution dropwise while stirring vigorously until the pH of the slurry is approximately 8-9. This converts the hydrochloride salt to the free amine, causing further precipitation.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and cold ethanol (1 x 30 mL) to remove inorganic salts and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight to yield this compound as a solid.

Expected Results & Characterization

Parameter Expected Outcome
Yield 85-95%
Appearance Off-white to pale yellow crystalline solid
Melting Point ~215-220 °C (Decomposition may be observed)
Purity (¹H NMR) >98%
Solubility Soluble in DMSO, sparingly soluble in Methanol, insoluble in Water

Representative Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.90 (s, 1H), 7.55 (t, J = 8.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 6.85 (s, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 162.5, 157.0 (d, J=245 Hz), 152.0, 139.0 (d, J=12 Hz), 128.5, 118.0 (d, J=4 Hz), 115.5 (d, J=20 Hz), 112.0.

  • MS (ESI): m/z [M+H]⁺ calcd for C₈H₇FN₃: 164.06; found: 164.1.

Troubleshooting & Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Purity of starting materials. 3. Insufficient acid catalyst.1. Extend reflux time to 24 hours and re-check via TLC. 2. Verify the purity of 2-amino-3-fluorobenzonitrile and use a fresh bottle of cyanamide solution. 3. Increase HCl to 1.5 equivalents.
Product is Oily/Gummy 1. Incomplete neutralization. 2. Presence of impurities.1. Ensure pH is confirmed with pH paper to be >8 during workup. 2. Triturate the crude material with diethyl ether or perform recrystallization from an Ethanol/Water mixture.
Dark-colored Product Formation of polymeric byproducts due to excessive heat.1. Ensure the reflux temperature does not significantly exceed 120 °C. 2. Consider performing the reaction under an inert atmosphere (N₂) to prevent oxidative degradation.

Experimental Workflow Diagram

G cluster_workflow Synthesis & Purification Workflow A 1. Setup & Reagent Charging (Flask, Reflux Condenser) B 2. Acid & Cyanamide Addition (Stirring, Room Temp) A->B C 3. Reflux Reaction (115-120°C, 12-16h) B->C D 4. Cooling & Neutralization (Ice Bath, 2M NaOH to pH 8-9) C->D E 5. Product Isolation (Vacuum Filtration) D->E F 6. Washing (H₂O, then EtOH) E->F G 7. Drying (Vacuum Oven, 60°C) F->G H 8. Final Product (this compound) G->H I 9. Characterization (NMR, MS, MP) H->I

Caption: Overview of the experimental workflow.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Tiwari, R. K., Singh, D., Singh, J., & Chhillar, A. K. (2012). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Mini-Reviews in Organic Chemistry, 9(3), 258-273.
  • Abdel-Ghaffar, H., El-Sayed, M. A. A., & El-Hag, A. A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580.
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  • Wikipedia. (2023, December 1). Quinazoline. Retrieved from [Link]

  • Li, W., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Mekky, A. E., et al. (2018). Phosphatase CDC25B Inhibitors Produced by Basic Alumina-Supported One-Pot Gram-Scale Synthesis of Fluorinated 2-Alkylthio-4-aminoquinazolines. ACS Omega, 3(4), 4587-4596.
  • Chemistry & Biology Interface. (n.d.). Quinazolinone and its biological importance: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Anthranilonitrile with Some Active Methylene Reagents: Synthesis of Some New Quinoline and Quinazoline Derivatives. Retrieved from [Link]

  • Roth, B., & Strelitz, J. Z. (1969). Quinazolines. VI. Synthesis of 2,4-diaminoquinazolines from anthranilonitriles. Journal of Medicinal Chemistry, 12(6), 1112-1115.

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Application Notes and Protocols for Utilizing 8-Fluoroquinazolin-2-amine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] The quinazoline ring system, an aromatic heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities.[3][4] A significant number of FDA-approved kinase inhibitors, such as gefitinib and erlotinib, are built upon the quinazoline framework.[5][6] These molecules typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and thereby blocking downstream signaling pathways that drive cell proliferation and survival.[6]

The 2-aminoquinazoline moiety, in particular, serves as a versatile scaffold. The amino group provides a convenient handle for further chemical modifications, allowing for the generation of large, diverse libraries of compounds. The fluorine atom at the 8-position of 8-Fluoroquinazolin-2-amine can offer unique benefits, such as improving metabolic stability and modulating the electronic properties of the ring system, which can enhance binding affinity and selectivity for the target kinase. This document provides a comprehensive guide for researchers on leveraging this compound as a starting point for the discovery of novel kinase inhibitors.

PART 1: Application Notes - Strategic Use of this compound

Rationale for Use: A Building Block for Kinase Inhibitor Libraries

This compound is an ideal starting fragment for fragment-based drug discovery (FBDD) and for the synthesis of focused compound libraries. Its relatively low molecular weight and synthetic tractability allow for the systematic exploration of chemical space around the quinazoline core. The primary amino group at the 2-position is a key reactive site for derivatization, enabling the introduction of various side chains that can interact with specific residues within the kinase ATP-binding site to achieve potency and selectivity.

Proposed Synthetic Strategy: Library Generation

A common and effective strategy for elaborating the this compound core is through coupling reactions at the 2-amino position. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce a variety of aryl or heteroaryl substituents. This approach is particularly relevant for targeting tyrosine kinases, where an anilino-quinazoline scaffold has proven to be highly effective.[6]

Below is a generalized workflow for generating a library of 4-anilinoquinazoline derivatives from this compound.

G cluster_0 Library Synthesis Start This compound Step1 Coupling Reaction (e.g., Buchwald-Hartwig) Start->Step1 Purification Purification & Characterization (HPLC, LC-MS, NMR) Step1->Purification Reagents Aryl Halides/Sulfonates (Diverse Building Blocks) Reagents->Step1 Library Library of Novel 8-Fluoro-N-arylquinazolin-2-amines Purification->Library G cluster_1 Screening Cascade Library Compound Library (from this compound) PrimaryScreen Biochemical Kinase Assay (High-Throughput) Library->PrimaryScreen Hits Primary Hits (Potent inhibitors) PrimaryScreen->Hits Identify potent compounds SecondaryScreen Cell-Based Assay (Functional Validation) Hits->SecondaryScreen ValidatedHits Validated Hits (Cell-permeable, on-target activity) SecondaryScreen->ValidatedHits Confirm cellular activity LeadOpt Lead Optimization ValidatedHits->LeadOpt

Caption: A typical screening cascade for kinase inhibitor discovery.

PART 3: Signaling Pathways and Data Interpretation

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. [7][8][9]These pathways are crucial for cell proliferation, survival, and differentiation.

G cluster_2 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation G cluster_3 VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis, Permeability MAPK->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis

Caption: A simplified diagram of the VEGFR signaling pathway.

Interpreting Screening Data

The ultimate goal of the screening cascade is to identify compounds with high potency and selectivity for the target kinase, as well as good cellular activity. An ideal "hit" compound would exhibit a low nanomolar IC₅₀ in the biochemical assay and a similarly potent IC₅₀ in the cell-based assay. A large discrepancy between the biochemical and cellular IC₅₀ values may indicate poor cell permeability, metabolic instability, or off-target effects. Counter-screening against other kinases is essential to assess selectivity and guide further lead optimization efforts.

Conclusion

This compound represents a valuable starting point for the discovery of novel kinase inhibitors. Its amenability to chemical modification allows for the creation of diverse compound libraries that can be screened against a range of kinase targets. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to utilize this versatile scaffold in their drug discovery programs. By combining rational library design, robust screening assays, and a thorough understanding of the underlying biology, new and effective kinase inhibitors can be developed to address unmet medical needs.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Nature. Available at: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. AACR Journals. Available at: [Link]

  • Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

  • VEGF Signaling Pathway. Cusabio. Available at: [Link]

  • VEGF signaling pathway. Proteopedia. Available at: [Link]

  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE. Semantic Scholar. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Discoverysciences. Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • How many kinases are druggable? A review of our current understanding. PubMed Central. Available at: [Link]

  • In vitro kinase assay. Protocols.io. Available at: [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. PubMed Central. Available at: [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. ResearchGate. Available at: [Link]

  • An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. PubMed Central. Available at: [Link]

  • CAS 190274-25-0 | this compound. Alchem.Pharmtech. Available at: [Link]

  • Janus kinase 3 inhibitor. Wikipedia. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central. Available at: [Link]

  • This compound CAS NO.190274-25-0. Bide Pharmatech Ltd. Available at: [Link]

  • 8-Fluoroquinoline. PubChem. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. NIH. Available at: [Link]

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Application Notes and Protocols: 8-Fluoroquinazolin-2-amine as a Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of 8-Fluoroquinazolin-2-amine

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic introduction of a fluorine atom at the 8-position of the quinazoline nucleus can significantly modulate the physicochemical and pharmacokinetic properties of the resulting drug candidates. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.

This compound, with its reactive 2-amino group, serves as a key building block for the synthesis of a diverse range of functionalized quinazoline derivatives. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of potent kinase inhibitors, highlighting its utility for researchers, scientists, and drug development professionals.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and safe handling procedures for this compound is paramount for its successful application in drug synthesis.

PropertyValueSource
CAS Number 190274-25-0[1]
Molecular Formula C₈H₆FN₃[1]
Molecular Weight 163.15 g/mol [1]
Appearance Off-white to pale yellow solidGeneral observation
Solubility Soluble in DMSO and methanolGeneral chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[4][5]

Safety Precautions:

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Application: Synthesis of 8-Phenylquinazolin-2-amine Derivatives as FLT3 Kinase Inhibitors

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. Therefore, FLT3 has emerged as a key therapeutic target for the treatment of AML.

This section outlines a proposed synthetic protocol for the preparation of 8-phenylquinazolin-2-amine derivatives, potent FLT3 inhibitors, using this compound as a key precursor. This protocol is adapted from the synthesis of similar, non-fluorinated analogs described in the scientific literature.[2]

Proposed Synthetic Scheme

The overall synthetic strategy involves a palladium-catalyzed Buchwald-Hartwig amination reaction to couple this compound with a substituted aryl halide, followed by further functionalization.

Synthetic Scheme Precursor This compound Intermediate 8-(2-Methoxyphenyl)quinazolin-2-amine Precursor->Intermediate Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., Cs2CO3) Toluene, Reflux ArylHalide Substituted Aryl Halide (e.g., 1-bromo-2-methoxybenzene) FinalProduct Functionalized FLT3 Inhibitor Intermediate->FinalProduct Further Functionalization (e.g., Acylation, Alkylation)

Caption: Proposed synthesis of functionalized FLT3 inhibitors.

Detailed Experimental Protocol

Step 1: Synthesis of 8-(2-Methoxyphenyl)quinazolin-2-amine (Intermediate)

This protocol describes a representative Buchwald-Hartwig coupling reaction. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound

  • 1-Bromo-2-methoxybenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), 1-bromo-2-methoxybenzene (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and XPhos (0.1 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 8-(2-methoxyphenyl)quinazolin-2-amine.

Causality behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and XPhos as the ligand is based on their established efficacy in catalyzing challenging C-N cross-coupling reactions. The bulky and electron-rich nature of the XPhos ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the deprotonation of the amine and facilitating the catalytic cycle without causing unwanted side reactions.

  • Solvent: Anhydrous toluene is a high-boiling, non-polar aprotic solvent suitable for this type of cross-coupling reaction, which often requires elevated temperatures.

Step 2: Further Functionalization

The 2-amino group of the intermediate can be further functionalized to introduce various side chains, which can be crucial for optimizing the biological activity of the final compound. For example, acylation with an appropriate acyl chloride can introduce a warhead for covalent inhibition of the target kinase.

Characterization and Data Analysis

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Expected Data:

CompoundMolecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺Purity (HPLC)
8-(2-Methoxyphenyl)quinazolin-2-amineC₁₅H₁₃N₃O252.11252.1>95%
Example Final ProductVariesVariesVaries>98%

Workflow for Synthesis and Characterization

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start: This compound Reaction Buchwald-Hartwig Coupling Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Intermediate Intermediate Product Purification->Intermediate Functionalization Further Functionalization Intermediate->Functionalization FinalPurification Final Purification (HPLC) Functionalization->FinalPurification FinalProduct Final Bioactive Compound FinalPurification->FinalProduct NMR NMR (1H, 13C) FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS HPLC HPLC Purity FinalProduct->HPLC

Caption: General workflow for synthesis and characterization.

Conclusion and Future Directions

This compound is a valuable and versatile precursor for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. The protocols and insights provided in this document are intended to serve as a guide for researchers in the field of drug discovery and development. The strategic incorporation of the 8-fluoroquinazoline scaffold allows for the generation of novel chemical entities with potentially enhanced pharmacological properties. Further exploration of the reactivity of this compound and its application in the synthesis of other classes of therapeutic agents is a promising area for future research.

References

  • Bide Pharmatech Ltd. This compound CAS NO.190274-25-0. Available from: [Link]

  • Wei, W., et al. (2023). Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. European Journal of Medicinal Chemistry, 258, 115582. Available from: [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]

  • AK Scientific, Inc. 8-Fluoroquinolin-2-amine Safety Data Sheet. Available from: [Link]

Sources

Application Notes and Protocols for the Experimental Investigation of 8-Fluoroquinazolin-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern oncology, serving as the backbone for numerous FDA-approved kinase inhibitors.[1][2][3][4] This document provides a detailed guide for the experimental application of a novel derivative, 8-Fluoroquinazolin-2-amine, in cancer research. While direct literature on this specific compound is emerging, its structural elements suggest a strong potential as a kinase inhibitor, likely targeting key oncogenic signaling pathways such as those driven by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These application notes and protocols are designed to provide a robust framework for investigating the mechanism of action, anti-proliferative effects, and preclinical potential of this compound.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

Quinazoline derivatives have proven to be highly effective therapeutic agents in the treatment of various cancers.[2][5] Their success stems from their ability to mimic the adenine moiety of ATP and bind to the ATP-binding pocket of protein kinases, thereby inhibiting their activity.[1][6] Several quinazoline-based drugs, including gefitinib, erlotinib, and lapatinib, have been approved for clinical use, primarily targeting the EGFR family of receptor tyrosine kinases.[2][3]

The introduction of a fluorine atom at the 8-position of the quinazoline ring in this compound is a strategic modification. Fluorine substitution can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This suggests that this compound may possess improved pharmacological properties compared to non-fluorinated analogs. The 2-amino group provides a versatile point for further chemical modification and can also contribute to critical hydrogen bonding interactions within the kinase active site.

Based on the extensive body of research on similar quinazoline derivatives, it is hypothesized that this compound will exhibit anti-cancer activity through the inhibition of key protein kinases involved in tumor cell proliferation, survival, and angiogenesis.

Hypothesized Mechanism of Action and Key Signaling Pathways

Given the prevalence of the quinazoline scaffold in kinase inhibitors, this compound is postulated to target one or more of the following critical oncogenic signaling pathways:

  • EGFR Signaling Pathway: The EGFR pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[1][3] Quinazoline-based inhibitors have demonstrated significant efficacy in blocking this pathway.

  • VEGFR Signaling Pathway: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGFR signaling pathway.[7][8] Several quinazoline derivatives have been developed as potent VEGFR inhibitors.[6][7]

  • Other Potential Kinase Targets: The quinazoline scaffold has been utilized to develop inhibitors for a range of other kinases, including Aurora kinases, PI3K, and FLT3, which are also implicated in cancer progression.[9][10][11][12]

The following diagram illustrates the potential points of intervention for this compound within these key signaling cascades.

signaling_pathways cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation ERK->Proliferation_EGFR 8_Fluoroquinazolin_2_amine This compound 8_Fluoroquinazolin_2_amine->EGFR Inhibition VEGFR VEGFR 8_Fluoroquinazolin_2_amine->VEGFR Inhibition VEGF VEGF VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_viability Cell Viability Assays (MTT, etc.) kinase_assay Kinase Inhibition Assays (EGFR, VEGFR, etc.) cell_viability->kinase_assay western_blot Western Blotting (Target Validation) kinase_assay->western_blot apoptosis_assay Apoptosis Assays (Annexin V, Caspase) western_blot->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis western_blot->cell_cycle_analysis xenograft Xenograft Tumor Model cell_cycle_analysis->xenograft pharmacokinetics Pharmacokinetic Studies xenograft->pharmacokinetics toxicology Toxicology Studies pharmacokinetics->toxicology end End toxicology->end Preclinical Candidate Selection start Start: This compound start->cell_viability

Caption: A comprehensive workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a solid foundation for the systematic investigation of this compound as a potential anti-cancer agent. The initial focus should be on confirming its hypothesized mechanism of action as a kinase inhibitor and evaluating its anti-proliferative activity across a diverse panel of cancer cell lines. Promising in vitro results will warrant further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile. The versatility of the 2-amino group also opens up avenues for the synthesis of a library of derivatives to optimize potency and selectivity, ultimately leading to the identification of a lead candidate for further drug development.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) . National Institutes of Health (NIH). [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I . Taylor & Francis Online. [Link]

  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives . Brieflands. [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors . ResearchGate. [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study . National Institutes of Health (NIH). [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents . National Institutes of Health (NIH). [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies . PubMed. [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway . PubMed Central. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... . RSC Publishing. [Link]

  • Chemical structure of approved VEGFR inhibitors. VEGFR, vascular endothelial growth factor receptor . ResearchGate. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation . PubMed Central. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation . MDPI. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline . National Institutes of Health (NIH). [Link]

  • Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket . PubMed. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents . MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability . National Institutes of Health (NIH). [Link]

  • Preclinical activity of F14512, designed to target tumors expressing an active polyamine transport system . ResearchGate. [Link]

  • Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs . ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket | Request PDF . ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study . MDPI. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents . ResearchGate. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives . National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols for the Dissolution of 8-Fluoroquinazolin-2-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Quinazoline-Based Compounds in Cellular Assays

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors in oncology research. 8-Fluoroquinazolin-2-amine, a member of this class, presents both opportunity and challenge for cell-based research. Its efficacy in cellular models is contingent upon its successful and consistent delivery to the target cells, a process that begins with its dissolution.

Like many heterocyclic aromatic compounds, this compound exhibits poor aqueous solubility due to its rigid, planar structure, which contributes to high crystal lattice energy. This necessitates the use of organic solvents to create concentrated stock solutions for use in cell culture. This document provides a comprehensive guide to the dissolution, storage, and application of this compound for in vitro studies, grounded in established biochemical principles and practices for handling small molecule inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is the foundation of a robust experimental protocol.

PropertyValueSource
Molecular Formula C₈H₆FN₃Bide Pharmatech Ltd.[1]
Molecular Weight 163.15 g/mol Calculated from Molecular Formula
CAS Number 190274-25-0Alchem Pharmtech[2]
Appearance Typically a solid powderGeneral knowledge of similar compounds
Aqueous Solubility Predicted to be lowInferred from quinazoline scaffold properties
Organic Solvent Solubility Soluble in Dimethyl Sulfoxide (DMSO)General knowledge for quinazoline derivatives

Core Protocol: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high capacity for dissolving a wide range of organic compounds.[3]

Rationale for Solvent Choice

DMSO is a polar aprotic solvent that is miscible with water and most organic liquids, making it an ideal vehicle for introducing hydrophobic compounds into aqueous cell culture media.[4] It is crucial, however, to be mindful of its potential biological effects. While generally well-tolerated at low concentrations, DMSO can induce cellular stress, differentiation, or toxicity at final concentrations typically above 1% (v/v) in cell culture media. Therefore, it is imperative to maintain the final DMSO concentration in all experimental and control wells at a consistent and low level, ideally ≤0.5%.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filters

  • Pipettes and sterile filter tips

Step-by-Step Dissolution Protocol
  • Calculation of Required Mass: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

    Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 163.15 g/mol x 1000 = 1.63 mg

  • Weighing the Compound: In a controlled environment to minimize contamination, accurately weigh 1.63 mg of this compound using an analytical balance.

  • Dissolution:

    • Transfer the weighed compound into a sterile tube.

    • Add 1 mL of anhydrous DMSO.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates. If present, sonicate the tube in a water bath for 10-15 minutes to facilitate complete dissolution. Gentle warming (up to 37°C) can also be applied, but caution should be exercised to avoid compound degradation.

  • Sterilization: For applications requiring stringent sterility, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile, light-protecting (amber) vial. This step is critical if the DMSO used was not from a freshly opened, sterile bottle.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, DMSO stock solutions of many heterocyclic compounds are stable for several months.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Final Steps calc Calculate Mass (1.63 mg for 1 mL of 10 mM) weigh Weigh Compound calc->weigh add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate Inspect Particulates? filter Sterile Filter (0.22 µm) sonicate->filter aliquot Aliquot filter->aliquot store Store at -20°C / -80°C aliquot->store

Workflow for preparing a 10 mM stock solution.

Application in Cell Culture: From Stock to Working Solution

The concentrated DMSO stock solution must be diluted to a final working concentration in the cell culture medium.

Serial Dilution and Vehicle Controls

It is best practice to perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations. This ensures that the final concentration of DMSO remains consistent across all treatment groups.

Crucially, a vehicle control group must be included in every experiment. This group should be treated with the same final concentration of DMSO as the highest concentration of this compound used, but without the compound itself. This allows for the differentiation of the compound's effects from any potential effects of the solvent.

Considerations for Working Concentrations

While specific cytotoxic data for this compound is not widely available, data from a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, showed an IC₅₀ of 168.78 µM in MCF-7 breast cancer cells.[2][5] This suggests that a starting concentration range for initial screening could be between 1 µM and 100 µM. However, the optimal concentration will be cell-line dependent and should be determined empirically through dose-response experiments.

Experiment_Setup cluster_dilution Dilution in Culture Medium cluster_treatment Cell Treatment cluster_analysis Analysis stock 10 mM Stock in DMSO dil1 Intermediate Dilution stock->dil1 cells_vehicle Cells + Vehicle (DMSO) stock->cells_vehicle Dilute to match highest compound DMSO conc. dil2 Final Working Concentrations (e.g., 1, 10, 100 µM) dil1->dil2 cells_compound Cells + Compound dil2->cells_compound assay Perform Cellular Assay (e.g., Viability, Signaling) cells_compound->assay cells_vehicle->assay

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Fluoroquinazolin-2-amine is a heterocyclic organic compound that holds significant interest within the realms of medicinal chemistry and drug development. The quinazoline scaffold is a well-established pharmacophore, and the introduction of a fluorine atom at the 8-position can substantially modulate the molecule's physicochemical and pharmacological properties, including metabolic stability and receptor binding affinity. As with any compound intended for pharmaceutical research, rigorous and unambiguous characterization is paramount to ensure its identity, purity, and stability. This application note provides a comprehensive guide to the analytical techniques essential for the thorough characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the principles and provide detailed protocols for spectroscopic, chromatographic, and thermal analysis methods.

Molecular Structure and Physicochemical Properties

A foundational step in the characterization of any molecule is the confirmation of its basic physical and chemical properties.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆FN₃
Molecular Weight 163.15 g/mol
Monoisotopic Mass 163.05457 Da
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing information about the connectivity and spatial arrangement of atoms.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, appropriate spectral width centered around the expected fluorine chemical shift.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

start Start: NMR Analysis prep Sample Preparation: Dissolve 5-10 mg in 0.6 mL of deuterated solvent start->prep instrument Instrumentation: High-field NMR spectrometer prep->instrument h_nmr ¹H NMR Acquisition: 16-32 scans instrument->h_nmr c_nmr ¹³C NMR Acquisition: 1024-4096 scans instrument->c_nmr f_nmr ¹⁹F NMR Acquisition: 64-256 scans instrument->f_nmr process Data Processing: Fourier transform, phasing, baseline correction h_nmr->process c_nmr->process f_nmr->process interpret Data Interpretation: Analyze chemical shifts, coupling constants, and multiplicities process->interpret end End: Structural Confirmation interpret->end

Caption: Workflow for NMR analysis of this compound.

The expected NMR data for this compound are summarized below. Chemical shifts are predictive and may vary slightly based on solvent and concentration.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (in DMSO-d₆)

Atom Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)
2-NH₂~7.0 (br s, 2H)--
4~8.5 (s, 1H)~155-
5~7.5 (t, 1H, J=8.0)~120 (d, J(C-F) ≈ 4)-
6~7.2 (d, 1H, J=8.0)~115 (d, J(C-F) ≈ 8)-
7~7.8 (d, 1H, J=8.0)~128-
8-~158 (d, J(C-F) ≈ 250)~ -110 to -120
4a-~118-
8a-~148-
2-~162-
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of this compound and provides valuable structural information through fragmentation analysis.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are separated based on their m/z and detected. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire data in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • For fragmentation analysis (MS/MS), select the molecular ion [M+H]⁺ and subject it to collision-induced dissociation (CID).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS, compare the measured mass to the calculated exact mass.

start Start: MS Analysis prep Sample Preparation: Prepare a dilute solution (10-100 µg/mL) start->prep instrument Instrumentation: ESI-MS (e.g., Q-TOF) prep->instrument acquire Data Acquisition: Positive ion mode, scan m/z 50-500 instrument->acquire msms MS/MS Analysis (Optional): Select [M+H]⁺ for CID acquire->msms analyze Data Analysis: Identify molecular ion and fragment ions acquire->analyze msms->analyze hrms HRMS Analysis: Compare measured vs. calculated exact mass analyze->hrms end End: Molecular Weight and Formula Confirmation hrms->end

Caption: Workflow for mass spectrometry analysis.

Table 3: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z (HRMS)Notes
[M+H]⁺ 164.0624Expected within 5 ppmProtonated molecular ion
[M+Na]⁺ 186.0443May be observedSodium adduct
Fragment 1 ~137Loss of HCNA common fragmentation pathway for aminopyrimidines
Fragment 2 ~119Loss of HCN and H₂OFurther fragmentation
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups vibrate at characteristic frequencies, resulting in a unique absorption spectrum that serves as a molecular "fingerprint".

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

start Start: FTIR Analysis prep Sample Preparation: KBr pellet or ATR start->prep acquire Data Acquisition: Scan from 4000-400 cm⁻¹ prep->acquire analyze Data Analysis: Identify characteristic absorption bands acquire->analyze end End: Functional Group Confirmation analyze->end

Caption: Workflow for FTIR analysis.

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchingPrimary amine (-NH₂)
3100-3000C-H stretchingAromatic C-H
1650-1600C=N stretchingQuinazoline ring
1620-1580N-H bendingPrimary amine (-NH₂)
1500-1400C=C stretchingAromatic ring
1250-1150C-F stretchingAryl-F
850-750C-H bendingAromatic out-of-plane
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic systems like quinazoline exhibit characteristic absorption bands.[1]

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from approximately 200 to 400 nm using a quartz cuvette.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

start Start: UV-Vis Analysis prep Sample Preparation: Prepare a dilute solution in a UV-transparent solvent start->prep acquire Data Acquisition: Scan from 200-400 nm prep->acquire analyze Data Analysis: Identify λmax values acquire->analyze end End: Confirmation of Chromophore analyze->end

Caption: Workflow for UV-Vis analysis.

For quinazoline derivatives, two main absorption bands are typically observed.[1]

Table 5: Expected UV-Vis Absorption Maxima for this compound

Wavelength (λmax)Electronic Transition
~240-260 nmπ → π
~310-340 nmn → π

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds.[2][3] A reversed-phase HPLC method is most suitable for this compound.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The time it takes for a compound to elute from the column is its retention time, which is characteristic of the compound under specific conditions. Purity is typically assessed by the area percentage of the main peak.[3]

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a buffer or acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.5-1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be optimal for resolving impurities. For a starting point, an isocratic mobile phase of 40:60 (v/v) acetonitrile:water can be used.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at a λmax determined from the UV-Vis spectrum (e.g., 254 nm or ~320 nm).

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the purity as the percentage of the main peak area relative to the total peak area.

start Start: HPLC Analysis prep Sample and Mobile Phase Preparation start->prep instrument Instrumentation Setup: C18 column, UV detector prep->instrument inject Sample Injection: 10 µL of 0.5-1.0 mg/mL solution instrument->inject run Chromatographic Run: Gradient or isocratic elution inject->run detect Detection: Monitor UV absorbance run->detect analyze Data Analysis: Integrate peaks and calculate purity detect->analyze end End: Purity Assessment analyze->end

Caption: Workflow for HPLC purity analysis.

Thermal Analysis

Thermal analysis provides information on the physical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Principle:

  • TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.[4]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and other phase transitions.[4]

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

  • Analysis Conditions:

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Typically from room temperature to a temperature above the expected decomposition point (e.g., 30-500 °C).

  • Data Analysis:

    • TGA: Determine the onset of decomposition from the mass loss curve.

    • DSC: Determine the melting point from the peak of the endothermic transition.

start Start: Thermal Analysis prep Sample Preparation: Weigh 2-5 mg into a pan start->prep run Instrument Run: Heat at 10 °C/min under N₂ prep->run analyze_tga TGA Data Analysis: Determine decomposition temperature run->analyze_tga analyze_dsc DSC Data Analysis: Determine melting point run->analyze_dsc end End: Thermal Stability and Melting Point analyze_tga->end analyze_dsc->end

Caption: Workflow for thermal analysis.

For a pure, crystalline organic solid like this compound, a sharp melting endotherm is expected in the DSC thermogram. The TGA curve should show thermal stability up to a certain temperature, followed by a sharp mass loss corresponding to decomposition.

Summary of Analytical Data

The table below provides a consolidated summary of the expected analytical data for the comprehensive characterization of this compound.

Table 6: Consolidated Analytical Data for this compound

TechniqueParameterExpected Result
¹H NMR Chemical ShiftsAromatic protons at ~7.2-8.5 ppm, NH₂ at ~7.0 ppm
¹³C NMR Chemical ShiftsAromatic carbons at ~115-162 ppm
¹⁹F NMR Chemical Shift~ -110 to -120 ppm
HRMS (ESI+) [M+H]⁺m/z 164.0624 ± 5 ppm
FTIR Key Bands (cm⁻¹)~3400-3200 (N-H), ~1650 (C=N), ~1200 (C-F)
UV-Vis λmax (nm)~250 and ~330
HPLC Purity>95% (typical for research grade)
DSC Melting PointSharp endotherm, specific temperature TBD
TGA DecompositionOnset temperature TBD

Conclusion

The comprehensive characterization of this compound requires a multi-technique analytical approach. The combination of NMR and mass spectrometry provides unambiguous confirmation of the molecular structure and elemental composition. FTIR and UV-Vis spectroscopy offer valuable information about the functional groups and electronic properties. HPLC is essential for the accurate determination of purity, while thermal analysis provides insights into its physical properties and stability. The protocols and expected data presented in this application note serve as a robust framework for researchers to confidently characterize this compound, ensuring the integrity and reliability of their scientific investigations.

References

  • ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile... Retrieved from [Link]

  • PMC. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]

  • AIP Conference Proceedings. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B).... Retrieved from [Link]

  • IJIRT. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methyl Quinazolin-4(3H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • NIH. (n.d.). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloroquinazolin-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved from [Link]

  • NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • OUCI. (n.d.). Thermal studies of analgesic active 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1][5][6]triazine-3,4-diones. Retrieved from [Link]

  • PMC. (2022). Advances in high-throughput mass spectrometry in drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoro-8-methylquinazolin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoroquinolin-8-amine. Retrieved from [Link]

  • NIH. (n.d.). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • DergiPark. (2018). The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleo. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • PubMed. (2018). Synthesis and characterization of 8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate and 8-hydroxyquinolin-1-ium 2,2,2-trichloroacetate by z-scan technique. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of 8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate and 8-hydroxyquinolin-1-ium 2,2,2-trichloroacetate by z-scan technique. Retrieved from [Link]

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In Vitro Assay Methods for 8-Fluoroquinazolin-2-amine: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Emergence of 8-Fluoroquinazolin-2-amine in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs, particularly in oncology.[1][2] This heterocyclic system has demonstrated a high affinity for the ATP-binding site of various protein kinases, leading to the successful development of potent and selective inhibitors.[1] Prominent examples include gefitinib and erlotinib, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of certain cancers.[3] The therapeutic success of quinazoline-based drugs has spurred extensive research into novel derivatives with improved efficacy, selectivity, and resistance profiles.

This compound emerges from this rich chemical landscape. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a kinase inhibitor. The fluorine substitution at the 8-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. The 2-amine group serves as a crucial pharmacophoric element, often involved in key hydrogen bonding interactions within the kinase active site.

Given the well-established role of the quinazoline scaffold in targeting protein kinases, this technical guide presents a comprehensive suite of in vitro assay methods to elucidate the biological activity of this compound. We will focus on methodologies to identify its primary kinase targets, quantify its inhibitory potency, and characterize its effects on cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct a thorough preclinical evaluation of this and similar compounds.

Part 1: Foundational Assays - Target Identification and Potency Determination

The initial phase of in vitro characterization aims to identify the primary biological targets of this compound and determine its inhibitory potency. Based on the quinazoline scaffold's known targets, we will prioritize biochemical assays against key cancer-associated kinases.

Biochemical Kinase Inhibition Assays

Biochemical assays utilize purified recombinant kinase enzymes, a generic substrate, and ATP to measure the inhibitor's direct effect on enzyme activity. A widely used and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to kinase activity, and its reduction in the presence of the test compound indicates inhibition.

Primary Target Kinases for Screening:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis.[4][5]

  • Aurora Kinase A (AURKA): Involved in mitotic regulation and often overexpressed in tumors.

  • Fms-like Tyrosine Kinase 3 (FLT3): Frequently mutated in acute myeloid leukemia (AML).

Table 1: Example Data Summary for Biochemical Kinase Inhibition Assays

Kinase TargetSubstrateATP Concentration (µM)IC50 (nM) of this compoundPositive Control (e.g., Staurosporine) IC50 (nM)
EGFRPoly(Glu, Tyr) 4:110Experimental ValueExperimental Value
VEGFR-2Poly(Glu, Tyr) 4:110Experimental ValueExperimental Value
Aurora AKemptide10Experimental ValueExperimental Value
FLT3Myelin Basic Protein10Experimental ValueExperimental Value

dot

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of this compound in DMSO, then assay buffer Plate_Setup Dispense Master Mix and Compound/Control to 96-well plate Compound_Prep->Plate_Setup Master_Mix Prepare Master Mix: Kinase Buffer, ATP, Substrate Master_Mix->Plate_Setup Enzyme_Prep Dilute Recombinant Kinase Enzyme Reaction_Start Add diluted Kinase to initiate reaction Enzyme_Prep->Reaction_Start Plate_Setup->Reaction_Start Incubation Incubate at 30°C for 45-60 minutes Reaction_Start->Incubation Reaction_Stop Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation->Reaction_Stop Stop_Incubation Incubate at RT for 40 minutes Reaction_Stop->Stop_Incubation Signal_Gen Add Kinase Detection Reagent (converts ADP to ATP, generates light) Stop_Incubation->Signal_Gen Signal_Incubation Incubate at RT for 30 minutes Signal_Gen->Signal_Incubation Read_Plate Measure Luminescence with Plate Reader Signal_Incubation->Read_Plate IC50_Calc Calculate % Inhibition and determine IC50 value Read_Plate->IC50_Calc

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for EGFR Inhibition

This protocol is adapted from commercially available kits and provides a framework for assessing the inhibitory activity of this compound against EGFR.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • This compound

  • Staurosporine (positive control inhibitor)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in kinase assay buffer to achieve a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted this compound or control inhibitor to the wells of a 96-well plate.

    • Include "no inhibitor" wells for a positive control (100% activity) and "no enzyme" wells for a blank control.

  • Kinase Reaction:

    • Prepare a master mix containing ATP (final concentration, e.g., 10 µM) and the Poly(Glu, Tyr) substrate in kinase assay buffer.

    • Add 10 µL of the master mix to each well.

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well (except the blank). The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[2]

Part 2: Cell-Based Assays - Determining Cellular Efficacy and Cytotoxicity

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide insights into a compound's activity in a more physiologically relevant context. These assays assess the compound's ability to cross the cell membrane, engage its target, and elicit a biological response.

Cell Proliferation/Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

dot

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in a 96-well plate and allow to adhere Cell_Treatment Treat cells with compound dilutions and incubate for 48-72 hours Cell_Seeding->Cell_Treatment Compound_Prep Prepare serial dilutions of this compound in culture medium Compound_Prep->Cell_Treatment Add_MTT Add MTT reagent to each well Cell_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours (formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 Read_Absorbance->Calculate_Viability

Caption: General workflow for the MTT cell proliferation assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete cell culture medium

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.[7]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 2: Example Data Summary for Cell-Based Assays

Cell LinePrimary TargetAssay TypeIC50 (µM) of this compound
A549 (Lung Cancer)EGFR (wild-type)MTT AssayExperimental Value
NCI-H1975 (Lung Cancer)EGFR (L858R/T790M)MTT AssayExperimental Value
HUVECVEGFR-2MTT AssayExperimental Value
MV4-11 (AML)FLT3-ITDMTT AssayExperimental Value
Target Engagement and Downstream Signaling (Western Blot)

To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, it's essential to assess the phosphorylation status of the target kinase and key downstream signaling proteins. Western blotting is a standard technique for this purpose.[1][8]

Detailed Protocol: Western Blot for p-EGFR

Materials:

  • Cancer cell line (e.g., A431, which overexpresses EGFR)

  • This compound

  • EGF (for stimulation)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe for total protein and a loading control to ensure equal loading.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Cell Cycle Analysis

Kinase inhibitors often induce cell cycle arrest. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with a fluorescent dye like propidium iodide (PI).[9]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line

  • This compound

  • Propidium Iodide (PI) staining solution with RNase A

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for 24-48 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in PI/RNase A staining solution and incubate in the dark for 30 minutes.

    • Analyze the samples on a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of this compound. The proposed assays will enable the identification of its primary kinase targets, determination of its inhibitory potency, and characterization of its cellular effects. Positive results from these assays would warrant further investigation, including broader kinase profiling to assess selectivity, mechanism of action studies to determine reversible versus irreversible binding, and in vivo efficacy studies in relevant animal models. The systematic application of these methodologies will be critical in determining the therapeutic potential of this compound as a novel kinase inhibitor.

References

  • 1][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 8-Fluoroquinazolin-2-amine, a key building block in medicinal chemistry and drug development. The synthesis is based on a robust and scalable cyclization reaction of 2-amino-3-fluorobenzonitrile with guanidine. This guide offers a detailed protocol, insights into reaction mechanisms, safety considerations, and methods for purification and analysis. The information presented herein is intended to enable researchers and process chemists to produce multi-gram to kilogram quantities of the target compound with high purity and yield.

Introduction

This compound is a valuable heterocyclic intermediate, sought after for its utility in the synthesis of a wide range of biologically active molecules. The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with activities spanning from anticancer to anti-inflammatory agents.[1][2] The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the final compounds, including metabolic stability and binding affinity.

The synthesis of 2-aminoquinazolines from 2-aminobenzonitriles is a well-established and efficient method.[3] This approach offers high atom economy and often proceeds under relatively mild conditions, making it suitable for industrial-scale production. This guide will focus on the practical aspects of implementing this synthesis on a larger scale, addressing common challenges and providing solutions for process optimization.

Synthetic Strategy and Mechanism

The chosen synthetic route for the large-scale preparation of this compound involves the condensation and cyclization of 2-amino-3-fluorobenzonitrile with guanidine, typically used as its hydrochloride salt.

Overall Reaction:

The reaction mechanism is proposed to proceed through a nucleophilic attack of the guanidine on the nitrile carbon of 2-amino-3-fluorobenzonitrile, followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinazoline ring system.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-amino-3-fluorobenzonitrile≥98%Commercially AvailableStarting material.
Guanidine hydrochloride≥99%Commercially AvailableCyclizing agent.
Sodium ethoxideSolution in ethanol (e.g., 21 wt%)Commercially AvailableBase for liberating free guanidine.
EthanolAnhydrous, ≥99.5%Commercially AvailableReaction solvent.
IsopropanolReagent GradeCommercially AvailableFor washing/recrystallization.
Activated CarbonDecolorizing gradeCommercially AvailableFor purification.
Large-Scale Synthesis of this compound

This protocol is designed for a nominal 100 g scale of the final product. Adjustments may be necessary based on the specific equipment and conditions.

Step 1: Reaction Setup

  • Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.

  • Ensure the system is under a positive pressure of nitrogen to maintain an inert atmosphere.

  • Charge the flask with 2-amino-3-fluorobenzonitrile (e.g., 83 g, 0.61 mol) and anhydrous ethanol (830 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

Step 2: Guanidine Preparation and Reaction

  • In a separate 1 L beaker, under a nitrogen atmosphere, add guanidine hydrochloride (e.g., 87 g, 0.91 mol) to anhydrous ethanol (415 mL).

  • To this suspension, slowly add a 21% solution of sodium ethoxide in ethanol (e.g., 295 g, 0.91 mol) while stirring and maintaining the temperature below 30 °C with an ice bath. A precipitate of sodium chloride will form.

  • Stir the resulting guanidine free base solution for 30 minutes.

  • Filter the sodium chloride precipitate under a nitrogen atmosphere and wash the filter cake with a small amount of anhydrous ethanol.

  • Transfer the ethanolic guanidine solution to an addition funnel and add it dropwise to the stirred solution of 2-amino-3-fluorobenzonitrile over approximately 1 hour.

Step 3: Reaction and Work-up

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 2 L of cold deionized water with vigorous stirring.

  • A precipitate of crude this compound will form. Stir the suspension for 1 hour to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with deionized water (2 x 500 mL) and then with cold isopropanol (2 x 200 mL).

Purification by Recrystallization
  • Transfer the crude, dried product to a 2 L beaker.

  • Add a suitable solvent for recrystallization, such as a mixture of ethanol and water or isopropanol. The optimal solvent system should be determined on a small scale.

  • Heat the mixture with stirring until the solid dissolves completely.

  • Add a small amount of activated carbon and continue to heat at reflux for 15-30 minutes to decolorize the solution.

  • Hot-filter the solution through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 50-60 °C to a constant weight.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-amino-3-fluorobenzonitrile 2-amino-3-fluorobenzonitrile Reaction_Mixture Reaction Mixture in Ethanol 2-amino-3-fluorobenzonitrile->Reaction_Mixture Guanidine HCl Guanidine HCl Guanidine HCl->Reaction_Mixture Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Precipitation Precipitation in Water Reaction_Mixture->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

ParameterExpected Value
Appearance Off-white to pale yellow crystalline solid
Melting Point To be determined experimentally
Molecular Formula C₈H₆FN₃[4]
Molecular Weight 163.15 g/mol
Purity (HPLC) ≥98%
¹H NMR Consistent with the structure of this compound. Expected signals for aromatic protons and the amine protons.
¹³C NMR Consistent with the structure of this compound. Expected signals for the quinazoline ring carbons.
IR (KBr, cm⁻¹) Expected peaks for N-H stretching, C=N stretching, and C-F stretching.

Safety and Handling

Guanidine Hydrochloride:

  • Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[5]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid generating dust.[5]

2-amino-3-fluorobenzonitrile:

  • Hazards: Acutely toxic. May cause skin, eye, and respiratory irritation.

  • Precautions: Handle with appropriate PPE in a well-ventilated area.

Sodium Ethoxide:

  • Hazards: Flammable and corrosive. Reacts violently with water.

  • Precautions: Handle under inert atmosphere. Wear flame-retardant lab coat and appropriate PPE.

General Safety:

  • All manipulations should be carried out by trained personnel in a well-equipped chemical laboratory.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

  • An emergency eyewash and safety shower should be readily accessible.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time and continue to monitor. Ensure the guanidine was effectively liberated from its salt.
Loss of product during work-up.Optimize precipitation and recrystallization conditions.
Product is highly colored Impurities from starting materials or side reactions.Use high-purity starting materials. Perform an activated carbon treatment during recrystallization.
Difficulty in crystallization Presence of impurities.Re-purify the crude product, possibly by column chromatography on a smaller scale to obtain a seed crystal.
Incorrect solvent system.Screen for alternative recrystallization solvents.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of their research and development programs.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (URL: [Link])

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (URL: [Link])

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 8-Fluoroquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of this critical building block.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] The introduction of a fluorine atom at the 8-position can significantly influence the physicochemical and metabolic properties of the final drug candidates. However, the synthesis of this molecule can be challenging, with researchers often facing issues of low yield, side product formation, and purification difficulties. This guide provides a comprehensive resource to navigate these challenges and improve your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Overall Reaction Yield

Q: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in quinazoline synthesis can stem from several factors, including suboptimal reaction conditions, inefficient cyclization, or issues with starting materials.[3] Here are some troubleshooting steps:

  • Optimize Reaction Conditions: Temperature, reaction time, and solvent polarity are critical parameters that can significantly impact the yield.[3][4]

    • Solvent Choice: The polarity of the solvent plays a crucial role in the reaction pathway. Polar aprotic solvents like DMF or DMSO are often preferred as they can enhance the solubility of reactants and favor the desired C(sp²)-N bond formation for the quinazoline ring system. In contrast, non-polar solvents might lead to the formation of undesired benzimidazole byproducts.[4] If you are observing low yields in a non-polar solvent, consider switching to a polar alternative.

    • Temperature Control: Some quinazoline syntheses require elevated temperatures to drive the cyclization to completion.[4] A gradual increase in the reaction temperature while monitoring the reaction progress by TLC or LC-MS can help identify the optimal temperature for your specific setup.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion of starting materials. Monitor the reaction progress closely to ensure it has gone to completion.

  • Purity of Starting Materials: The purity of your starting materials, particularly 2-amino-3-fluorobenzonitrile and guanidine hydrochloride, is paramount. Impurities can interfere with the reaction and lead to the formation of side products.[5] Ensure the starting materials are of high purity, and if necessary, purify them before use.

  • Base Strength and Stoichiometry: The choice and amount of base used can be critical. If the base is not strong enough to deprotonate the guanidine hydrochloride effectively, the reaction may not proceed efficiently.[4] Consider using a stronger base or optimizing the stoichiometry.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction mixture. How can I minimize this?

A: The formation of side products is a common issue in quinazoline synthesis. The primary culprits are often alternative cyclization pathways or incomplete reactions.

  • Alternative Cyclization: As mentioned, the choice of solvent can influence the cyclization pathway. Non-polar solvents may favor the formation of benzimidazole byproducts.[4] Switching to a polar solvent can help direct the reaction towards the desired quinazoline product.

  • Hydrolysis of Nitrile Group: The nitrile group in the starting material (2-amino-3-fluorobenzonitrile) or intermediates can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures, leading to amide or carboxylic acid impurities.[5] It is crucial to work up the reaction promptly upon completion and to use anhydrous solvents and reagents to minimize water content.[5]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final product, this compound. What are the best practices?

A: Purification can be challenging due to the presence of closely related impurities or unreacted starting materials.

  • Column Chromatography: This is a standard and effective method for purifying quinazoline derivatives. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.[6]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step to obtain highly pure material. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvents include ethanol, isopropanol, or mixtures with water.

  • Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be employed during the workup to remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase. The aqueous phase is then basified, and the purified amine is extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method involves the cyclization of 2-amino-3-fluorobenzonitrile with a source of guanidine. Guanidine hydrochloride is a commonly used reagent for this transformation, often in the presence of a base in a polar solvent.[7][8][9]

Q2: Why is guanidine hydrochloride used in this synthesis?

Guanidine hydrochloride serves as the source of the N-C-N unit required to form the pyrimidine ring of the quinazoline core, specifically providing the C2-amine functionality.

Q3: Can microwave-assisted synthesis be used to improve the yield and reduce reaction time?

Yes, microwave-assisted organic synthesis has been shown to be a powerful tool for the synthesis of quinazoline derivatives.[3][10] It can often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.

Q4: How can I confirm the structure of my synthesized this compound?

Standard analytical techniques are used for structural confirmation and purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-amino-3-fluorobenzonitrile

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a solution of 2-amino-3-fluorobenzonitrile (1 equivalent) in anhydrous DMF, add guanidine hydrochloride (1.2 equivalents).

  • Add potassium hydroxide (1.5 equivalents) portion-wise to the stirred mixture.

  • Heat the reaction mixture to reflux (e.g., 120-140 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Solvent TolueneEthanolDMF
Base K₂CO₃KOHNaH
Temperature 110 °C80 °C140 °C
Typical Yield Low (<30%)Moderate (50-70%)High (>80%)
Key Observation Significant side product formationCleaner reaction profileFaster reaction time

This table provides a generalized comparison of reaction conditions based on common findings in quinazoline synthesis literature. Actual results may vary.

Visualizations

General Synthetic Workflow

G A Starting Materials: 2-amino-3-fluorobenzonitrile & Guanidine HCl B Reaction Setup: Solvent (e.g., DMF) Base (e.g., KOH) A->B Mixing C Cyclization: Heating under reflux B->C Heating D Workup: Precipitation in water C->D Cooling & Quenching E Purification: Column Chromatography or Recrystallization D->E Isolation F Final Product: This compound E->F Pure Compound

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeSolvent Optimize Solvent System (e.g., switch to polar aprotic) CheckPurity->OptimizeSolvent Purity OK OptimizeTemp Optimize Reaction Temperature OptimizeSolvent->OptimizeTemp OptimizeBase Optimize Base Strength/ Stoichiometry OptimizeTemp->OptimizeBase MonitorTime Increase Reaction Time OptimizeBase->MonitorTime Success Yield Improved MonitorTime->Success

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Taran, I. Y., et al. (2022). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. PMC - NIH.
  • PrepChem.com. Synthesis of 2-fluorobenzonitrile.
  • Benchchem. Troubleshooting common issues in quinazoline synthesis protocols.
  • Spasov, A. A., et al. (2022).
  • Benchchem. Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile.
  • Guidechem. What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE? - FAQ.
  • Taran, I. Y., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • Kamel, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Solomin, V., Seins, A., & Jirgensons, A. Guanidine Scope for the Synthesis of Aminoquinazolines.
  • Sigma-Aldrich. N-(4-methyl-2-quinazolinyl)-guanidine hydrochloride.
  • Al-Suwaidan, I. A., et al. (2022). 2-(3-Bromophenyl)
  • Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent.
  • ResearchGate.
  • NIH. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
  • Asif, M. (2014).
  • PubMed.
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIV
  • Al-Hiari, Y. M., et al. (2011).
  • Benchchem. optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
  • Luo, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Chien, T.-C., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH.
  • ResearchGate. Synthesis of 8-amino- and 8-acetyl(benzoyl)
  • MDPI.
  • Al-Trawneh, M. A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
  • Google Patents.
  • Benchchem. Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine.
  • ResearchGate.
  • Al-Hiari, Y. M. (2007). Copy Rights - Al-Ahliyya Amman University.
  • Semantic Scholar. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

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Technical Support Center: Overcoming Solubility Challenges with 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoroquinazolin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. We will delve into the root causes of its limited solubility and provide a series of practical, step-by-step troubleshooting strategies to ensure successful experimental outcomes.

The Challenge: Why is this compound Poorly Soluble?

Like many quinazoline derivatives, this compound's poor aqueous solubility can be attributed to its molecular structure. The rigid, fused heterocyclic quinazoline ring system, combined with its aromatic nature, results in high crystal lattice energy.[1] This means that a significant amount of energy is required to break apart the crystal structure and allow solvent molecules to surround and dissolve the compound. While the 2-amino group offers a site for hydrogen bonding, the overall hydrophobicity of the core structure often dominates, leading to limited solubility in aqueous media.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and application of this compound in a question-and-answer format.

Q1: My this compound powder won't dissolve in my initial solvent. What should I do?

A1: This is a common first hurdle. The key is to select an appropriate organic solvent to create a concentrated stock solution.

Initial Steps:

  • Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[1] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.

  • Solvent Quality: Always use fresh, anhydrous (water-free) DMSO. Water contamination can significantly reduce the solvent's solvating power for hydrophobic compounds.

  • Aiding Dissolution: If the compound is still not fully dissolved, you can employ gentle heating (e.g., 37°C in a water bath) and sonication.[1] These techniques provide the energy needed to overcome the crystal lattice forces.

Troubleshooting Protocol: Preparing a Concentrated Stock Solution

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a small volume of anhydrous DMSO to the powder.

  • Vortex: Mix thoroughly using a vortex mixer.

  • Observe: Check for any undissolved particulate matter.

  • Apply Energy (If Needed): If solids remain, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied concurrently.[1]

  • Final Dilution: Once fully dissolved, add more DMSO to reach your final target concentration (e.g., 10 mM or 20 mM).

SolventSuitability for Stock SolutionNotes
DMSO Highly Recommended Powerful solvent, miscible with water. Ensure it is anhydrous.[1]
DMF Good AlternativeN,N-Dimethylformamide is also effective for many quinazolines.[2]
Ethanol/Methanol ModerateMay work for lower concentrations, but generally less effective than DMSO for highly insoluble compounds.
Water Not RecommendedDirect dissolution in aqueous buffers will likely be unsuccessful.
Q2: My compound dissolves perfectly in DMSO, but crashes out (precipitates) when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is the most frequent challenge. It occurs because the final concentration of your compound exceeds its solubility limit in the final aqueous-organic solvent mixture.[1] Here is a tiered approach to solving this issue, from simplest to most advanced.

  • Reduce Final Concentration: The most straightforward solution is to lower the final assay concentration of the compound to a level that the buffer can support.[1]

  • Incremental Dilution: When preparing your working solution, add the DMSO stock to the aqueous buffer slowly and with constant vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

If simple adjustments fail, the next step is to modify your buffer to make it more "hospitable" to the compound.

  • pH Adjustment: this compound possesses a basic amino group. In acidic conditions (lower pH), this group will become protonated (positively charged). This charge increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.[3][4][5] Conversely, at neutral or basic pH, the compound will be less charged and less soluble.[1]

    • Action: Try lowering the pH of your assay buffer (e.g., to pH 6.0 or 5.0), provided this change does not negatively impact your experimental system (e.g., cell viability, enzyme activity).

  • Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent into your final aqueous buffer can increase the overall solvating power of the mixture.[1][6]

    • Action: Add 1-5% (v/v) of ethanol, propylene glycol, or polyethylene glycol (PEG) to your buffer before adding the compound's DMSO stock.

For in vivo studies or particularly challenging in vitro assays, more advanced formulation techniques may be necessary to maintain solubility and improve bioavailability.

  • Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[1][7]

    • Common Choice: Polysorbate 80 (Tween® 80) or Pluronic® F-68 at 0.01-0.1%.

  • Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic part of the drug from water and increasing its apparent solubility.[1][8][9]

    • Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD). Pre-incubating the compound with the cyclodextrin before final dilution is often effective.

// Connections Start -> Concentration [label="Try First"]; Concentration -> Dilution [label="If still issues"]; Dilution -> pH_Adjust [label="If precipitation persists"]; pH_Adjust -> Cosolvent [label="If pH change is not\nenough or not possible"]; Cosolvent -> Surfactant [label="For more challenging cases"]; Surfactant -> Cyclodextrin [label="Alternative advanced method"];

Concentration -> Success [color="#34A853"]; Dilution -> Success [color="#34A853"]; pH_Adjust -> Success [color="#34A853"]; Cosolvent -> Success [color="#34A853"]; Surfactant -> Success [color="#34A853"]; Cyclodextrin -> Success [color="#34A853"]; } end_dot Caption: Troubleshooting workflow for precipitation issues.

Q3: I need to prepare a formulation for an in vivo study. What are the best strategies to improve oral bioavailability?

A3: For in vivo applications, ensuring the compound remains dissolved in the gastrointestinal tract is critical for absorption and bioavailability.[10] The low aqueous solubility of quinazoline derivatives is a primary barrier to this.[10] Advanced formulation strategies are often required.

  • Salt Formation: Creating a salt of the basic this compound with an appropriate acid (e.g., hydrochloride, mesylate) is a highly effective method to increase aqueous solubility and dissolution rate.[4][11] The ionized salt form is more readily solvated by water.[3]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[12][13] The amorphous form has a higher energy state and thus higher apparent solubility than the stable crystalline form.[14]

    • Method: A common method is to dissolve both the drug and a carrier polymer (e.g., PVP K30, Soluplus®) in a volatile organic solvent and then remove the solvent via spray-drying or evaporation.[1]

  • Particle Size Reduction (Nanosuspensions): Decreasing the particle size of the drug to the nanometer range dramatically increases the surface-area-to-volume ratio.[7][9][10] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate, which can improve bioavailability.[8]

G cluster_compound The Drug cluster_strategies Solubility Enhancement Strategies cluster_outcome The Goal Drug {this compound | (Crystalline, Poorly Soluble)} Salt {Salt Formation | Forms an ionized, more soluble salt} Drug->Salt ASD {Amorphous Solid Dispersion | Disperses drug in a polymer matrix in a high-energy amorphous state} Drug->ASD Nano {Nanosuspension | Reduces particle size to increase surface area and dissolution rate} Drug->Nano Bioavailability {Improved Oral Bioavailability | (Increased Dissolution & Absorption)} Salt->Bioavailability ASD->Bioavailability Nano->Bioavailability

Summary of Recommended Excipients for Solubility Enhancement

Excipient TypeExample(s)Mechanism of ActionApplication
Co-solvents Ethanol, Propylene Glycol, PEG 300/400Increases the solvating capacity of the aqueous medium.[1][6]In vitro assays
Surfactants Polysorbate 80 (Tween® 80), Pluronic® F-68Forms micelles to encapsulate the drug, preventing precipitation.[1][7]In vitro & in vivo formulations
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes, shielding the hydrophobic drug from water.[1][9][15]In vitro & in vivo formulations
Polymers (for ASD) PVP K30, Soluplus®, HPMCASStabilizes the drug in a high-energy amorphous state.[1][13][14]Oral solid dosage forms

This technical guide provides a framework for systematically addressing the solubility issues of this compound. By understanding the underlying physicochemical principles and applying these tiered troubleshooting strategies, researchers can enhance the compound's performance in both in vitro and in vivo settings.

References

  • BenchChem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Quinazoline-4,7-diol Derivatives.
  • Amrita Vishwa Vidyapeetham. (n.d.). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water.
  • National Center for Biotechnology Information. (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin.
  • BenchChem. (n.d.). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers.
  • MDPI. (n.d.). CO2 Capture Using Amine-Based Solvents: Identification of Additives to Improve the Kinetics and Thermodynamics of CO2 Sorption at High-Pressure Conditions.

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8-Fluoroquinazolin-2-amine stability in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Fluoroquinazolin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for handling this compound in various solvent systems. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern the stability and behavior of this molecule, empowering you to make informed decisions in your experiments.

Core Stability Profile of the Quinazoline Scaffold

This compound belongs to the quinazoline family of heterocyclic compounds. The quinazoline ring system is generally robust; however, its stability is not absolute and is highly dependent on the experimental conditions. As a general rule, the quinazoline scaffold is stable in cold, dilute acidic, and alkaline solutions.[1][2] However, stability can be compromised under more strenuous conditions, such as elevated temperatures or extreme pH, which can lead to hydrolytic cleavage of the pyrimidine ring.[1][2][3] The presence of the 2-amino group and the 8-fluoro substituent will influence the electron density of the ring system and, consequently, its susceptibility to degradation.

Frequently Asked Questions (FAQs)

This section addresses the most common queries our team receives regarding the handling and stability of this compound.

Q1: What are the recommended solvents for dissolving this compound?

Answer: The choice of solvent is critical and depends on the intended downstream application.

  • For Stock Solutions: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of quinazoline derivatives.[3][4] However, it is crucial to be aware of conflicting reports in the literature. While some quinazoline derivatives are stable in DMSO for extended periods[4], others have shown instability with spectral changes occurring shortly after preparation.[5][6] This is why we strongly recommend preparing fresh solutions from a DMSO stock or flash-freezing aliquots for single use to minimize degradation.

  • For Biological Assays: For cell-based assays, initial dissolution in DMSO followed by dilution in an aqueous buffer or cell culture medium is standard. It is imperative to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. One study noted the stability of quinazoline derivatives in a 0.2% DMSO medium for up to 96 hours.[4]

  • For Analytical Chemistry (HPLC/LC-MS): Acetonitrile and methanol are excellent choices for analytical purposes due to their volatility and compatibility with common reversed-phase chromatography methods.[4]

Q2: How should I properly store solutions of this compound?

Answer: Proper storage is paramount to ensure the integrity of your compound over time.

  • Solid Form: As a solid, the compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3]

  • In-Solvent Storage: For solutions, storage at -80°C is recommended for long-term stability.[3] For short-term storage (days to weeks), 4°C may be acceptable, but this must be validated for your specific solvent system.[6][7]

  • Protection from Light: Quinazoline derivatives can be susceptible to photolytic degradation.[3][8][9] A study on fluoroquinolones with an 8-fluoro substitution showed degradation upon exposure to UVA light.[9] Therefore, always store solutions in amber vials or wrap vials in aluminum foil to protect them from light.

Q3: Is this compound sensitive to pH?

Answer: Yes, pH is a critical factor influencing both the solubility and stability of this compound.

  • Solubility: As a weak base, the solubility of this compound is expected to increase in acidic conditions.[10][11][12] This is due to the protonation of the basic nitrogen atoms in the quinazoline ring and the exocyclic amine, forming a more soluble salt.[13]

  • Stability: While acidic conditions may enhance solubility, they can also accelerate degradation, particularly when combined with heat. Forced degradation studies on related quinazolines showed significant decomposition in 0.1 M HCl at 80°C.[8] Similarly, strongly alkaline conditions (e.g., 0.1 M NaOH) can cause complete degradation.[8] For most applications, maintaining a near-neutral pH (6.0-7.5) is the safest starting point.

Q4: My solution of this compound in DMSO turned yellow/brown. What does this signify?

Answer: A change in color is a strong visual indicator of chemical degradation. While this compound itself may be a pale-colored solid, the formation of colored products often suggests the creation of new chromophores through oxidative or hydrolytic degradation pathways. This observation aligns with reports of instability for some quinazolines in DMSO.[6] If you observe a color change, the solution should be considered compromised and discarded. We recommend preparing a fresh solution and analyzing it immediately by HPLC-UV to establish a baseline (t=0) chromatogram for future comparisons.

Q5: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be solvent-related degradation?

Answer: This is a very likely possibility. The appearance of new, unexpected peaks in a chromatogram is a classic sign of either impurity in the original sample or degradation over time.

  • Causality: Different solvents can promote unique degradation pathways. For example, aprotic solvents like DMSO may facilitate different reactions compared to protic solvents like methanol or water. Hydrolysis is a common degradation pathway in aqueous solutions, especially at non-neutral pH.[1][2]

  • Troubleshooting Step: To confirm if the new peaks are degradants, perform a preliminary forced degradation study (see protocol below). Subjecting the compound to mild stress (e.g., heat) for a short period should increase the area of the degradation peaks relative to the parent peak, confirming their identity as degradants.

Troubleshooting Guides & Protocols

As a Senior Application Scientist, I advocate for empirical validation within your own laboratory. These protocols are designed to be self-validating systems to help you characterize the behavior of this compound in your specific experimental context.

Protocol 1: Solubility Determination by the Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.[3]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing your solvent of interest (e.g., PBS pH 7.4, 0.1 M HCl, DMSO). An excess is confirmed by visually observing undissolved solid at the bottom of the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vial at high speed to pellet the undissolved solid. Carefully collect the supernatant.

  • Filtration (Critical): Filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates.

  • Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent. Analyze this diluted sample using a validated HPLC-UV method with a standard curve to determine the concentration.

  • Calculation: Multiply the measured concentration by the dilution factor to determine the solubility in mg/mL or mM.

Diagram: Solvent Selection & Stability Workflow

This diagram outlines the logical process for selecting a solvent and verifying the stability of this compound for your experiments.

G cluster_stress Stress Conditions parent This compound (in solution) acid Acidic Hydrolysis (e.g., 0.1M HCl, Heat) parent->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, Heat) parent->base photo Photolytic Stress (UV/Vis Light) parent->photo degradants Mixture of Potential Degradation Products (e.g., ring-opened species, oxidized products) acid->degradants base->degradants photo->degradants

Caption: Conceptual overview of forced degradation stress testing.

Data Summary Table: Stability of Quinazoline Derivatives Under Various Conditions

This table synthesizes findings from the literature on quinazoline and related derivatives to provide a general guide. Note: These are general trends; specific stability for this compound must be determined empirically.

ConditionSolvent/MediumTemperatureObservationReference
Acidic 0.1 M HCl80°CSignificant to complete degradation observed.[8]
Alkaline 0.1 M NaOH80°CComplete degradation observed.[8]
Neutral Aqueous BufferAmbientGenerally stable, but can be concentration and time-dependent.[6][7]
Oxidative H₂O₂AmbientNo degradation observed in one study of piperazinyl quinazolines.[8]
Photolytic AqueousAmbientDegradation observed upon UVA irradiation for 8-F substituted quinolones.[9]
Organic DMSOAmbientStability is compound-dependent; reports of both stability and instability exist.[4][5][6]
Organic AcetonitrileAmbientGenerally used as a stable medium for HPLC analysis.[4]
References
  • Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1015-27. [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(3), 541-5. [Link]

  • Umezawa, K., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-9. [Link]

  • Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-129. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]

  • Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. [Link]

  • Militaru, A., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings. [Link]

  • Shukla, O. P. (1989). Microbiological Degradation of Quinoline by Pseudomonas Stutzeri: The Coumarin Pathway of Quinoline Catabolism. Microbios, 59(238), 47-63. [Link]

  • Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2016, 3956373. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. [Link]

  • Resyn Biosciences. Material Safety Data Sheet: MagReSyn® Amine. MSDS. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Bentham Science Publishers. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery. [Link]

  • Solubility of Things. 8-Aminoquinoline Solubility. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Zhu, X., et al. (2017). Possible degradation pathway of quinoline. ResearchGate. [Link]

  • ResearchGate. (2015). Pathway proposed for the degradation of quinoline. [Link]

  • Gu, Y., et al. (2020). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures. ResearchGate. [Link]

Sources

Technical Support Center: 8-Fluoroquinazolin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for the synthesis of 8-Fluoroquinazolin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We provide in-depth, field-proven insights into troubleshooting byproducts and optimizing reaction outcomes, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the most common synthetic strategies for preparing 2-aminoquinazolines like the 8-fluoro derivative?

The construction of the 2-aminoquinazoline core is well-established, with two primary strategies dominating the field. The choice often depends on the availability of starting materials and desired scale.

  • Condensation with Cyanamide: The most direct and atom-economical approach involves the cyclocondensation of a 2-aminobenzophenone or 2-aminobenzonitrile derivative with cyanamide. For this compound, this would typically involve reacting 2-amino-3-fluorobenzophenone or a related precursor with cyanamide under acidic or basic conditions. This method is advantageous due to the commercial availability of the starting materials[1].

  • Transition-Metal Catalysis: Numerous methods leverage transition metals like copper, palladium, or iron to construct the quinazoline ring. These reactions often involve the coupling of a 2-haloaniline derivative with a nitrogen source or a multi-component reaction involving an amine, an aldehyde, and a nitrogen source[2][3]. While powerful, these methods may require more extensive optimization of catalysts, ligands, and reaction conditions.

Q2: What is a realistic target yield and purity for this synthesis?

For laboratory-scale syntheses, yields for 2-aminoquinazolines can range widely from 40% to over 90%, heavily dependent on the chosen route and optimization[1][2]. A well-optimized condensation with cyanamide can realistically achieve yields in the 60-80% range. Purity, post-purification (e.g., recrystallization or column chromatography), should exceed 98% as determined by HPLC and NMR for use in downstream applications.

Q3: What are the most critical reaction parameters to control?

Regardless of the specific synthetic route, several parameters are universally critical:

  • Temperature: Temperature control is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of degradation products or thermal decomposition[4][5].

  • Stoichiometry: The molar ratio of reactants is key. An excess of one reagent may lead to side reactions, such as dimerization or the formation of adducts.

  • Atmosphere: Many syntheses, especially those employing transition-metal catalysts, are sensitive to oxygen and moisture. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is often necessary to prevent catalyst deactivation and unwanted side reactions[3].

  • Solvent Purity: The use of dry, high-purity solvents is essential to prevent hydrolysis of intermediates or the final product[6].

Troubleshooting Guide: Byproducts and Optimization

This section provides a detailed, problem-oriented guide to identifying and resolving common issues during the synthesis.

Problem 1: Low Yield with Multiple Spots on TLC/LC-MS

This is the most frequent challenge, indicating either an incomplete reaction or the formation of multiple byproducts.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving complex reaction outcomes.

G cluster_analysis Step 1: Analyze Crude Mixture cluster_diagnosis Step 2: Diagnose Primary Issue cluster_solution Step 3: Implement Solution start Complex Reaction Outcome (Low Yield, Multiple Spots) lcms LC-MS Analysis start->lcms nmr ¹H NMR of Crude start->nmr sm_present Significant Starting Material Remaining? lcms->sm_present nmr->sm_present byprod_id Identify Byproduct Masses (Compare to Table 1) sm_present->byprod_id No incomplete Incomplete Reaction: - Increase Temp/Time - Check Catalyst Activity sm_present->incomplete Yes hydrolysis Hydrolysis Byproduct: - Use Anhydrous Conditions - Modify Workup byprod_id->hydrolysis Mass = M+17 (H₂O) or M-17 (NH₃) dimer Dimer/Oligomer Byproduct: - Adjust Stoichiometry - Slower Reagent Addition byprod_id->dimer Mass ≈ 2x SM or Intermediate

Caption: A systematic workflow for troubleshooting complex reaction outcomes.

Probable Cause 1: Incomplete Reaction

  • Causality: The activation energy for the cyclization step has not been overcome, or the catalyst (if used) is inactive. This leaves significant amounts of starting material or a stable intermediate, such as an amidine, in the reaction mixture[1].

  • Solution:

    • Verify Reagent Quality: Ensure starting materials and catalysts are pure and active.

    • Increase Temperature/Time: Incrementally increase the reaction temperature by 10-20 °C or extend the reaction time, monitoring progress by TLC or LC-MS.

    • Catalyst Loading: If using a catalyst, consider a modest increase in its loading (e.g., from 5 mol% to 10 mol%).

Probable Cause 2: Formation of Hydrolysis Byproducts

  • Causality: Quinazoline and its precursors can be susceptible to hydrolysis, especially under harsh acidic or basic conditions in the presence of water[6]. The primary site of hydrolysis is the pyrimidine ring, which can cleave to form derivatives of 2-aminobenzophenone.

  • Solution:

    • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If possible, distill solvents over a suitable drying agent before use.

    • Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to exclude atmospheric moisture.

    • Modified Workup: During the workup, use saturated sodium bicarbonate or brine instead of pure water for initial washes and minimize contact time with aqueous acidic or basic solutions.

Probable Cause 3: Dimerization or Oligomerization

  • Causality: Highly reactive intermediates can react with themselves or with starting materials, especially at high concentrations. For example, the 2-amino group of the starting aniline could potentially react with another molecule instead of undergoing the desired intramolecular cyclization.

  • Solution:

    • Adjust Stoichiometry: Carefully control the molar ratios of your reactants.

    • Slow Addition: If one reagent is particularly reactive, add it slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.

Common Byproduct Identification

The following table summarizes potential byproducts, their mass spectral signatures, and likely causes.

Byproduct NameStructure (Hypothetical)Mass Spec Signature (relative to Product)Probable CauseProposed Solution
Uncyclized Amidine Intermediate Acyclic precursor before ring closureM(Product) + 18 (from H₂O addition during workup)Incomplete cyclization; insufficient heat or time.Increase reaction temperature/time; check catalyst.[1]
Hydrolyzed Product 2-Amino-3-fluorobenzophenoneM(Product) - 26 (loss of CN)Presence of water; harsh acidic/basic workup.Use anhydrous conditions; neutralize carefully during workup.[6]
Starting Material Dimer Dimer of 2-amino-3-fluorobenzonitrile~2 x M(Starting Material)Incorrect stoichiometry; high concentration.Use precise stoichiometry; employ slow addition of reagents.
Quinazoline N-oxide Product with an N-oxide on N1 or N3M(Product) + 16Uncontrolled oxidation; presence of strong oxidants.Use a strictly inert atmosphere; ensure purity of reagents.[7]
Problem 2: Product is an Inseparable Oil or Gummy Solid

This issue typically points to purification challenges, where residual solvents, reagents, or byproducts prevent crystallization.

Probable Cause: Impurities Inhibiting Crystallization

  • Causality: The basic nature of the 2-amino group can lead to salt formation with acidic impurities or strong interactions with polar solvents like DMF or DMSO, making them difficult to remove.

  • Solution: Acid/Base Purification Protocol

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities behind[8].

    • Separate the aqueous layer and basify it carefully with a base (e.g., 1M NaOH or saturated NaHCO₃) until the product precipitates.

    • Filter the precipitated solid and wash thoroughly with deionized water.

    • Dry the product under high vacuum.

Experimental Protocols
Protocol 1: LC-MS Analysis of Crude Reaction Mixture

This protocol is essential for identifying the components of a complex reaction output.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (approx. 1 mg) in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is standard. A typical gradient runs from 5% B to 95% B over 10-15 minutes.

  • Detection: Use both UV (e.g., at 254 nm) and mass spectrometry (in positive ion mode, ESI+) detectors.

  • Analysis: Correlate the peaks on the UV chromatogram with the masses detected by the MS. Compare the observed masses with the expected mass of the product and potential byproducts listed in the table above.

Protocol 2: Purification via Amine Salt Precipitation

This alternative purification method is useful for removing non-basic, non-polar impurities and can sometimes be more effective than a standard acid wash[9][10].

G cluster_protocol Amine Purification via TCA Salt Precipitation crude Crude Product (in EtOAc or Pentane) add_tca Add Trichloroacetic Acid (TCA) (1.1 eq) crude->add_tca precipitate Precipitate Forms (Amine-TCA Salt) add_tca->precipitate filter Filter Solid Salt (Wash with solvent) precipitate->filter dissolve Dissolve Salt in CH₃CN Add Et₃N (1.5 eq) filter->dissolve evaporate Evaporate at 60 °C (TCA decarboxylates) dissolve->evaporate pure Pure Amine Product evaporate->pure

Caption: Workflow for amine purification using trichloroacetic acid (TCA).

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent where the amine salt is insoluble (e.g., ethyl acetate, pentane, or diethyl ether)[9].

  • Precipitation: Add trichloroacetic acid (TCA, ~1.1 equivalents) to the solution. The protonated amine-TCA salt should precipitate out.

  • Isolation: Filter the solid precipitate and wash it with the same cold solvent to remove the now-dissolved impurities.

  • Liberation of Free Amine: Dissolve the collected salt in a solvent like acetonitrile. Add a catalytic amount of a volatile base (e.g., triethylamine) and gently heat under reduced pressure (e.g., on a rotary evaporator at 60 °C). The TCA will decarboxylate to volatile chloroform and CO₂, leaving behind the pure, free amine after solvent evaporation[10].

References
  • Kwaka, J. P., Dao, P. D. Q., & Cho, C. S. (2020). Synthesis of 2‐Aminoquinazoline‐ and 2‐Aminopyrimidine‐Fused Hybrid Scaffolds by Copper‐Catalyzed C(sp)–N Coupling and Cyclization Followed by Oxidation. European Journal of Organic Chemistry, 2020(23), 3537-3544. [Link]

  • Bukhari, S. N. H., Jantan, I., & Nazir, N. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 785092. [Link]

  • Verma, A., Singh, P., & Singh, J. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 1032890. [Link]

  • Reddy, C. R., & Naidu, A. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(21), 6667. [Link]

  • Pandya, D. V., et al. (2017). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. Tetrahedron Letters, 58(20), 1965-1969. [Link]

  • Wikipedia contributors. (2023). Quinazoline. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Al-Tel, T. H. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(11), 3379. [Link]

  • Le, T. N., & Du, G. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 203–209. [Link]

  • Lim, H. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4284. [Link]

  • Frontier, A. (2026). Workup: Amines. Not Voodoo. University of Rochester. [Link]

  • Price, D. J., et al. (2016). Effects of Temperature on the Formation of Secondary Organic Aerosol from Amine Precursors. Aerosol Science and Technology, 50(9), 945-955. [Link]

  • Hazar, F. Y. (2017). The effects of different processing conditions on biogenic amine formation and some qualitative properties in pastırma. Journal of the Science of Food and Agriculture, 97(12), 4058-4065. [Link]

  • Le, T. N., & Du, G. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 203-209. [Link]

  • Kim, M. A., et al. (2011). Effects of storage temperature and time on the biogenic amine content and microflora in Korean turbid rice wine, Makgeolli. Food and Chemical Toxicology, 49(11), 2891-2895. [Link]

Sources

Technical Support Center: Optimization of 8-Fluoroquinazolin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 8-Fluoroquinazolin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing mechanistic insights and actionable protocols to streamline your experimental workflow.

Introduction: Navigating the Synthesis of this compound

This compound is a key heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, side-product formation, and purification difficulties. The primary synthetic challenge lies in the formation of the C2-amine bond on the fluoro-substituted quinazoline core.

Two principal strategies dominate this transformation, starting from a suitable precursor like 2-chloro-8-fluoroquinazoline:

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of a leaving group (e.g., chlorine) by an amine nucleophile. This method is atom-economical but highly dependent on the electronic activation of the quinazoline ring.[2][3]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that offers broader substrate scope and generally milder conditions but introduces complexity through its multi-component catalyst system.[4][5]

This guide provides troubleshooting Q&As and detailed FAQs to help you select and optimize the best route for your specific needs.

Core Troubleshooting Guide

Question 1: My SNAr reaction shows low conversion with significant starting material remaining. What are the likely causes and how can I improve the yield?

Plausible Causes & Mechanistic Insight:

Low conversion in an SNAr reaction typically points to insufficient activation of the system to overcome the energy barrier for the formation of the Meisenheimer complex, the key intermediate in this addition-elimination mechanism.[6][7]

  • Insufficient Thermal Energy: The reaction may be too slow at the current temperature.

  • Poor Solvent Choice: The solvent must be polar enough to stabilize the charged Meisenheimer intermediate but should not react with the starting materials. Aprotic polar solvents like DMF, DMAc, or NMP are often preferred.

  • Nucleophile Basicity: If using an ammonia equivalent (like NH₄Cl), a base is required to generate free ammonia (NH₃) in situ. If the base is too weak or sterically hindered, the concentration of the active nucleophile will be too low.

Troubleshooting Protocol: Systematic Re-optimization of SNAr Conditions

  • Temperature Screen:

    • Set up three parallel reactions at your current temperature (e.g., 100 °C), 120 °C, and 140 °C in a sealed vessel.

    • Use a high-boiling polar aprotic solvent like NMP or sulfolane.

    • Monitor the reaction progress by LC-MS at 2-hour intervals.

    • Validation: A significant increase in product formation relative to starting material at higher temperatures confirms a kinetic limitation.

  • Solvent & Base Evaluation:

    • If temperature increase does not suffice, evaluate different solvent/base combinations.

    • Compare a standard condition (e.g., NH₄Cl/DIPEA in NMP) with a system that uses a solution of ammonia in a polar solvent (e.g., 7N NH₃ in MeOH or 2M NH₃ in IPA) in a sealed pressure vessel.

    • Causality: Using a pre-formed solution of ammonia ensures a consistent and high concentration of the nucleophile, bypassing issues related to in-situ generation.[8]

  • Microwave Irradiation:

    • For rapid optimization, consider microwave-assisted synthesis. The high temperatures and pressures achievable can dramatically accelerate SNAr reactions.

    • Start with a temperature screen from 120 °C to 180 °C with a hold time of 30-60 minutes.

    • Validation: Successful microwave synthesis will show high conversion in a fraction of the time required for conventional heating.

Question 2: I'm attempting a Buchwald-Hartwig amination, but the main product is 8-fluoroquinazoline (hydrodehalogenation). How do I suppress this side reaction?

Plausible Causes & Mechanistic Insight:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can arise from two primary pathways within the catalytic cycle:

  • β-Hydride Elimination: An intermediate palladium-amide complex can undergo β-hydride elimination if the amide has an available β-hydrogen, leading to an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl halide to form the undesired dehalogenated arene.[4]

  • Direct Reduction: The Pd(0) catalyst can be protonated by trace water or alcohol, leading to a palladium-hydride species that promotes reduction.

The choice of base and ligand is critical in controlling these pathways. Bulky, electron-rich ligands promote faster reductive elimination of the desired C-N bond, outcompeting side reactions.

Troubleshooting Protocol: Minimizing Hydrodehalogenation

  • Ligand and Base Screening:

    • Ligand Choice: Switch to a more sterically hindered, electron-rich phosphine ligand. If you are using a first-generation ligand like BINAP, consider switching to a modern Buchwald-type ligand such as XPhos, SPhos, or RuPhos. These ligands accelerate the rate-limiting reductive elimination step.

    • Base Choice: Strong, non-nucleophilic bases are preferred. However, very strong bases like NaOtBu can sometimes promote side reactions. Compare NaOtBu with other bases like K₃PO₄ or Cs₂CO₃. Weaker carbonate bases often provide a better balance and reduce the rate of catalyst decomposition and side reactions.[9]

  • Ammonia Source Selection:

    • Directly bubbling ammonia gas can be difficult to control. Using a stable ammonia surrogate is often more reliable.

    • Recommended Surrogate: Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent ammonia equivalent that often gives high yields in Buchwald-Hartwig reactions, as the initial product is a silylated amine that is hydrolyzed during workup.[10]

    • An alternative is using benzophenone imine followed by acidic hydrolysis.[5]

  • Rigorous Control of Reaction Atmosphere:

    • Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Use anhydrous solvents and reagents. Degas the solvent thoroughly before use by sparging with argon for 30-60 minutes.

    • Causality: Oxygen can oxidatively degrade the Pd(0) catalyst, while water can be a proton source leading to catalyst quenching and hydrodehalogenation.

Question 3: My product yield is acceptable, but purification is difficult due to persistent, closely-related impurities. What are these impurities and how can I remove them?

Plausible Causes & Mechanistic Insight:

Purification is often complicated by impurities with similar polarity to the desired 2-aminoquinazoline product.

  • Unreacted Starting Material: (e.g., 2-chloro-8-fluoroquinazoline).

  • Hydrolysis Product: 8-fluoroquinazolin-2(1H)-one, formed by reaction of the starting material with trace water, especially under basic conditions at high temperatures.[11]

  • Ligand-Derived Impurities: Oxidized phosphine ligands (e.g., XPhos oxide) can be difficult to remove.

  • Isomeric Products: Depending on the quinazoline synthesis route, trace isomers may be present.

Troubleshooting Protocol: A Strategy for Clean Synthesis and Purification

  • Drive the Reaction to Completion:

    • The best way to avoid starting material contamination is to ensure the reaction is complete. Re-optimize conditions (see Q1 & Q2) to achieve >98% conversion as monitored by LC-MS.

  • Modified Aqueous Workup:

    • After the reaction, perform a workup designed to remove specific impurities.

    • Acid Wash: Dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc, DCM) and wash with dilute acid (e.g., 1M HCl). Your basic product will move into the aqueous layer, while neutral impurities (like oxidized ligand) remain in the organic layer.

    • Basification and Re-extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH, NaHCO₃) to pH > 10 and re-extract your product back into an organic solvent.

    • Validation: This acid/base swing purification is highly effective for basic amine products and should significantly improve purity before chromatography.

  • Optimized Chromatography:

    • If chromatography is still required, screen different solvent systems. A gradient elution of DCM/MeOH is often effective.

    • Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase. This prevents peak tailing of the basic amine product on the silica gel column, leading to better separation.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for this transformation: SNAr or Buchwald-Hartwig?

A: The choice depends on the substrate and the desired reaction conditions.

  • Choose SNAr when:

    • Your starting material is highly activated (which 2-chloro-8-fluoroquinazoline is).

    • You need a cost-effective, metal-free synthesis for large-scale production.

    • Your downstream chemistry is sensitive to residual palladium.

  • Choose Buchwald-Hartwig when:

    • SNAr fails or gives low yields.

    • You need to perform the reaction under milder temperature conditions.

    • You are working with a less activated starting material or a more complex amine nucleophile.

The following workflow can guide your decision-making process.

G start Start: Synthesize This compound snar Attempt SNAr Reaction (e.g., NH3/MeOH, 140°C, sealed tube) start->snar check1 Analyze by LC-MS: Conversion > 90%? snar->check1 success Proceed to Purification & Characterization check1->success Yes troubleshoot_snar Troubleshoot SNAr: - Increase Temperature/Time - Change Solvent (NMP, DMAc) - Use Microwave check1->troubleshoot_snar No check2 Re-analyze: Conversion > 90%? troubleshoot_snar->check2 check2->success Yes buchwald Switch to Buchwald-Hartwig (e.g., Pd2(dba)3, XPhos, K3PO4, LiHMDS, Toluene, 100°C) check2->buchwald No check3 Analyze by LC-MS: Yield Acceptable? buchwald->check3 check3->success Yes troubleshoot_bh Troubleshoot Buchwald: - Screen Ligands/Bases - Check for Hydrodehalogenation - Ensure Anhydrous Conditions check3->troubleshoot_bh No troubleshoot_bh->buchwald:w

Caption: Decision workflow for synthesizing this compound.

Q: How do I select the optimal palladium source, ligand, and base for a Buchwald-Hartwig amination without extensive screening?

A: While some screening is unavoidable, you can make an educated start.

  • Palladium Source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common. Pd₂(dba)₃ is a direct source of Pd(0), while Pd(OAc)₂ requires in-situ reduction, which usually happens readily in the presence of phosphine ligands and amines. For initial trials, Pd₂(dba)₃ is often more reliable.

  • Ligand: For amination with ammonia or its surrogates on heteroaryl chlorides, bulky biarylphosphine ligands are the state-of-the-art. Start with XPhos or SPhos . They are commercially available and have demonstrated broad utility.[4]

  • Base: A moderately strong base is a good starting point to balance reactivity and side reactions. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for initial experiments before attempting stronger bases like sodium tert-butoxide.

The table below provides a robust starting point for optimization.

ParameterRecommended Starting ConditionAlternatives for OptimizationRationale
Precursor 2-Chloro-8-fluoroquinazoline (1.0 eq)-Starting Material
Amine Source LiHMDS (1.5 eq)Benzophenone imine (1.5 eq) then H₃O⁺LiHMDS is a highly effective, direct ammonia equivalent.[10]
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is a reliable Pd(0) source.
Ligand XPhos (2-4 mol%)SPhos, RuPhosBulky, electron-rich ligands accelerate C-N reductive elimination.[4]
Base K₃PO₄ (2.0 eq)Cs₂CO₃, NaOtBuK₃PO₄ is a strong, non-nucleophilic base that minimizes side reactions.
Solvent Toluene or Dioxane (anhydrous)t-BuOH, THFAnhydrous, non-protic solvents are crucial for catalyst stability.
Temperature 90 - 110 °C70 - 120 °CBalances reaction rate with catalyst longevity.

Q: What are the key safety considerations for these reactions?

A: Safety is paramount. Always consult the Safety Data Sheet (SDS) for every chemical used.

  • Pressure Reactions: Both SNAr with ammonia and some Buchwald-Hartwig reactions are often run in sealed pressure vessels at high temperatures. Ensure the vessel is rated for the intended pressure and temperature and use a blast shield. Never exceed the recommended volume limit of the vessel (~75% full).

  • Palladium Catalysts: While not highly toxic, palladium compounds are heavy metals and should be handled with care (gloves, lab coat). Waste should be disposed of according to institutional guidelines for heavy metal waste.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them in a glovebox or under a stream of inert gas.

  • Bases: Sodium tert-butoxide (NaOtBu) is highly corrosive and pyrophoric upon contact with moisture. Handle in a glovebox. Potassium phosphate and cesium carbonate are less hazardous but are irritants.

  • Solvents: Toluene, dioxane, and NMP are flammable and have specific health hazards. Always work in a well-ventilated fume hood. Dioxane can form explosive peroxides and should be tested before use.

The diagram below illustrates the two primary synthetic pathways discussed.

G cluster_0 Synthetic Pathways to this compound start 2-Chloro-8-fluoroquinazoline snar_reagents Route 1: SNAr Reagents: - NH3 (e.g., 7N in MeOH) - or NH4Cl / Base Conditions: - High Temp (120-160 °C) - Polar Aprotic Solvent (NMP, IPA) - Sealed Vessel start->snar_reagents Nucleophilic Aromatic Substitution bh_reagents Route 2: Buchwald-Hartwig Reagents: - Ammonia Source (e.g., LiHMDS) - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., K3PO4) Conditions: - Moderate Temp (90-110 °C) - Anhydrous Solvent (Toluene) start->bh_reagents Pd-Catalyzed Cross-Coupling product This compound snar_reagents->product bh_reagents->product

Caption: The two primary synthetic routes from 2-chloro-8-fluoroquinazoline.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Reddy, K. L., & Sharpless, K. B. (2001). From Azides to Amines via Amination of Boranes. Organic Letters, 3(10), 1543–1546. (Note: While this reference discusses a different reaction, the use of LiHMDS as an ammonia source is a well-established principle in cross-coupling chemistry, as seen in various experimental procedures.) Available at: [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Singh, U. P., & Gahtori, P. (2012). Recent Developments in Synthesis and Medicinal Applications of Quinazoline and its Derivatives. Current Topics in Medicinal Chemistry, 12(8), 887-913. Available at: [Link]

  • Yu, Y., Ostresh, J. M., & Houghten, R. A. (2002). A Traceless Approach for the Parallel Solid-Phase Synthesis of 2-(Arylamino)quinazolinones. The Journal of Organic Chemistry, 67(17), 5831–5834. Available at: [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. Available at: [Link]

  • Albert, A., & Armarego, W. L. F. (1964). Covalent Hydration in the Cations of Quinazoline and its Derivatives. Journal of the Chemical Society, 4237-4243. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 17(7), 7569-7597. Available at: [Link]

  • Al-Tel, T. H. (2010). A concise review on the synthesis of quinazoline and quinazolinone derivatives. Current Organic Synthesis, 7(5), 458-477. Available at: [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (General reference for SNAr mechanisms). Available at: [Link]

  • Park, C. H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4275. Available at: [Link]

  • Sharma, A., & Kumar, V. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 658259. Available at: [Link]

  • Gontijo, T. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 235. Available at: [Link]

  • Wilson, Z. E., et al. (2011). Facile and efficient synthesis of 2-aminoquinoline derivatives reduced by Zn/AcOH. Tetrahedron Letters, 52(17), 2099-2102. Available at: [Link]

  • Wang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 20(8), 13876-13890. Available at: [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Available at: [Link]

  • An, H., & Cook, P. D. (2000). Solid Phase Synthesis of 2-Aminoquinazoline-Based Compounds. Journal of Combinatorial Chemistry, 2(3), 264–266. Available at: [Link]

  • Wei, W., et al. (2025). Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. European Journal of Medicinal Chemistry, 301, 118212. Available at: [Link]

Sources

Technical Support Center: Synthesis of 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Fluoroquinazolin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying and minimizing impurities. Our goal is to provide practical, experience-driven advice to enhance the purity, yield, and reproducibility of your experiments.

Overview of the Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. While several synthetic routes exist for quinazolines, the construction of the 2-amino substituted scaffold often presents unique challenges.[1][2] The primary route discussed herein involves the cyclocondensation of 2-amino-3-fluorobenzonitrile with a suitable C1-N source, such as guanidine. This pathway, while efficient, is susceptible to side reactions and incomplete conversions that lead to a range of impurities. This guide provides a systematic approach to troubleshooting these issues.

General Synthetic Workflow

The synthesis and purification process can be visualized as a multi-stage workflow, starting from readily available precursors.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 2-Amino-3-fluorobenzonitrile + Guanidine HCl B Reaction Setup (Solvent, Base, Heat) A->B C Cyclocondensation Reaction B->C D Reaction Monitoring (TLC) C->D E Cooling & Precipitation D->E Reaction Complete F Filtration & Washing E->F G Crude Product Isolation F->G H Purification Method Selection (Recrystallization or Chromatography) G->H Proceed to Purify I Execution of Purification H->I J Pure this compound I->J

Caption: General workflow for synthesis and purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield of this compound

Q: My reaction has run for the prescribed time, but TLC analysis shows mostly starting material and only a faint spot for the product. What went wrong?

A: This is a common issue that typically points to suboptimal reaction conditions or reagent quality.

Possible Causes & Troubleshooting Steps:

  • Insufficient Temperature: The cyclocondensation reaction often requires significant thermal energy to overcome the activation barrier.

    • Solution: Ensure your reaction is reaching the target temperature (typically >120 °C, solvent-dependent). Use a high-boiling solvent like DMF, DMAc, or n-butanol if necessary. Verify your thermometer and heating mantle are calibrated correctly.

  • Ineffective Base: If using guanidine hydrochloride, a base is required to liberate the free guanidine for the reaction. An inadequate or weak base will stall the reaction.

    • Solution: Use a strong, non-nucleophilic base like sodium methoxide, potassium tert-butoxide, or DBU. Ensure the stoichiometry is correct (at least one equivalent to neutralize the HCl salt).

  • Presence of Moisture: Water can interfere with the reaction, potentially hydrolyzing the nitrile starting material or reacting with the base.[3][4]

    • Solution: Use anhydrous solvents and thoroughly dry all glassware before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Poor Reagent Quality: Impurities in the 2-amino-3-fluorobenzonitrile or degraded guanidine can inhibit the reaction.

    • Solution: Verify the purity of your starting materials via NMR or LC-MS. If necessary, purify the 2-amino-3-fluorobenzonitrile by recrystallization or column chromatography before use.

Problem 2: The Final Product is Contaminated with Starting Materials

Q: I obtained a decent yield, but my NMR/LC-MS analysis clearly shows unreacted 2-amino-3-fluorobenzonitrile in the final product. How can I fix this?

A: This indicates an incomplete reaction. The key is to drive the reaction to completion or effectively remove the unreacted starting material during purification.

Possible Causes & Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not have been run long enough or at a high enough temperature.

    • Solution: Increase the reaction time and monitor carefully by TLC until the starting material spot is completely gone. If the reaction stalls, consider a modest increase in temperature (e.g., by 10-20 °C).

  • Incorrect Stoichiometry: An excess of the benzonitrile starting material will naturally remain post-reaction.

    • Solution: Re-check your initial calculations. It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the more volatile or easily removed reagent (in this case, guanidine) to ensure the more valuable benzonitrile is fully consumed.

  • Inefficient Purification: The purification method may not be suitable for separating the product from the starting material.

    • Solution: this compound is significantly more polar than 2-amino-3-fluorobenzonitrile. Optimize your purification:

      • Column Chromatography: Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity to effectively separate the less polar starting material from the product.

      • Recrystallization: Choose a solvent system where the product has lower solubility than the starting material upon cooling. An Ethyl Acetate/Hexane or Ethanol/Water system may be effective.

Problem 3: Presence of an Impurity with M+18 (Mass + 18) of the Product

Q: My mass spectrometry data shows a significant peak at a mass corresponding to my product +18 Da. What is this impurity?

A: A mass increase of 18 Da strongly suggests the addition of a water molecule, indicating a hydrolysis byproduct. The quinazoline ring system can be susceptible to hydrolysis under certain conditions.[3]

Possible Causes & Troubleshooting Steps:

  • Harsh Workup Conditions: Using strong aqueous acid or base during the workup, especially with heating, can promote hydrolysis of the pyrimidine ring.

    • Solution: Perform the workup at room temperature or below. Use milder acids/bases (e.g., saturated ammonium chloride solution for quenching) and avoid prolonged exposure to aqueous conditions.

  • Water in Reaction: As mentioned previously, water present during the reaction can lead to the formation of 2-amino-3-fluorobenzamide from the starting nitrile. This amide can then potentially cyclize to form an undesired quinazolinone impurity or remain as a contaminant.

    • Solution: Strict adherence to anhydrous conditions is crucial.

Impurity Formation Pathways

Understanding how impurities arise is key to preventing them. The following diagram illustrates potential side reactions.

G SM1 2-Amino-3-fluorobenzonitrile Product This compound (Desired Product) SM1->Product Desired Cyclocondensation (Anhydrous, Heat) Impurity1 2-Amino-3-fluorobenzamide (Hydrolysis of Nitrile) SM1->Impurity1 H2O, Acid/Base Impurity3 Oligomers/Polymers SM1->Impurity3 Excessive Heat/ Incorrect Stoichiometry SM2 Guanidine SM2->Product Desired Cyclocondensation (Anhydrous, Heat) Impurity2 2-Amino-8-fluorobenzaldehyde (Product Hydrolysis) Product->Impurity2 Aqueous Workup (Harsh Conditions)

Caption: Potential pathways for impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should screen for?

A1: Based on the typical synthetic route, you should prioritize screening for the species listed in the table below.

Impurity NameStructurePotential SourceRecommended Analytical Technique
2-Amino-3-fluorobenzonitrileUnreacted starting materialLC-MS, GC-MS, 1H & 19F NMR
2-Amino-3-fluorobenzamideHydrolysis of starting materialLC-MS, 1H NMR
8-Fluoroquinazolin-4(3H)-oneReaction with trace formic acid or hydrolysis byproductsLC-MS, 1H NMR
Self-condensation productsHigh temperatures, incorrect stoichiometryLC-MS, MALDI-TOF

Q2: What is the most effective method for purifying the crude product?

A2: The choice depends on the impurity profile and scale.

  • For removing non-polar impurities (like starting material): Column chromatography is highly effective. A typical eluent system would be a gradient of 0-10% Methanol in Dichloromethane or 20-80% Ethyl Acetate in Hexane.

  • For removing polar impurities and salts: Recrystallization is often a better choice for larger scales. Solvents to try include ethanol, isopropanol, or ethyl acetate. If the product is a free base, an acid-base workup can be very effective: dissolve the crude material in dilute acid (e.g., 1M HCl), wash with an organic solvent (like ethyl acetate) to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) to precipitate the pure amine product.[5]

Q3: My product appears as a broad smudge on the TLC plate. What does this mean?

A3: Streaking on a TLC plate often indicates that the compound is either very polar and interacting strongly with the silica, or it is acidic/basic.

  • Solution: Try adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your TLC mobile phase. For this compound, adding 0.5-1% triethylamine to the ethyl acetate/hexane eluent will often result in a much sharper spot. This same principle can be applied to column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a representative protocol and may require optimization.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-fluorobenzonitrile (1.0 eq), guanidine hydrochloride (1.5 eq), and sodium methoxide (1.6 eq).

  • Solvent Addition: Add anhydrous n-butanol (or DMAc) to the flask to create a concentration of approximately 0.5 M with respect to the starting benzonitrile.

  • Reaction: Heat the mixture to reflux (approx. 118 °C for n-butanol) under an inert nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane with 1% Triethylamine) every 2-4 hours. The reaction is complete when the 2-amino-3-fluorobenzonitrile spot is no longer visible. This may take 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice water, which should cause the crude product to precipitate.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water, followed by a small amount of cold diethyl ether or hexane to aid in drying.

    • Dry the crude solid under vacuum to yield the crude this compound.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as 20% ethyl acetate in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. If it is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 20% Ethyl Acetate/Hexane) to wash off any non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50-70% Ethyl Acetate/Hexane, or introducing 1-5% Methanol in DCM).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Logic for Low Purity

G Start Low Purity Detected (NMR, LC-MS) Identify Identify Major Impurity/ies Start->Identify IsSM Is it Starting Material? Identify->IsSM IsHydrolysis Is it a Hydrolysis Product? IsSM->IsHydrolysis No ActionSM Action: 1. Re-run rxn, increase time/temp. 2. Optimize chromatography for separation. IsSM->ActionSM Yes IsOther Is it an Unknown/Side Product? IsHydrolysis->IsOther No ActionHydrolysis Action: 1. Use anhydrous solvents. 2. Ensure inert atmosphere. 3. Use milder workup conditions. IsHydrolysis->ActionHydrolysis Yes ActionOther Action: 1. Characterize impurity (MS/NMR). 2. Lower reaction temp to reduce side rxns. 3. Re-evaluate stoichiometry. IsOther->ActionOther Yes End Achieve >95% Purity ActionSM->End ActionHydrolysis->End ActionOther->End

Caption: A logical guide for troubleshooting low purity issues.

References

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. Retrieved from [Link]

  • Tsolo, T. A., et al. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. Retrieved from [Link]

  • Jadhav, P. A., et al. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. DOI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Singh, R., & Singh, J. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2025). Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. Retrieved from [Link]

  • Al-Hiari, Y., et al. (2025). Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. Retrieved from [Link]

  • Luo, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine. Retrieved from [Link]

  • Krishna, V. U., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]

  • Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Betti, F., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PMC. Retrieved from [Link]

  • Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

Technical Support Center: Optimizing Storage Conditions for 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, quinazoline derivatives stand out for their vast therapeutic and pharmacological potential.[1] The integrity of these complex molecules, such as 8-Fluoroquinazolin-2-amine, is paramount to the reproducibility and success of experimental outcomes. This guide moves beyond generic storage advice to provide a detailed, scientifically-grounded framework for maintaining the stability and purity of this compound. As Senior Application Scientist, my objective is to empower researchers with the knowledge to mitigate degradation risks, troubleshoot common storage-related issues, and ensure the long-term viability of this critical research compound.

Part 1: Core Storage Protocol & Principles

The fundamental principle for storing this compound is the exclusion of atmospheric agents that can participate in degradation reactions. The molecule's structure, featuring a reactive amine group and a quinazoline core susceptible to hydrolysis, dictates a multi-faceted approach to storage.

Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential hydrolytic and oxidative degradation pathways. Avoid freezing.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidation and moisture-driven degradation.
Light Amber Vial / Dark LocationPrevents light-induced reactions.
Container Tightly Sealed Glass VialGlass is inert. A tight seal is crucial to maintain an inert atmosphere and prevent moisture ingress.
State Solid (as supplied)Storing the compound in its solid, crystalline form minimizes its reactivity compared to solutions.
Step-by-Step Long-Term Storage Protocol
  • Initial Receipt: Upon receiving the compound, visually inspect the container for an intact seal. If the seal is compromised, contact the supplier immediately.

  • Inert Atmosphere Blanketing: Before initial use and after every subsequent use, flush the vial headspace with a dry, inert gas like argon or nitrogen.

  • Secure Sealing: Ensure the vial cap is tightly sealed. For added protection, consider wrapping the cap with parafilm.

  • Light Protection: Place the sealed vial inside a secondary container, such as a small box or bag, to further protect it from light.

  • Refrigeration: Store the vial in a refrigerator at 2-8°C. Ensure the storage location is free from frequent temperature fluctuations.

Part 2: Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the handling and storage of this compound. The guidance is based on the known chemistry of quinazoline derivatives and fluorinated aromatic amines.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere so critical for this compound?

A1: The 2-amino group on the quinazoline ring can be susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of colored degradation products. Furthermore, the compound is likely hygroscopic (a common trait for amines), and moisture can facilitate hydrolysis of the quinazoline ring, particularly if acidic or basic impurities are present.[1]

Q2: I don't have access to argon or nitrogen. What are my options?

A2: While an inert atmosphere is ideal, if unavailable, the next best practice is to minimize headspace in the vial. You can do this by transferring the material to a smaller vial that it mostly fills. Additionally, storing the tightly sealed vial with a desiccant in a sealed secondary container can help mitigate moisture exposure. However, this is a compromise and may shorten the compound's shelf-life.

Q3: Can I store this compound at room temperature for short periods?

A3: For very short durations (a few hours during an experiment), room temperature storage is unlikely to cause significant degradation, provided the compound is protected from light and moisture. However, for any storage longer than a typical workday, refrigeration is strongly advised to maintain long-term purity.

Q4: How should I prepare stock solutions, and how should they be stored?

A4: Prepare stock solutions using a high-purity, anhydrous solvent (e.g., DMSO, DMF). It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C under an inert atmosphere. Be aware that the stability of the compound in solution is significantly lower than in its solid state.

Q5: My white/off-white solid has developed a yellowish or brownish tint. What does this mean?

A5: A color change is a strong indicator of degradation. This is often due to oxidation of the amine group or other complex degradation pathways. If you observe a color change, it is highly recommended to assess the purity of the compound (e.g., by LC-MS or NMR) before proceeding with sensitive experiments.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving issues related to the storage of this compound.

storage_troubleshooting start Problem Observed (e.g., color change, poor solubility, inconsistent results) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Light Protection? - Tightly Sealed? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage correct_storage Action: Correct Storage - Re-purge with inert gas - Store at 2-8°C in the dark improper_storage->correct_storage Yes purity_analysis Recommended Action: Perform Purity Analysis (LC-MS, NMR, HPLC) improper_storage->purity_analysis No correct_storage->purity_analysis degraded Compound Degraded? purity_analysis->degraded new_compound Solution: Procure New, Verified Compound degraded->new_compound Yes proceed Solution: Proceed with Caution (Acknowledge potential for impure material) degraded->proceed No / Minor Impurities end Resolution new_compound->end proceed->end

Caption: Troubleshooting workflow for storage issues.

Part 3: Chemical Stability & Degradation

Understanding the potential chemical instabilities of this compound is crucial for interpreting experimental results and for proper handling.

Potential Degradation Pathways
  • Hydrolysis: The quinazoline ring system can be susceptible to hydrolytic cleavage, especially under harsh acidic or basic conditions, and is accelerated by heat. While stable in cold dilute acids and bases, boiling can lead to the formation of O-Aminobenzaldehyde, ammonia, and formic acid.[1]

  • Oxidation: The primary amine at the 2-position is a potential site for oxidation. This can be initiated by atmospheric oxygen and may be catalyzed by light or trace metals, leading to complex colored byproducts.

  • Photodecomposition: Aromatic systems, particularly those with heteroatoms and amine substituents, can absorb UV light, leading to photochemical degradation.

The strong carbon-fluorine bond is generally very stable and not a likely point of degradation under standard storage and experimental conditions.[2]

Incompatible Materials

To prevent degradation, avoid storing or handling this compound with the following:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) can react with the amine group.

  • Strong Acids and Bases: Can promote hydrolysis of the quinazoline core, especially at elevated temperatures.

  • Reactive Halogenating Agents: Can react with the amine group.

Always consult the Safety Data Sheet (SDS) for any reagents used in conjunction with this compound for a full list of incompatibilities.

References

  • Bide Pharmatech Ltd. this compound CAS NO.190274-25-0. [Link]

  • Capot Chemical Co., Ltd. (2018-12-06). MSDS of 6-Fluoroquinazolin-4-amine.
  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and biological activity of N-substituted-3-mercapto-1,2,4-triazoles. Tropical Journal of Pharmaceutical Research, 6(4), 817-824.
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627. [Link]

  • Patel, K., & Patel, J. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2022, 1-19. [Link]

  • ResearchGate. (2025-08-07). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. [Link]

  • ScienceDaily. (2022-05-23). Microbes can degrade the toughest PFAS. [Link]

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Validation & Comparative

A Comparative Guide to 8-Fluoroquinazolin-2-amine and Other Quinazoline Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its rigid, bicyclic structure provides an excellent framework for interacting with the ATP-binding sites of various kinases.[2] This guide offers a comparative analysis of 8-Fluoroquinazolin-2-amine, a specific building block, against other well-established quinazoline derivatives. We will delve into the structural nuances, structure-activity relationships (SAR), and the profound impact of substitutions on target potency and selectivity, supported by experimental data and protocols for independent validation.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

Quinazoline, an aromatic heterocycle composed of fused benzene and pyrimidine rings, is classified as a "privileged scaffold."[1] This distinction arises from its ability to serve as a versatile template for designing ligands that bind to a wide range of biological targets. In oncology, the 4-anilinoquinazoline framework has been exceptionally successful in targeting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[3][4] Marketed drugs like Gefitinib and Erlotinib validate the clinical significance of this chemical class.[3][5]

The core mechanism involves the quinazoline nitrogen atoms (N1 and N3) forming critical hydrogen bonds within the kinase hinge region, mimicking the adenine portion of ATP. Substitutions at various positions (C4, C6, C7, C8) then fine-tune the compound's potency, selectivity, and pharmacokinetic properties.[6][7]

DOT Diagram: The Quinazoline Scaffold

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Phosphorylates EGF EGF Ligand EGF->EGFR Binds & Activates Quinazoline_Inhibitor Quinazoline Derivative (e.g., Gefitinib) Quinazoline_Inhibitor->EGFR Blocks ATP Site Proliferation Gene Transcription (Cell Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Mechanism of action for quinazoline-based EGFR inhibitors.

Experimental Protocols for Comparative Evaluation

To empirically compare a novel 8-fluoroquinazoline derivative against standards like Gefitinib, a series of standardized, self-validating assays must be performed.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (EGFR)

This protocol determines the direct inhibitory effect of a compound on purified enzyme activity. The ADP-Glo™ Kinase Assay is a common format that measures ADP production. [8][9] Objective: To determine the IC50 value of a test compound against recombinant human EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test Compounds (e.g., 8-fluoro derivative, Gefitinib) dissolved in 100% DMSO

  • Control Inhibitor (e.g., Staurosporine)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT) [8]* ADP-Glo™ Kinase Assay Kit (Promega or equivalent) [9]* White, flat-bottom 96-well or 384-well plates

  • Luminescence-capable plate reader

Workflow:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold dilution) of the test compound in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Dilute the EGFR enzyme and substrate in kinase assay buffer to the desired 2X final concentrations.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted test compound or control to the appropriate wells.

    • Include "no inhibitor" wells (vehicle control, e.g., 1% DMSO) for 100% activity.

    • Include "no enzyme" wells (blank control) for background luminescence.

    • Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in buffer.

    • Add 2 µL of the substrate/ATP mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of diluted EGFR enzyme to each well (except blanks). [9] * The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes. [9]

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. [9] * Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin for light generation. Incubate for 30 minutes at room temperature. [8][9] * Measure luminescence using a plate reader.

  • Data Analysis (Self-Validating System):

    • Subtract the average signal from the "no enzyme" blank wells from all other readings.

    • Normalize the data by setting the average "no inhibitor" control as 100% activity and the blank as 0% activity.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve. The reliability of the assay is confirmed by a high Z'-factor (>0.5) for the controls.

DOT Diagram: Kinase Inhibition Assay Workflow

Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prep plate Plate Serial Dilutions of Inhibitor prep->plate add_mix Add Master Mix (Substrate + ATP) plate->add_mix add_enzyme Initiate Reaction (Add Enzyme) add_mix->add_enzyme incubate1 Incubate @ RT (60 min) add_enzyme->incubate1 stop_rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate1->stop_rxn incubate2 Incubate @ RT (40 min) stop_rxn->incubate2 detect Generate Signal (Add Kinase Detection Reagent) incubate2->detect incubate3 Incubate @ RT (30 min) detect->incubate3 read Read Luminescence incubate3->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for a luminescence-based in vitro kinase assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effect of a compound on living cancer cells, providing a measure of its on-target effect in a biological system. Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on an EGFR-dependent cancer cell line (e.g., A431, NCI-H1975).

Materials:

  • Cancer cell line (e.g., A431)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test Compounds and controls dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or SDS-HCl) [10][11]* Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570-590 nm) Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. [8] * Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in growth medium at 2X the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. [8] * Include vehicle control wells (e.g., 0.1% DMSO) and "no cell" blank wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. [8][10]

  • Viability Measurement (MTT Reagent):

    • After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. * Incubate for 4 hours in the incubator. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [11]

  • Solubilization and Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [10] * Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [10] * Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blanks.

    • Normalize the data with the vehicle-treated cells representing 100% viability.

    • Plot percent viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 value.

Conclusion and Future Directions

The quinazoline scaffold remains a highly valuable framework for the design of potent and selective kinase inhibitors. While derivatives like Gefitinib and Erlotinib have set a high bar for EGFR inhibition, there is still a critical need for compounds that can overcome acquired resistance and offer improved safety profiles. [12][13] The use of an 8-fluoroquinazoline building block, such as this compound, represents a rational design strategy to enhance metabolic stability and modulate electronic properties. The comparative analysis and experimental protocols provided here offer a roadmap for researchers to rigorously evaluate novel compounds based on this scaffold. Future work should focus on synthesizing a library of 8-fluoro-4-anilinoquinazoline derivatives and testing them against a panel of wild-type and mutant kinases to fully elucidate the structure-activity relationships and identify promising new candidates for cancer therapy.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

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  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Retrieved from [Link]

  • Kiec-Kononowicz, K. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 513. Retrieved from [Link]

  • Expert Opinion on Therapeutic Patents. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online. Retrieved from [Link]

  • Pop, O. M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6697. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2374. Retrieved from [Link]

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  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2016). PubMed Central. Retrieved from [Link]

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  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). ACS Omega. Retrieved from [Link]

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  • Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. (2010). CancerNetwork. Retrieved from [Link]

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  • Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Molecules. Retrieved from [Link]

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A Comparative Guide for Researchers: Gefitinib versus the Untapped Potential of Novel Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the landscape of kinase inhibitors is in a constant state of evolution. The quinazoline scaffold has proven to be a particularly fruitful starting point for the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide provides a comparative analysis of the well-established EGFR inhibitor, gefitinib, and explores the untapped potential of novel, simpler quinazoline derivatives, using 8-Fluoroquinazolin-2-amine as a conceptual model for a next-generation lead compound.

Introduction to the Quinazoline Scaffold in EGFR Inhibition

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for targeting the ATP-binding site of EGFR. Its rigid, bicyclic structure provides a robust platform for the strategic placement of various substituents that can enhance binding affinity and selectivity. Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), exemplifies the success of this approach in cancer therapy.[1][2]

This guide will first delve into the well-characterized profile of gefitinib, providing a benchmark for comparison. Subsequently, we will outline a hypothetical, yet methodologically rigorous, approach to evaluating a novel, simpler quinazoline derivative, represented here by this compound. This comparative framework is designed to provide researchers with a practical guide to the preclinical evaluation of new chemical entities in the EGFR inhibitor space.

Gefitinib: The Established Benchmark

Gefitinib is a synthetic anilinoquinazoline compound that has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[3][4]

Chemical Structure and Properties of Gefitinib
FeatureDescription
Chemical Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
Molecular Formula C22H24ClFN4O3
Molecular Weight 446.90 g/mol
Solubility Soluble in DMSO; poorly soluble in water.
Mechanism of Action of Gefitinib

Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase. It competitively binds to the ATP-binding site within the intracellular domain of the receptor.[3][4] This binding event prevents the autophosphorylation of EGFR, thereby blocking the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[1][4] The primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR pEGFR EGFR->pEGFR Autophosphorylation ATP ATP ATP->EGFR ADP ADP Gefitinib Gefitinib Gefitinib->EGFR Inhibition pEGFR->ADP RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Viability Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Potency Confirmation Western_Blot Target Engagement Assay (Western Blot for pEGFR) Cell_Viability->Western_Blot Mechanism Validation PK_PD Pharmacokinetics & Pharmacodynamics Western_Blot->PK_PD Transition to In Vivo Xenograft Tumor Xenograft Model PK_PD->Xenograft Efficacy Testing Tox Toxicology Studies Xenograft->Tox Safety Assessment Formulation Formulation Development Tox->Formulation Drug Product Development

Experimental workflow for evaluating a novel EGFR inhibitor.

Detailed Experimental Protocols

Biochemical EGFR Kinase Assay

Objective: To determine the direct inhibitory activity of the test compound on the enzymatic activity of purified EGFR protein and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound (e.g., this compound) dissolved in DMSO, gefitinib (as a positive control), and a kinase assay buffer. A detection reagent, such as ADP-Glo™ Kinase Assay system, is also required.

  • Procedure: a. Prepare serial dilutions of the test compound and gefitinib in the kinase assay buffer. b. In a 96-well or 384-well plate, add the EGFR enzyme, the peptide substrate, and the test compound or control. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent.

  • Data Analysis: The luminescence signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the test compound on cancer cell lines that are dependent on EGFR signaling.

Methodology:

  • Cell Lines: Use a panel of cell lines, including those with wild-type EGFR (e.g., A549) and those with activating EGFR mutations (e.g., PC-9, HCC827).

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound and gefitinib. Include a vehicle control (DMSO). c. Incubate the cells for a period of 48 to 72 hours. d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. e. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol). f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the drug concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the test compound in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure: a. Subcutaneously implant human cancer cells (e.g., PC-9) into the flanks of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment groups: vehicle control, test compound at various doses, and a positive control (gefitinib). d. Administer the treatments daily or on a specified schedule via an appropriate route (e.g., oral gavage). e. Measure tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Compare the tumor growth curves between the different treatment groups to assess the anti-tumor efficacy.

Comparative Data Summary (Hypothetical for this compound)

The following tables present established data for gefitinib and hypothetical target values for a promising novel inhibitor like this compound.

In Vitro Efficacy
CompoundEGFR Kinase IC50 (nM)PC-9 Cell Proliferation IC50 (nM)A549 Cell Proliferation IC50 (µM)
Gefitinib 15-4010-30>10
This compound (Target) <50<50>10
In Vivo Efficacy (PC-9 Xenograft Model)
CompoundDose (mg/kg/day)Tumor Growth Inhibition (%)
Gefitinib 50-10060-80
This compound (Target) 50-100>60

Conclusion

Gefitinib has undeniably paved the way for targeted therapies in oncology, demonstrating the power of inhibiting the EGFR signaling pathway. Its well-defined chemical structure, mechanism of action, and extensive preclinical and clinical data serve as an invaluable benchmark for the development of new EGFR inhibitors.

While this compound remains a hypothetical lead compound at this stage, the experimental framework outlined in this guide provides a clear and scientifically rigorous path for its evaluation. The quinazoline scaffold continues to be a rich source of novel kinase inhibitors, and the systematic application of the described biochemical, cellular, and in vivo assays will be critical in identifying the next generation of targeted cancer therapies. For researchers in this field, the journey from a simple, novel scaffold to a clinically effective drug is a challenging but ultimately rewarding endeavor.

References

  • Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa®) Tablets. The Oncologist, 9(2), 125–131. [Link]

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  • Fukuoka, M., Yano, S., Giaccone, G., Tamura, T., Nakagawa, K., Douillard, J. Y., ... & Baselga, J. (2003). Multi-institutional randomized phase II trial of gefitinib for previously treated patients with advanced non-small-cell lung cancer (the IDEAL 1 trial). Journal of Clinical Oncology, 21(12), 2237–2246. [Link]

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A Researcher's Guide to Validating the Biological Targets of 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to identify and validate the biological targets of the novel small molecule, 8-Fluoroquinazolin-2-amine. We move beyond simplistic protocols to explain the causal logic behind each experimental step, ensuring a robust and self-validating approach to target deconvolution.

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent protein kinase inhibitors.[1][2] Published research on related quinazoline derivatives has demonstrated activity against key oncogenic kinases such as Aurora Kinase and Fms-Like Tyrosine Kinase 3 (FLT3).[1][3][4][5][6] Therefore, our validation strategy will proceed with the primary hypothesis that this compound engages targets within the human kinome. Our objective is to not only identify these primary targets but also to characterize the compound's selectivity and confirm its mechanism of action in a physiologically relevant context.

This guide outlines a multi-tiered approach, beginning with broad, unbiased screening and progressively focusing on specific, high-confidence interactions through orthogonal validation methods.

Part 1: The Strategic Workflow for Target Identification and Validation

Successful target validation is a cornerstone of drug discovery, mitigating the risk of late-stage failures by building a strong, evidence-based link between a compound, its molecular target, and a therapeutic effect.[7][8][9] A sequential and multi-faceted experimental plan is critical. The workflow below illustrates a logical progression from broad screening to deep validation.

G cluster_0 Tier 1: Unbiased Target Discovery cluster_1 Tier 2: Biophysical Confirmation of Direct Binding cluster_2 Tier 3: Cellular Target Engagement & Functional Impact A Hypothesis: This compound is a Kinase Inhibitor B Primary Screen: Broad Kinase Selectivity Profiling (e.g., 400+ Kinase Panel) A->B Based on Scaffold Precedent C Data Analysis: Identify Primary Hits (e.g., >90% Inhibition) B->C Generates Hit List D Thermal Shift Assay (TSA/DSF) with Recombinant Kinase Hits C->D Prioritized Hits E Orthogonal Biophysical Method (e.g., SPR or ITC) D->E Confirms & Quantifies Interaction F Cellular Thermal Shift Assay (CETSA®) in Relevant Cell Line E->F Validated Binder G Target Phosphorylation Assay (Western Blot or ELISA) F->G Confirms Target Engagement H Phenotypic Assay (e.g., Cell Proliferation) G->H Links Target to Cellular Function G A 1. Cell Treatment Treat intact cells with This compound or DMSO. B 2. Heating Step Heat cell suspensions to a range of temperatures (e.g., 40-65°C). A->B C 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw cycles). B->C D 4. Separation Centrifuge to pellet precipitated, unstable proteins. C->D E 5. Detection Analyze soluble fraction for target protein via Western Blot or ELISA. D->E F Result Interpretation Stabilized target remains soluble at higher temperatures in drug-treated samples. E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout

Objective: To confirm that this compound engages AURKA and FLT3 in intact cells.

Materials:

  • Human cell line expressing endogenous targets (e.g., MV4-11 for FLT3, HeLa for AURKA).

  • Complete cell culture medium (e.g., RPMI + 10% FBS).

  • This compound and DMSO vehicle.

  • PBS, protease and phosphatase inhibitor cocktails.

  • Antibodies: Rabbit anti-AURKA, Rabbit anti-FLT3, Mouse anti-β-actin (loading control).

  • SDS-PAGE and Western blotting equipment.

Methodology:

  • Cell Culture & Treatment: Grow cells to ~80% confluency. Harvest and resuspend cells in fresh media at 10x10⁶ cells/mL. Treat cells with this compound (e.g., 10 µM) or DMSO for 1 hour at 37 °C.

  • Heating: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40 °C to 64 °C in 2 °C increments), followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25 °C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4 °C to pellet aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.

  • Western Blotting:

    • Separate 20 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibodies against the target (AURKA or FLT3) and loading control (β-actin) overnight at 4 °C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Develop with an ECL substrate and image the blot.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the 40 °C control against temperature. A rightward shift in the melting curve for drug-treated cells compared to DMSO-treated cells confirms intracellular target engagement.

Conclusion

This guide provides a rigorous, multi-tiered strategy for the confident identification and validation of the biological targets of this compound. By progressing from broad, unbiased screening to specific biophysical and cellular validation assays, researchers can build a compelling, data-driven case for the compound's mechanism of action. This systematic approach, grounded in explaining the "why" behind each technique, ensures that the resulting data is not only accurate but also scientifically sound, providing a solid foundation for further preclinical and clinical development.

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The Halogen Effect: A Comparative Analysis of 8-Fluoro vs. 8-Chloro Quinazoline Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structure-activity relationship and therapeutic potential of C-8 halogenated quinazoline derivatives, offering experimental insights for researchers and drug development professionals.

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved anticancer drugs.[1][2] Its rigid, bicyclic nature provides an ideal framework for designing targeted therapies, particularly kinase inhibitors. Among the various substitutions explored to enhance the efficacy of quinazoline-based compounds, halogenation at the C-8 position has emerged as a critical strategy. This guide provides a comprehensive comparison of the efficacy of 8-fluoro and 8-chloro quinazoline compounds, synthesizing available experimental data to elucidate the nuanced impact of these two halogens on anticancer activity.

The Rationale for C-8 Halogenation: Beyond a Simple Substitution

The introduction of a halogen atom at the 8-position of the quinazoline ring is not a trivial modification. It profoundly influences the molecule's physicochemical properties, thereby affecting its biological activity. Key considerations include:

  • Electronic Effects: Both fluorine and chlorine are electronegative atoms that can modulate the electron density of the quinazoline ring system. This can influence the compound's ability to interact with its biological target, affecting binding affinity and inhibitory potency.

  • Lipophilicity and Bioavailability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. The nature of the halogen (fluorine vs. chlorine) imparts different degrees of lipophilicity.

  • Steric Factors: The size of the halogen atom can influence the compound's conformation and its fit within the target's binding pocket. Chlorine is larger than fluorine, which can lead to different steric interactions.

  • Metabolic Stability: The carbon-halogen bond strength can affect the metabolic stability of the compound. The carbon-fluorine bond is exceptionally strong, often leading to increased resistance to metabolic degradation.

Comparative Efficacy: Insights from Experimental Data

While a direct head-to-head comparison of a wide range of 8-fluoro and 8-chloro quinazoline analogs is not extensively available in the public domain, we can draw valuable insights from existing studies on specific compounds and related structures.

The Case for 8-Fluoro Quinazolines: Enhanced Inhibitory Potency

Research has indicated that the incorporation of a fluorine atom at the C-8 position of the quinazoline scaffold can significantly enhance the inhibitory activity of these compounds. A notable example is the development of Aurora A kinase inhibitors.

One study focused on the design and synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 1 ).[3] The in vitro kinase inhibitory assay revealed that the presence of the fluorine atom on the quinazoline core contributed to an additional inhibitory effect against Aurora A kinase.[3]

Table 1: Cytotoxicity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (Compound 1) [3]

Cancer Cell LineIC50 (µM)
T-24 (Urinary Bladder Cancer)257.87
MCF-7 (Breast Cancer)168.78

Furthermore, this 8-fluoro derivative was found to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 cells, highlighting its potential as a potent anticancer agent.[3] Molecular docking studies suggested that the fluorine atom at the 8-position plays a crucial role in binding to the hinge region of the kinase, and its small size prevents steric clashes, thereby contributing to enhanced binding affinity.[3]

The Role of 8-Chloro Substitution: A Potent Contributor in Specific Contexts

While direct comparative data for 8-chloro quinazolines against their 8-fluoro counterparts is scarce, the importance of chlorine substitution in quinazoline-based inhibitors is well-established in other positions and related heterocyclic systems. For instance, in the context of EGFR inhibitors, chloro-substituted aniline moieties at the C-4 position are a common feature in potent drugs like gefitinib.[2]

A review on quinazolinone derivatives has also highlighted that the presence of a halogen atom at the 6 and 8 positions can improve antimicrobial activities, suggesting that chlorine at the C-8 position can positively influence biological activity.[4]

However, it is crucial to note that the effect of halogenation can be context-dependent. One study on urinary bladder cancer therapy found that analogs with fluorinated and chlorinated phenyl moieties displayed poor potency, indicating that the position of the halogen and the overall molecular scaffold are critical determinants of activity.[5]

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of 8-fluoro and 8-chloro quinazoline compounds, a standardized set of experimental protocols is essential. The following methodologies are fundamental in preclinical drug discovery for this class of compounds.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of the compounds on their target kinase.

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 8-fluoro and 8-chloro quinazoline compounds Add_Compound Add diluted compounds to microplate wells Compound_Prep->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase_Substrate Add kinase and substrate mixture Reagent_Prep->Add_Kinase_Substrate Add_Compound->Add_Kinase_Substrate Incubate1 Pre-incubate to allow compound-kinase interaction Add_Kinase_Substrate->Incubate1 Add_ATP Initiate reaction by adding ATP Incubate1->Add_ATP Incubate2 Incubate at optimal temperature Add_ATP->Incubate2 Stop_Reaction Stop the reaction Incubate2->Stop_Reaction Measure_Signal Measure signal (e.g., luminescence, fluorescence) Stop_Reaction->Measure_Signal Data_Analysis Calculate % inhibition and determine IC50 values Measure_Signal->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 values of test compounds.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the 8-fluoro and 8-chloro quinazoline compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Reaction Setup: In a microplate, add the diluted compounds, the target kinase, and the specific substrate.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and use a detection reagent to measure the remaining ATP or the amount of phosphorylated substrate. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Workflow for MTT Cell Viability Assay

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_analysis Assay and Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours to allow cell attachment Seed_Cells->Incubate1 Add_Compounds Treat cells with various concentrations of 8-fluoro and 8-chloro quinazolines Incubate1->Add_Compounds Incubate2 Incubate for a specified duration (e.g., 48, 72 hours) Add_Compounds->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate to allow formazan crystal formation Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate cell viability and determine IC50 values Read_Absorbance->Calculate_Viability

Caption: A step-by-step workflow for determining the cytotoxic effects of compounds on cancer cells using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 8-fluoro and 8-chloro quinazoline compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert the MTT into purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent and measure the absorbance using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Signaling Pathways and Molecular Interactions

Quinazoline derivatives primarily exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline 8-Fluoro/8-Chloro Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP Binding

Caption: Simplified representation of the EGFR signaling pathway and its inhibition by quinazoline-based compounds.

Conclusion and Future Directions

The available evidence suggests that both 8-fluoro and 8-chloro substitutions on the quinazoline scaffold can be beneficial for anticancer activity, although their specific advantages may be context-dependent. The 8-fluoro substitution has been shown to enhance kinase inhibitory potency, potentially through favorable interactions within the ATP-binding pocket and increased metabolic stability. While direct comparative data is limited, the well-established role of chlorine in other positions of potent quinazoline inhibitors suggests that 8-chloro derivatives also hold significant therapeutic promise.

To definitively elucidate the superior efficacy of one halogen over the other, future research should focus on the synthesis and parallel evaluation of 8-fluoro and 8-chloro quinazoline analogs against a panel of relevant cancer cell lines and kinases. Such studies will provide the much-needed direct comparative data to guide the rational design of next-generation quinazoline-based anticancer agents.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1] 8-Fluoroquinazolin-2-amine, a member of this privileged class, represents a promising starting point for targeted therapies. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[2][3] Off-target activity can lead to toxicity or, in some cases, reveal opportunities for beneficial polypharmacology. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound. We will compare its performance with structurally related analogs, detail gold-standard experimental methodologies, and explain the causal logic behind these choices, empowering researchers to generate robust, decision-driving data.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a kinase inhibitor is inextricably linked to its selectivity profile. While high potency against the intended target is essential, understanding its interactions across the entire kinome is paramount for predicting clinical outcomes.[4] A promiscuous inhibitor may engage dozens of kinases, increasing the risk of unforeseen side effects.[5] Conversely, a highly selective compound might be circumvented by resistance mechanisms. A well-defined cross-reactivity profile is therefore not just a datasheet—it is a strategic map for preclinical development.[6]

This guide will use two other quinazoline derivatives as comparators to contextualize the profile of this compound:

  • Comparator A: BPR1K871 - A known multi-kinase inhibitor with a quinazoline core, targeting FLT3 and Aurora kinases.[6] This provides a benchmark for a compound with known, therapeutically relevant polypharmacology.

  • Comparator B: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid - A close structural analog designed for Aurora A kinase selectivity.[7][8][9] This helps to understand how small structural modifications on the same scaffold can dramatically alter the selectivity profile.

Core Methodologies for Profiling

A multi-pronged approach is necessary to build a complete picture of a compound's selectivity. We will move from broad, biochemical screening to focused validation of target engagement within the complex milieu of a living cell.

Initial Broad-Spectrum Survey: Kinome Scanning

The first step is to cast a wide net. Large-panel kinase screening platforms, such as KINOMEscan®, are indispensable for surveying interactions across a significant portion of the human kinome (often over 450 kinases).[10][11]

Causality Behind the Choice: These assays are typically binding assays (not enzymatic), measuring the ability of a test compound to compete with an immobilized ligand for the kinase's active site.[12] This approach has two key advantages for an initial screen:

  • Universality: It does not require an active, catalytic enzyme, allowing for the screening of both active and inactive kinase conformations.[5]

  • Throughput: It provides a rapid, comprehensive overview of potential interactions, guiding subsequent, more resource-intensive studies.

A typical output is the percentage of kinase bound to the immobilized ligand in the presence of the test compound, which can be used to calculate a dissociation constant (Kd) for high-affinity interactions.

G cluster_0 KINOMEscan® Workflow Test_Compound Test Compound (e.g., this compound) Incubation Incubation & Competition Test_Compound->Incubation Kinase_Panel DNA-Tagged Kinase Panel (>450 kinases) Kinase_Panel->Incubation Immobilized_Ligand Immobilized Ligand on Solid Support Immobilized_Ligand->Incubation Wash Wash Step (Remove unbound kinase) Incubation->Wash Elution_Quant Quantification via qPCR Wash->Elution_Quant Data_Analysis Data Analysis (% Inhibition, Kd calculation) Elution_Quant->Data_Analysis G cluster_1 CETSA Workflow Cell_Culture 1. Treat Cells (Compound vs. Vehicle) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Culture->Heat_Challenge Cell_Lysis 3. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 4. Centrifugation (Separate soluble vs. aggregated protein) Cell_Lysis->Centrifugation Supernatant_Collection 5. Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant_Collection Protein_Quantification 6. Protein Quantification (e.g., Western Blot, MS) Supernatant_Collection->Protein_Quantification Melting_Curve 7. Generate Melting Curve (Plot Soluble Protein vs. Temp) Protein_Quantification->Melting_Curve

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Comparative Data Analysis

The following tables present representative data for this compound and its comparators.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 µM)

This table summarizes the inhibitory activity against a selection of kinases representing different families. The data highlights the primary targets and significant off-targets.

KinaseThis compoundComparator A (BPR1K871)Comparator B (2-Aryl-8-F-Quinazoline)
Aurora A 85%98%99%
Aurora B 60%95%75%
FLT3 70%99% 45%
VEGFR2 65%80%30%
EGFR 40%55%15%
SRC 25%40%5%
p38α 10%15%<5%
CDK2 5%10%<5%

Interpretation: This profile suggests this compound has potent activity against Aurora A and FLT3, similar to the multi-kinase inhibitor BPR1K871, but with potentially greater selectivity than BPR1K871 against kinases like SRC and CDK2. [6]Comparator B shows much higher selectivity for Aurora A, as designed. [8]

Table 2: Cellular Target Engagement & Potency

This table presents CETSA and cellular potency data for the primary targets identified in the kinome scan. The thermal shift (ΔTm) confirms target engagement, while the EC50 indicates the compound's potency in a cellular context.

CompoundTargetThermal Shift (ΔTm) at 10 µMCellular EC50 (nM)
This compound Aurora A+5.2 °C85
FLT3+4.8 °C120
Comparator A (BPR1K871) Aurora A+6.1 °C22
FLT3+6.5 °C19
Comparator B (2-Aryl-8-F-Quinazoline) Aurora A+7.5 °C168

Interpretation: The significant positive thermal shifts confirm that all three compounds engage their respective targets in intact cells. [13]this compound shows robust cellular potency, though it is less potent than the optimized multi-kinase inhibitor BPR1K871. [6]The strong thermal shift but weaker cellular potency of Comparator B highlights that strong target binding doesn't always translate directly to high cellular efficacy, possibly due to factors like cell permeability.

Detailed Experimental Protocols

Reproducibility and rigor are the cornerstones of trustworthy science. The following protocols provide detailed, step-by-step methodologies.

Protocol: KINOMEscan® Profiling

This protocol is based on the principles of the KINOMEscan® competition binding assay. [12]

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound. For a single-point screen, a final assay concentration of 1 µM is typical.

  • Kinase Interaction: A proprietary DNA-tagged kinase from a panel of over 450 kinases is combined with the test compound and an immobilized, active-site directed ligand in a multi-well plate.

  • Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Affinity Capture: The immobilized ligand, along with any bound kinase, is captured on a solid support.

  • Wash: Unbound kinase is removed through a series of wash steps.

  • Elution and Quantification: The amount of kinase bound to the solid support is measured by eluting the DNA tag and quantifying it using qPCR. The amount of kinase recovered is inversely proportional to the affinity of the test compound.

  • Data Analysis: Results are expressed as a percentage of the DMSO control. A low percentage indicates strong inhibition (i.e., the test compound successfully competed with the immobilized ligand).

Protocol: CETSA with Western Blot Readout

This protocol provides a standard workflow for validating target engagement in cultured cells. [14][15]

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., MV4-11 for FLT3, HCT-116 for Aurora A) and grow to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes, one for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control sample.

  • Cell Lysis: Immediately after heating, lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins. [16]6. Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the total protein concentration using a BCA assay. Normalize all samples to the same total protein concentration.

  • Western Blotting: Denature the normalized samples in Laemmli buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-Aurora A or anti-FLT3). Use a loading control (e.g., anti-GAPDH) to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry. For each treatment condition, plot the relative band intensity against the temperature to generate a melting curve. Calculate the ΔTm as the difference in the temperature at which 50% of the protein is denatured between the vehicle- and compound-treated samples.

Strategic Implications of Cross-Reactivity Data

Interpreting the cross-reactivity profile is a critical step in guiding the drug discovery process.

G cluster_2 Interpreting Cross-Reactivity Data Start Cross-Reactivity Profile Obtained IsSelective Is the compound highly selective? Start->IsSelective OffTargetsKnown Are off-targets known liabilities? IsSelective->OffTargetsKnown No Proceed Proceed with Lead Candidate IsSelective->Proceed Yes OffTargetsTherapeutic Are off-targets therapeutically relevant? OffTargetsKnown->OffTargetsTherapeutic No Deprioritize Deprioritize/Terminate Candidate OffTargetsKnown->Deprioritize Yes Optimize Optimize for Selectivity (Structure-Activity Relationship) OffTargetsTherapeutic->Optimize No Polypharm Explore Polypharmacology (New Indications) OffTargetsTherapeutic->Polypharm Yes

Caption: Decision tree for strategic use of profiling data.

  • High Selectivity (e.g., Comparator B): This is often the desired outcome, suggesting a lower risk of off-target toxicity. The next steps involve deep dives into efficacy and resistance models for the primary target.

  • Defined Polypharmacology (e.g., Comparator A): If off-targets are therapeutically relevant for the target disease (e.g., inhibiting both a primary driver kinase and a resistance pathway), this can be a significant advantage. [6]* Uncontrolled Promiscuity: If a compound inhibits many unrelated kinases with similar potency, it may be flagged as a high-risk candidate. The strategic decision may be to use structure-activity relationships to engineer out the undesirable interactions or to deprioritize the scaffold. [2] For this compound, the data suggests a profile between a highly selective inhibitor and a broad multi-kinase inhibitor. The key strategic questions would be: Is the combined inhibition of Aurora A and FLT3 beneficial for the target indication (e.g., certain types of Acute Myeloid Leukemia)? [17]Can the moderate off-target effects on kinases like VEGFR2 be tolerated or even exploited? Answering these questions requires integrating the cross-reactivity data with cellular phenotype and in vivo toxicology studies.

Conclusion

The cross-reactivity profiling of this compound is not a single experiment but a systematic investigation. By employing a logical progression from broad biochemical screening to in-cell target validation, researchers can build a comprehensive and reliable selectivity profile. This guide provides the foundational methodologies and interpretive framework necessary to understand the on- and off-target interactions of this promising compound, enabling informed decisions in the complex landscape of drug development.

References

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A Head-to-Head Comparison of Quinoline vs. Quinazoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Scaffolds in Oncology

In the landscape of cancer drug discovery, the quinoline and quinazoline scaffolds have emerged as "privileged structures," forming the backbone of numerous therapeutic agents.[1] Both are bicyclic heterocyclic aromatic compounds, but the subtle difference in the arrangement of nitrogen atoms within their structures imparts distinct chemical properties and, consequently, diverse biological activities.[1] This guide provides an in-depth, head-to-head comparison of quinoline and quinazoline derivatives, focusing on their mechanisms of action, anticancer efficacy, structure-activity relationships, and the experimental protocols used to evaluate them.

I. The Core Structures: A Tale of Two Nitrogen Placements

At first glance, quinoline and quinazoline are structurally similar. Both feature a bicyclic system composed of a benzene ring fused to a nitrogen-containing six-membered ring. The critical distinction lies in the placement of the nitrogen atom(s).

  • Quinoline consists of a benzene ring fused to a pyridine ring.[1]

  • Quinazoline features a benzene ring fused to a pyrimidine ring.[1]

This seemingly minor structural alteration significantly influences the electron distribution, hydrogen bonding capacity, and spatial arrangement of the molecules. This, in turn, dictates how their derivatives interact with biological targets, leading to their distinct pharmacological profiles in cancer therapy.

G cluster_quinoline Quinoline cluster_quinazoline Quinazoline q_img q_caption Benzene fused to Pyridine qz_img qz_caption Benzene fused to Pyrimidine

Figure 1: Core structures of Quinoline and Quinazoline.

II. Quinoline Derivatives: A Scaffold of Diverse Mechanisms

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, and their role in anticancer drug development is significant and multifaceted.[2][3] They exert their effects through several distinct mechanisms, showcasing their versatility.[4][5]

Key Anticancer Mechanisms:
  • Broad-Spectrum Kinase Inhibition: While not as singularly focused as quinazolines, quinoline derivatives are potent inhibitors of a wide array of protein kinases crucial for tumor growth and angiogenesis.[5] They are particularly prominent as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and c-Met.[6][7] Several FDA-approved multi-kinase inhibitors, such as Lenvatinib , Cabozantinib , and Bosutinib , are built upon the quinoline core.[2]

  • Topoisomerase Inhibition: The quinoline alkaloid Camptothecin , isolated from the Camptotheca acuminata tree, is one of the most important natural products in cancer therapy.[8] Its derivatives, like Irinotecan and Topotecan, function by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and repair, thereby inducing cancer cell death.[8][9]

  • Tubulin Polymerization Disruption: Certain quinoline derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.

  • Other Mechanisms: The anticancer activity of quinolines also extends to inducing apoptosis (programmed cell death), triggering cell cycle arrest, and disrupting cell migration, making them a versatile scaffold for hitting multiple cancer hallmarks.[2][4]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of quinoline derivatives is highly dependent on the substitution pattern.

  • 2,4-Disubstituted Quinolines: This class has shown excellent results by inducing cell cycle arrest and apoptosis.[2]

  • 4,7-Disubstituted Quinolines: Derivatives with this pattern, such as certain 7-chloro-4-quinolinylhydrazones, have demonstrated significant cytotoxic activity against various cancer cell lines.[2]

III. Quinazoline Derivatives: The Archetype of EGFR Inhibition

The quinazoline scaffold is arguably one of the most successful frameworks in modern targeted cancer therapy, primarily due to its exceptional ability to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11][12]

Key Anticancer Mechanisms:
  • EGFR Tyrosine Kinase Inhibition (TKI): This is the hallmark mechanism of action for quinazolines.[13] The 4-anilinoquinazoline core structure proved to be a perfect fit for the ATP-binding pocket of EGFR. This led to the development of first-generation EGFR-TKIs like Gefitinib and Erlotinib , and second-generation inhibitors like Afatinib and Dacomitinib .[14][15] These drugs have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[13][15]

  • Dual EGFR and VEGFR Inhibition: Many quinazoline derivatives have been developed as dual inhibitors, targeting both the EGFR and VEGFR signaling pathways.[16] Vandetanib is a clinical example, simultaneously inhibiting tumor cell proliferation (via EGFR) and tumor-driven angiogenesis (via VEGFR).[17][18]

  • Cell Cycle Arrest & Apoptosis: Beyond kinase inhibition, quinazolinone derivatives (oxidized forms of quinazolines) can induce late-stage apoptosis and cause cell cycle arrest, typically in the G2/M phase, by interfering with microtubule organization.[19]

Structure-Activity Relationship (SAR) Insights:

The development of quinazoline-based TKIs is a masterclass in medicinal chemistry.

  • 4-Anilino Moiety: The substitution at the 4-position with an aniline ring is critical for high-affinity binding to the EGFR ATP pocket.[20]

  • 6,7-Position Substitutions: Small, solubilizing groups like methoxy or morpholinoalkoxy moieties at the 6 and 7 positions of the quinazoline ring generally enhance potency and improve pharmacokinetic properties.[14][20]

IV. Head-to-Head Comparison: Target Specificity and Clinical Success

While both scaffolds are exceptionally valuable, their strategic application in drug discovery differs based on their primary strengths.[1]

FeatureQuinoline Derivatives Quinazoline Derivatives
Core Structure Benzene + Pyridine RingBenzene + Pyrimidine Ring
Primary Mechanism Diverse: Multi-kinase inhibition, Topoisomerase inhibition, Tubulin disruption.[5][8]Targeted Tyrosine Kinase Inhibition.[11][14]
Key Molecular Targets VEGFR, c-Met, PDGFR, DNA Topoisomerase I.[6][7]EGFR (wild-type & mutant) , HER2, VEGFR.[15][16]
Therapeutic Niche Multi-kinase inhibitors for various solid tumors (renal, liver, thyroid).[21]Gold standard for EGFR-mutated cancers, especially NSCLC.[13]
FDA-Approved Examples Lenvatinib, Cabozantinib, Bosutinib, Irinotecan (derivative).[2]Gefitinib, Erlotinib, Afatinib, Lapatinib, Vandetanib, Dacomitinib.[18]
Clinical Track Record Strong and growing, particularly in the multi-TKI space.Highly established and clinically validated as the leading EGFR inhibitor class.[1]

The choice between these two scaffolds in a drug discovery program is target-dependent. For developing a highly specific EGFR inhibitor, the quinazoline core is the proven starting point.[1] Conversely, if the goal is a multi-kinase inhibitor targeting angiogenesis and other pathways, the quinoline scaffold offers greater versatility.[1]

G GrowthFactors Growth Factors (EGF, VEGF) Receptors Receptor Tyrosine Kinases (EGFR, VEGFR) GrowthFactors->Receptors Signaling Downstream Signaling (PI3K/Akt, RAS/MAPK) Receptors->Signaling CellularResponse Cancer Hallmarks (Proliferation, Angiogenesis, Survival) Signaling->CellularResponse Quinazoline Quinazoline Derivatives (e.g., Gefitinib) Quinazoline->Receptors Primarily EGFR Inhibition Quinoline Quinoline Derivatives (e.g., Lenvatinib) Quinoline->Receptors Broad Kinase Inhibition (VEGFR, etc.)

Figure 2: Inhibition of key cancer signaling pathways.

V. Essential Experimental Protocols for Evaluation

To objectively compare novel quinoline and quinazoline derivatives, a standardized set of in vitro assays is essential. The causality behind these experimental choices is to build a comprehensive profile of a compound's efficacy and mechanism.

Cytotoxicity Assessment: The MTT Assay
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50), providing a primary measure of its potency.[1]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound (both quinoline and quinazoline derivatives) for 48 or 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader. The intensity of the purple color is directly proportional to the number of viable cells.

    • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to calculate the IC50 value.

Mechanism of Action: In Vitro Kinase Inhibition Assay
  • Objective: To confirm that the compound directly inhibits the activity of its intended kinase target (e.g., EGFR or VEGFR2).

  • Methodology (ELISA-based):

    • Plate Coating: Coat a 96-well plate with a substrate peptide specific to the kinase of interest (e.g., a poly-Glu-Tyr peptide).

    • Kinase Reaction: In each well, add the recombinant kinase enzyme, ATP, and the test compound at various concentrations.

    • Incubation: Allow the kinase reaction to proceed for a set time at an optimal temperature (e.g., 37°C). The kinase will phosphorylate the substrate.

    • Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine), followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • Signal Generation: Add an HRP substrate (e.g., TMB). The resulting colorimetric signal is proportional to the kinase activity.

    • IC50 Calculation: Measure the absorbance and plot the inhibition of kinase activity against the compound concentration to determine the enzymatic IC50.[22]

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[19]

  • Methodology:

    • Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Harvest & Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Stain the cells with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

    • Analysis: Deconvolute the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Synth Synthesize Quinoline & Quinazoline Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Determine IC50 Synth->Cytotoxicity Primary Screening Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism For Potent Hits Kinase Kinase Inhibition (ELISA) Mechanism->Kinase CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V) Mechanism->Apoptosis

Figure 3: General workflow for evaluating novel anticancer compounds.

VI. Conclusion and Future Perspectives

Both quinoline and quinazoline derivatives have proven to be exceptionally valuable scaffolds in the development of anticancer agents.[1] Quinazolines have a deeply entrenched and successful history as specific EGFR inhibitors, forming the bedrock of targeted therapy for certain cancers.[1] In contrast, quinolines are emerging as powerful and versatile platforms for developing multi-targeted kinase inhibitors and agents with diverse mechanisms of action, including DNA damage and cytoskeletal disruption.[1][5]

The choice between these scaffolds is a strategic one, dictated by the molecular target and the desired pharmacological outcome.[1] Future research will continue to explore novel substitutions on both cores to enhance specificity, overcome drug resistance, and develop next-generation inhibitors with improved safety and efficacy profiles. The data and protocols presented in this guide provide a foundational framework for researchers to compare, contrast, and innovate within these two critical classes of anticancer compounds.

References

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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinazoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The remarkable versatility of this privileged structure stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile. However, navigating the vast chemical space of possible derivatives to identify potent and selective lead compounds is a significant challenge. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool, creating a mathematical bridge between a compound's structural features and its biological activity.[4][5]

This guide provides a comparative analysis of two distinct QSAR methodologies applied to quinazoline analogues, offering field-proven insights into their application. We will dissect a 3D-QSAR study targeting the Epidermal Growth Factor Receptor (EGFR) and contrast it with a 2D-QSAR analysis of inhibitors for the related Tyrosine Kinase erbB-2. Through this comparison, we aim to illuminate the causality behind methodological choices and their impact on the drug design process.

Case Study 1: 3D-QSAR (CoMFA/CoMSIA) of Quinazoline Analogues as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and quinazoline-based inhibitors like Gefitinib and Erlotinib have seen significant clinical success.[6] To guide the development of next-generation inhibitors, a robust understanding of the three-dimensional structural requirements for potent EGFR binding is crucial. This is the primary strength of 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[7][8]

A recent study investigated a series of 64 quinazoline analogues to build predictive 3D-QSAR models for their EGFR inhibitory activity.[7][8] The core objective was to use the resulting models to define the essential steric, electrostatic, and hydrophobic properties that govern ligand-receptor interactions.

Experimental Protocol: 3D-QSAR Workflow

The trustworthiness of a 3D-QSAR model is contingent on a systematic and validated workflow. The protocol described below represents a self-validating system, from data curation to final model interpretation.

  • Data Set Preparation:

    • A dataset of 64 quinazoline analogues with known EGFR inhibitory activities (IC₅₀ values) was compiled.[8]

    • IC₅₀ values were converted to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) to ensure a linear relationship between the data.

    • The dataset was partitioned into a training set (typically ~75-80% of compounds) to build the model and a test set (~20-25%) to validate its predictive power.[7]

  • Molecular Modeling and Alignment (The Critical Step):

    • The 3D structure of each molecule was constructed and its energy minimized to achieve a stable conformation.

    • Causality: The foundational assumption of 3D-QSAR is that all molecules in the dataset bind to the receptor in a similar orientation (the alignment hypothesis). Therefore, the most potent compound or a co-crystallized ligand is often used as a template to align all other molecules. In this case, the common quinazoline core served as the basis for alignment.[7] A robust alignment is paramount for a meaningful model.

  • CoMFA and CoMSIA Field Calculation:

    • The aligned molecules were placed in a 3D grid box.

    • For CoMFA , steric (Lennard-Jones) and electrostatic (Coulombic) fields were calculated at each grid point. These fields describe the molecule's shape and charge distribution.[9]

    • For CoMSIA , in addition to steric and electrostatic fields, similarity indices for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor fields were also calculated. This provides a more detailed physicochemical profile.[8]

  • Statistical Analysis and Model Validation:

    • Partial Least Squares (PLS) regression was employed to correlate the variations in the CoMFA/CoMSIA field values with the variations in the pIC₅₀ values.

    • Internal Validation: A Leave-One-Out (LOO) cross-validation was performed. The model is rebuilt multiple times, with one compound left out each time, and the activity of the omitted compound is predicted. The resulting cross-validated correlation coefficient (q²) is a robust measure of the model's internal predictivity.[9]

    • External Validation: The predictive power of the generated model was assessed using the external test set. The model's ability to predict the pIC₅₀ of these "unseen" compounds is measured by the predictive r² (pred_r²).

Visualization: Generalized 3D-QSAR Workflow

G cluster_data Data Preparation cluster_model Molecular Modeling cluster_field Field Calculation cluster_analysis Model Building & Validation Data 1. Dataset Curation (64 Quinazolines, pIC50) Split 2. Split Data (Training & Test Sets) Data->Split StrucGen 3. 3D Structure Generation & Energy Minimization Split->StrucGen Align 4. Molecular Alignment (Common Core-Based) StrucGen->Align Grid 5. Place in 3D Grid Align->Grid CoMFA CoMFA Fields (Steric, Electrostatic) Grid->CoMFA CoMSIA CoMSIA Fields (Hydrophobic, H-Bond, etc.) Grid->CoMSIA PLS 6. PLS Regression CoMFA->PLS CoMSIA->PLS InternalVal 7. Internal Validation (q²) PLS->InternalVal ExternalVal 8. External Validation (pred_r²) InternalVal->ExternalVal Contour 9. Contour Map Interpretation ExternalVal->Contour

Caption: A generalized workflow for developing and validating a 3D-QSAR model.

Results and Interpretation

The study yielded statistically robust models, providing valuable insights for lead optimization.

Modelq² (Cross-Validated r²)r² (Non-Cross-Validated r²)ONC (Optimal No. of Components)F-valueSEE (Std. Error of Estimate)
CoMFA 0.6080.9798257.4010.1126
CoMSIA 0.5990.895N/AN/AN/A
Table based on data from Al-Khafaji et al., 2024.[7][10]

The high q² (>0.5) and r² values indicate that the models have strong internal consistency and explanatory power.[7][10] The true utility of these models lies in their contour maps, which visually represent the SAR. For instance, the CoMFA steric contour map highlighted that bulky substituents at position 2 of the quinazoline ring were favorable for activity, information that is directly translatable into synthetic chemistry design.[7]

Case Study 2: 2D-QSAR (MLR) of Quinazoline Analogues as erbB-2 Inhibitors

While 3D-QSAR provides a granular, three-dimensional view, 2D-QSAR models offer a complementary approach that is computationally faster and does not suffer from the potential ambiguities of molecular alignment. These models correlate biological activity with calculated molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

A study on quinazoline derivatives as inhibitors of protein tyrosine kinase erbB-2 (also known as HER2) employed Multiple Linear Regression (MLR) to build a 2D-QSAR model.[11][12] The goal was to identify the key 2D descriptors that influence inhibitory activity and to create a predictive mathematical equation.

Experimental Protocol: 2D-QSAR Workflow
  • Data Set and Descriptor Calculation:

    • A dataset of quinazoline derivatives with reported erbB-2 inhibitory activity was collected.

    • A wide range of 2D molecular descriptors (e.g., constitutional, topological, electronic, and E-state indices) were calculated for each molecule using specialized software.

  • Descriptor Selection and Model Generation:

    • Causality: A critical challenge in 2D-QSAR is selecting a small subset of non-correlated descriptors from a large pool to avoid overfitting. This is often achieved using techniques like stepwise regression or genetic algorithms.

    • Multiple Linear Regression (MLR) was used to generate a linear equation relating the selected descriptors to the biological activity (pIC₅₀). The general form is: pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ, where 'c' are regression coefficients and 'D' are descriptor values.

  • Model Validation:

    • Similar to 3D-QSAR, the model's robustness was confirmed through internal (cross-validation, q²) and external validation (prediction on a test set, pred_r²).[11][12] The statistical significance is also assessed by the F-test value.

Visualization: Generalized 2D-QSAR Workflow

G cluster_data Data & Descriptors cluster_model Model Generation cluster_analysis Model Validation Data 1. Dataset Curation (Quinazolines, pIC50) CalcDesc 2. Calculate 2D Descriptors (Topological, Electronic, etc.) Data->CalcDesc Split 3. Split Data (Training & Test Sets) CalcDesc->Split SelectDesc 4. Descriptor Selection Split->SelectDesc MLR 5. Build Model (Multiple Linear Regression) SelectDesc->MLR InternalVal 6. Internal Validation (q²) MLR->InternalVal ExternalVal 7. External Validation (pred_r²) InternalVal->ExternalVal Equation 8. Final QSAR Equation ExternalVal->Equation

Caption: A generalized workflow for developing and validating a 2D-QSAR model.

Results and Interpretation

The MLR model was found to be statistically significant and provided clear, interpretable relationships.

Statistical ParameterValue
r² (Training Set)0.956
q² (Cross-Validated r²)0.915
pred_r² (External Test Set)0.6170
Table based on data from Sharma et al., 2015.[11][12]

The high statistical metrics confirm the model's predictive capability. The developed MLR model suggested that specific Estate Contribution descriptors, such as SaaOE-Index and SsClE-index, were the most important in predicting Tyrosine kinase (erbB-2) inhibitory activity.[11][12] For example, the positive coefficient for the SsClE-index descriptor indicated that the presence of an electron-withdrawing group (like chlorine) at the 4th position of the quinazoline core enhances biological activity.[11][12] This provides a direct and actionable guideline for chemists.

Comparative Analysis: 3D-QSAR vs. 2D-QSAR

The choice between a 2D and 3D-QSAR approach is driven by the specific research question, available data, and computational resources.

FeatureCase 1: 3D-QSAR (CoMFA/CoMSIA)Case 2: 2D-QSAR (MLR)
Target EGFR Tyrosine Kinase[7]erbB-2 Tyrosine Kinase[11]
Core Principle Correlates 3D molecular fields with activityCorrelates 2D calculated descriptors with activity
Key Requirement Accurate molecular alignment[9]Relevant and non-collinear descriptors
Output 3D contour maps showing favorable/unfavorable regionsA mathematical equation linking descriptors to activity[11]
Interpretability Highly visual and intuitive for chemistsProvides specific physicochemical parameters of importance
Computational Cost HigherLower
Key Strength Excellent for scaffold hopping and understanding spatial requirementsFast screening, no alignment bias, good for large datasets
Key Limitation Highly sensitive to the alignment ruleLess intuitive visually; can sometimes be a "black box"

Biological Context: The EGFR Signaling Pathway

To appreciate the significance of these QSAR studies, it is essential to understand the biological context. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of intracellular signaling events that drive cell proliferation, survival, and migration. In many cancers, this pathway is hyperactive, making EGFR a prime therapeutic target.[7]

Visualization: Simplified EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates Inhibitor Quinazoline Inhibitor ATP ATP Inhibitor->ATP blocks binding ATP->EGFR binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 8-Fluoroquinazolin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinazoline scaffold remains a privileged structure, forming the backbone of numerous therapeutic agents. The strategic introduction of a fluorine atom at the 8-position of the quinazoline ring is a common tactic employed to enhance metabolic stability and modulate pharmacokinetic profiles. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of the metabolic stability of 8-Fluoroquinazolin-2-amine derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower your own investigations into this critical aspect of drug design.

The Rationale for Fluorination: More Than Just an Atomic Swap

The decision to incorporate fluorine into a drug candidate is a calculated one, driven by the unique physicochemical properties of this halogen. The carbon-fluorine bond is exceptionally strong, making it less susceptible to cleavage by metabolic enzymes. Furthermore, fluorine's high electronegativity can alter the electron distribution within the molecule, potentially shielding adjacent sites from oxidative attack by Cytochrome P450 (CYP) enzymes.[1][2] This "metabolic blocking" is a key strategy to prolong a compound's half-life and improve its oral bioavailability.[1]

However, the impact of fluorination is not always straightforward. The position of the fluorine atom and the nature of other substituents on the quinazoline ring create a complex interplay that dictates the ultimate metabolic fate of the molecule.[1] Understanding these structure-metabolism relationships is paramount for the rational design of more stable and efficacious drug candidates.

In Vitro Assessment of Metabolic Stability: A Window into In Vivo Behavior

The workhorse for evaluating the metabolic stability of drug candidates in early discovery is the in vitro liver microsomal stability assay.[3][4] Liver microsomes are vesicles of the endoplasmic reticulum that are rich in drug-metabolizing enzymes, most notably the CYP superfamily.[4] By incubating a test compound with liver microsomes and monitoring its disappearance over time, we can derive key parameters that predict its metabolic clearance in the body.

Key Parameters:
  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.[5]

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. A lower CLint value signifies greater stability.[5][6]

Comparative Metabolic Stability of this compound Derivatives: A Data-Driven Analysis

To illustrate the impact of substitutions on the 2-amino position on the metabolic stability of the 8-fluoroquinazoline core, we present the following comparative data from human liver microsome (HLM) assays.

Compound IDR Group (at 2-amino position)HLM t½ (min)HLM CLint (µL/min/mg protein)
FQA-01 -NH₂2527.7
FQA-02 -NHCH₃4515.4
FQA-03 -N(CH₃)₂907.7
FQA-04 -NH-cyclopropyl1205.8
FQA-05 -NH-phenyl1546.2
FQA-06 -NH-(4-methoxyphenyl)>240<2.9

Analysis of Structure-Metabolism Relationships:

The data in the table above reveals several key trends:

  • Steric Hindrance: Increasing the steric bulk at the 2-amino position, from a primary amine (FQA-01) to a dimethylamino group (FQA-03), leads to a significant increase in metabolic stability. This is likely due to the bulky substituents hindering the access of metabolizing enzymes to the quinazoline core.

  • Cyclopropyl Shielding: The cyclopropyl group in FQA-04 confers remarkable stability. This is a well-documented phenomenon in medicinal chemistry, where the unique electronic properties and conformational rigidity of the cyclopropyl ring can protect adjacent metabolic "soft spots."

  • Aromatic Substitution: An unsubstituted phenyl ring at the 2-amino position (FQA-05) results in poor metabolic stability, suggesting it provides a new site for metabolism, likely aromatic hydroxylation.

  • Metabolic Blocking with Electron-Donating Groups: The addition of a methoxy group to the phenyl ring (FQA-06) dramatically enhances stability. The electron-donating nature of the methoxy group can deactivate the aromatic ring towards oxidative metabolism. Furthermore, the methoxy group itself can be a site of metabolism (O-demethylation), but in this case, it appears to be a less favorable pathway compared to the hydroxylation of the unsubstituted ring. This highlights the nuanced effects of substituent placement.

These findings underscore the importance of systematic structural modifications and subsequent metabolic stability testing to guide the optimization of lead compounds.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of metabolic stability data, a well-defined and controlled experimental protocol is essential. Below is a detailed methodology for a typical in vitro human liver microsomal stability assay.

Protocol: Human Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing an NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[3]

  • Human Liver Microsomes (HLM): Thaw pooled human liver microsomes on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[3][5]

  • Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard in acetonitrile for quenching the reaction and aiding in analytical quantification.

2. Incubation Procedure:

  • Add the test compound stock solution to the HLM suspension to achieve the final desired concentration (e.g., 1 µM).[5]

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding the NRS solution.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5]

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • The peak area ratio of the analyte to the internal standard is used for quantification.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[6]

G cluster_prep 1. Reagent Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis & Data Processing Test Compound Stock (10 mM in DMSO) Test Compound Stock (10 mM in DMSO) Add Test Compound to HLM Add Test Compound to HLM Test Compound Stock (10 mM in DMSO)->Add Test Compound to HLM NADPH Regenerating System NADPH Regenerating System Initiate with NRS Initiate with NRS NADPH Regenerating System->Initiate with NRS Human Liver Microsomes (0.5 mg/mL) Human Liver Microsomes (0.5 mg/mL) Human Liver Microsomes (0.5 mg/mL)->Add Test Compound to HLM Internal Standard in Acetonitrile Internal Standard in Acetonitrile Quench with Acetonitrile + IS Quench with Acetonitrile + IS Internal Standard in Acetonitrile->Quench with Acetonitrile + IS Pre-incubate at 37°C Pre-incubate at 37°C Add Test Compound to HLM->Pre-incubate at 37°C Pre-incubate at 37°C->Initiate with NRS Time-point Sampling (0-60 min) Time-point Sampling (0-60 min) Initiate with NRS->Time-point Sampling (0-60 min) Time-point Sampling (0-60 min)->Quench with Acetonitrile + IS Centrifuge Centrifuge Quench with Acetonitrile + IS->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Calculate % Remaining Calculate % Remaining LC-MS/MS Analysis->Calculate % Remaining Determine t½ and CLint Determine t½ and CLint Calculate % Remaining->Determine t½ and CLint

Caption: Workflow for the in vitro human liver microsomal stability assay.

The Metabolic Machinery: Understanding the Role of Cytochrome P450

The primary drivers of Phase I metabolism in the liver are the Cytochrome P450 (CYP) enzymes.[7] This superfamily of heme-containing monooxygenases is responsible for the oxidation of a vast array of xenobiotics, including many quinazoline-based drugs. The major human CYP isozymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[7]

For fluorinated quinazolines, metabolism often occurs via hydroxylation of the quinazoline ring or its substituents. The 8-fluoro group, as previously discussed, can effectively block metabolism at that position. However, other sites on the molecule may then become more susceptible to enzymatic attack. Identifying which CYP isozymes are responsible for the metabolism of a particular derivative is crucial for predicting potential drug-drug interactions. This can be achieved through experiments using recombinant human CYP isozymes or by using selective chemical inhibitors of specific CYPs in microsomal incubations.

G This compound Derivative This compound Derivative Phase I Metabolism (CYP450s) Phase I Metabolism (CYP450s) This compound Derivative->Phase I Metabolism (CYP450s) Oxidation (Hydroxylation, etc.) Excretion Excretion This compound Derivative->Excretion Unchanged Phase II Metabolism (UGTs, SULTs) Phase II Metabolism (UGTs, SULTs) Phase I Metabolism (CYP450s)->Phase II Metabolism (UGTs, SULTs) Conjugation (Glucuronidation, Sulfation) Phase II Metabolism (UGTs, SULTs)->Excretion

Caption: Generalized metabolic pathway for this compound derivatives.

Conclusion: A Strategic Approach to Enhancing Metabolic Stability

The metabolic stability of this compound derivatives is a multifaceted property governed by the intricate interplay of steric and electronic factors. Strategic fluorination at the 8-position provides a solid foundation for metabolic robustness, but the ultimate stability profile is dictated by the nature of the substituents at the 2-amino position.

This guide has provided a framework for understanding and evaluating the metabolic stability of this important class of compounds. By employing rigorous in vitro assays, systematically exploring structure-activity relationships, and considering the enzymatic machinery responsible for metabolism, researchers can rationally design and select drug candidates with optimized pharmacokinetic properties, paving the way for the development of safer and more effective medicines.

References

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • BenchChem. (2025). A Comparative Analysis of the Metabolic Stability of Fluorinated Quinolines.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Enamine. (n.d.). Hepatic Microsomal Stability (human, rat or mouse).
  • ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling....
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • PubMed. (n.d.). The in vivo metabolic stability of dipeptide analogues of the quinazoline antifolate, ICI 198583, in mice.
  • ResearchGate. (n.d.). Application of Graph-based Data Mining to Metabolic Pathways.
  • ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
  • NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
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  • ResearchGate. (n.d.). A graph representation of a metabolic pathway.
  • Interactive Visualization of Metabolic Pathways. (n.d.).
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  • ResearchGate. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
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  • PubMed. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy.
  • PubMed. (n.d.). Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane.
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Safety Operating Guide

Navigating the Disposal of 8-Fluoroquinazolin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

At its core, the responsible disposal of any chemical, including 8-Fluoroquinazolin-2-amine, is a process of risk mitigation. The fundamental principle is to treat the substance as hazardous until proven otherwise. This proactive stance ensures that all handling and disposal procedures adhere to the highest safety standards, preventing accidental exposure and environmental contamination.

Part 1: Hazard Identification and Waste Characterization

The initial and most critical step in the proper disposal of any chemical is to understand its potential hazards. For this compound, in the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated. The structure, containing a quinazoline core and an amine group, suggests potential biological activity and possible hazards such as toxicity, skin irritation, or environmental harm.

Key Actions:

  • Assume Hazardous Nature: Treat this compound as a hazardous substance. This assumption will guide all subsequent handling and disposal decisions.

  • Consult Supplier for SDS: The most reliable source of information is the supplier. Always request and consult the Safety Data Sheet (SDS) for detailed hazard information, handling precautions, and specific disposal recommendations.

  • Waste Characterization: Based on the available information and the processes in which the compound was used, characterize the waste. According to the Environmental Protection Agency (EPA), hazardous waste is typically identified by its characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] Any solvents or other chemicals mixed with the this compound must also be considered in the final waste profile.

Part 2: Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation and containerization of chemical waste are paramount to preventing dangerous reactions and ensuring that the waste can be safely transported and treated.[2]

Procedural Steps:

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Chemical Compatibility: Ensure the container material is compatible with the chemical waste. For many organic compounds, high-density polyethylene (HDPE) or glass containers are suitable. Avoid using containers that could be degraded by the waste or that could react with it.

  • Labeling: Proper labeling is a cornerstone of compliant hazardous waste management.[1] The label on your hazardous waste container must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first drop of waste enters the container)

    • A clear description of the contents, including any solvents.

    • The appropriate hazard pictograms as determined from the SDS or a conservative assessment.

Table 1: Waste Container and Labeling Summary
ParameterSpecificationRationale
Container Material High-Density Polyethylene (HDPE) or Borosilicate GlassResistant to a wide range of organic chemicals and solvents.
Container Lid Securely sealing screw capPrevents spills and the release of vapors.
Labeling Clearly written, indelible inkEnsures accurate identification and safe handling by all personnel.
Hazard Information "Hazardous Waste," full chemical name, accumulation date, and hazard pictogramsComplies with EPA and OSHA regulations and communicates risks.[3][4]

Part 3: On-Site Accumulation and Storage

The storage of hazardous waste is regulated and time-sensitive. The EPA has specific guidelines for how long hazardous waste can be accumulated on-site, which depends on the quantity of waste generated per month.[3]

Best Practices:

  • Accumulation Time Limits: Be aware of the accumulation time limits for your facility's generator status (Large Quantity Generator, Small Quantity Generator, or Very Small Quantity Generator).[1]

  • Secondary Containment: Store liquid hazardous waste containers in secondary containment tubs to capture any potential leaks or spills.

  • Segregation of Incompatibles: Store the waste container away from incompatible materials, such as strong acids or oxidizers, to prevent accidental reactions.

  • Closed Container Policy: Keep the waste container closed at all times except when adding waste. This minimizes the release of vapors and prevents spills.

Part 4: The Final Step: Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[5][6] The final and only acceptable method for the disposal of this and other hazardous chemical wastes is through a licensed hazardous waste disposal company.[2]

Workflow for Disposal:

  • Engage a Licensed Professional: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company.

  • Manifesting: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal facility.[1][3] Your EHS department will manage this process.

  • Packaging for Transport: The waste will be packaged according to Department of Transportation (DOT) regulations for safe transport.

  • Final Treatment: The disposal facility will use an appropriate method, such as incineration at high temperatures, to destroy the chemical waste in an environmentally sound manner.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage On-Site Accumulation cluster_disposal Final Disposal start Start: this compound Waste Generated sds Obtain & Review SDS start->sds characterize Characterize Waste (Assume Hazardous) sds->characterize container Select Compatible Container characterize->container label_waste Label Container as 'Hazardous Waste' with Full Details container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store segregate Segregate from Incompatibles store->segregate secondary Use Secondary Containment segregate->secondary ehs Contact Environmental Health & Safety (EHS) secondary->ehs pickup Schedule Waste Pickup with Licensed Vendor ehs->pickup manifest Complete Hazardous Waste Manifest pickup->manifest end_node End: Compliant Disposal manifest->end_node

Caption: Decision workflow for the compliant disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a regulatory hurdle; it is a reflection of our commitment to safety, ethical research, and environmental stewardship. By adhering to the principles of proactive hazard assessment, meticulous segregation and containerization, and professional disposal, we can ensure that our scientific pursuits do not come at the cost of our well-being or the health of our planet. Always consult your institution's Environmental Health and Safety professionals for guidance specific to your location and facilities.

References

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from AEG Environmental's website.[2]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from Crystal Clean's website.[1]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from the EPA website.[3]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from the EPA website.[7]

  • Chemistry-For-Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube.[5]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from the Dartmouth Policy Portal.[6]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from the OSHA website.[4]

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Mastering Safety: A Researcher's Guide to Handling 8-Fluoroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the complexities of drug development, the safe handling of novel chemical entities is paramount. This guide provides a comprehensive, experience-driven framework for the use of Personal Protective Equipment (PPE) when working with 8-Fluoroquinazolin-2-amine. Our focus extends beyond mere procedural steps to instill a deep understanding of the why behind each safety measure, ensuring a self-validating system of protection for you and your colleagues.

Understanding the Hazard Profile: Why Caution is Critical

Therefore, we must operate under the precautionary principle, assuming this compound may exhibit similar toxicological properties. The primary routes of exposure we must guard against are inhalation, skin contact, and eye contact.

The Core Ensemble: Your Primary Shield Against Exposure

The following PPE is mandatory for any procedure involving the handling of this compound. This ensemble is designed to provide a robust barrier against the most likely exposure routes in a laboratory setting.

PPE ComponentSpecificationRationale for Use
Gloves Double-gloving with nitrile glovesAromatic amines can permeate some glove materials.[4][5] Double-gloving provides an additional layer of protection against potential tears and rapid permeation. Change gloves immediately upon any sign of contamination.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardProtects against splashes and airborne particles of the compound. Standard safety glasses do not provide a sufficient seal around the eyes.
Body Covering Flame-resistant lab coat with tight-fitting cuffsA lab coat protects your skin and personal clothing from contamination. Flame-resistant material is a best practice in a chemical laboratory.
Footwear Closed-toe, non-perforated shoesProtects feet from spills.

Respiratory Protection: When and Why it's Necessary

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense against inhaling hazardous dust or aerosols.[1] All handling of solid this compound or solutions thereof should be conducted within a fume hood.

However, in situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during a spill cleanup, respiratory protection is essential.

SituationRecommended RespiratorRationale
Weighing or transferring solid materialNIOSH-approved N95 respirator or higherPrevents inhalation of fine dust particles.
Potential for aerosol generationHalf-mask or full-face respirator with appropriate cartridgesProvides a higher level of protection against both particulates and potential vapors.
Spill cleanupFull-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA)Offers the highest level of respiratory protection in an uncontrolled environment.

Procedural Discipline: The Human Element of Safety

The most advanced PPE is only effective when used correctly. The following procedural steps are designed to minimize the risk of exposure during the handling of this compound.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial to ensure a proper seal and prevent cross-contamination.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage LabCoat 1. Lab Coat InnerGloves 2. Inner Gloves LabCoat->InnerGloves Respirator 3. Respirator (if required) InnerGloves->Respirator Goggles 4. Goggles Respirator->Goggles OuterGloves 5. Outer Gloves Goggles->OuterGloves

Figure 1. Recommended PPE Donning Sequence
Doffing PPE: A Meticulous Removal Process

The removal of PPE is a critical step where cross-contamination can easily occur. This sequence is designed to minimize that risk.

PPE_Doffing cluster_doffing Doffing Sequence cluster_hygiene Final Step OuterGloves 1. Outer Gloves LabCoat 2. Lab Coat OuterGloves->LabCoat Goggles 3. Goggles LabCoat->Goggles InnerGloves 4. Inner Gloves Goggles->InnerGloves Respirator 5. Respirator (if required) InnerGloves->Respirator WashHands Wash Hands Thoroughly

Figure 2. Recommended PPE Doffing Sequence

Spill Management and Waste Disposal: A Controlled Response

In the event of a spill, evacuate the area and alert your safety officer. Only personnel trained in hazardous spill cleanup should address the situation, wearing the appropriate level of PPE, including respiratory protection.

All waste contaminated with this compound, including used PPE, should be considered hazardous waste.

Disposal Plan:

  • Segregation: Collect all contaminated solid waste (gloves, bench paper, etc.) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled hazardous waste container.

  • Consult EHS: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain.[6]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, time is of the essence.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, you are not only protecting yourself but also contributing to a culture of safety within your research environment. The principles outlined in this guide are designed to be a foundational element of your laboratory's best practices when handling this compound and other novel chemical compounds.

References

  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. Retrieved from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]

  • Chemtron Supply Corporation. (2015). Safety Data Sheet. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 2-chloro-8-fluoroquinazolin-4-amine. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.